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  • Product: 1,1,3-Trifluoropropane
  • CAS: 24270-67-5

Core Science & Biosynthesis

Foundational

1,1,3-Trifluoropropane (CAS 24270-67-5): Physicochemical Profiling and Pharmaceutical Applications

Executive Summary In the landscape of modern medicinal chemistry and advanced materials, aliphatic fluorinated building blocks are critical for tuning molecular properties. 1,1,3-Trifluoropropane (CAS 24270-67-5) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials, aliphatic fluorinated building blocks are critical for tuning molecular properties. 1,1,3-Trifluoropropane (CAS 24270-67-5) is a highly specialized fluorinated alkane utilized primarily as a synthetic intermediate. This technical guide explores the physicochemical parameters of 1,1,3-trifluoropropane, the mechanistic rationale for its use in drug development, and a self-validating workflow for its synthesis, purification, and structural verification.

Quantitative Physicochemical Profiling

Understanding the baseline physical and chemical properties of 1,1,3-trifluoropropane is essential for predicting its behavior in biphasic reactions and designing effective purification protocols. The table below synthesizes the core quantitative data for this compound.

Table 1: Physical and Chemical Properties of 1,1,3-Trifluoropropane

PropertyValueScientific Rationale / Implication
CAS Number 24270-67-5Unique identifier for the 1,1,3-isomer[1].
Molecular Formula C₃H₅F₃Contains both a terminal -CH₂F and a -CHF₂ group[2].
Molecular Weight 98.067 g/mol Low molecular weight facilitates high volatility[1].
Boiling Point 39.8 °C (at 760 mmHg)Requires chilled condensers during distillation to prevent product loss[1].
Density 1.034 g/cm³Slightly denser than water, impacting phase separation dynamics[1].
Vapour Pressure 446 mmHg (at 25 °C)High vapor pressure dictates the use of sealed, pressure-rated reactors[1].
LogP 1.611Indicates favorable lipophilicity for organic phase partitioning[1].
Refractive Index 1.309Used as a rapid, non-destructive optical purity check[1].

Note: Literature values for boiling point and density may exhibit slight variances (e.g., 45 °C and 1.182 g/mL at 20 °C) depending on the presence of trace isomers or specific atmospheric pressure conditions during measurement[3].

Mechanistic Role in Drug Development

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of rational drug design. 1,1,3-trifluoropropane serves as an elite building block for grafting fluorinated propyl chains onto active pharmaceutical ingredients (APIs). The causality behind selecting this specific intermediate is rooted in three mechanistic pillars:

  • Metabolic Shielding : The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. By utilizing 1,1,3-trifluoropropane to introduce fluorine at specific metabolic soft spots, researchers can sterically and electronically block cytochrome P450-mediated oxidation, drastically improving the drug's metabolic stability and half-life[4].

  • Lipophilicity Modulation : With a LogP of 1.611[1], the 1,1,3-trifluoropropyl moiety enhances the overall lipid solubility of the parent compound. This directly promotes passive diffusion across the phospholipid bilayers of cell membranes, thereby increasing oral bioavailability and central nervous system (CNS) penetration[4].

  • pKa Tuning : The intense electronegativity of the three fluorine atoms exerts a strong inductive electron-withdrawing effect. When this moiety is attached near a basic amine in a drug scaffold, it lowers the amine's pKa, altering its ionization state at physiological pH and optimizing receptor binding kinetics[4].

Experimental Workflow: Synthesis & Purification

The synthesis of 1,1,3-trifluoropropane is typically achieved via the catalytic halogen exchange of chlorinated precursors, such as 1,2,3-trichloropropane[5]. Because under-fluorinated intermediates can poison downstream pharmaceutical couplings, the synthesis and purification must be tightly controlled.

G SM 1,2,3-Trichloropropane (Precursor) Rxn High-Pressure Fluorination (Hastelloy Reactor) SM->Rxn Cat Anhydrous HF & Catalyst (Halogen Exchange) Cat->Rxn Quench Aqueous KOH Quench (Acid Neutralization) Rxn->Quench Crude Mixture Phase Phase Separation (Isolate Organic Layer) Quench->Phase Neutralized Mix Distill Fractional Distillation (Collect at 39.8 °C) Phase->Distill Organic Phase Pure 1,1,3-Trifluoropropane (Validated via 19F NMR) Distill->Pure Target Fraction

Workflow for the synthesis and purification of 1,1,3-trifluoropropane via catalytic fluorination.

Step-by-Step Methodology
  • Step 1: System Purging & Preparation Purge a Hastelloy high-pressure reactor with anhydrous N₂. Causality: Hydrogen fluoride (HF) is highly corrosive. Excluding atmospheric moisture prevents the formation of aqueous hydrofluoric acid, which would degrade the reactor lining and hydrolyze the catalyst.

  • Step 2: Reagent Loading & Fluorination Charge the reactor with 1,2,3-trichloropropane and a fluorination catalyst (e.g., antimony pentachloride). Introduce anhydrous HF under controlled pressure and elevate the temperature[5][6]. Causality: The high activation energy required to break the C-Cl bonds dictates the need for elevated temperature and pressure. The catalyst lowers this barrier, allowing the thermodynamic stability of the resulting C-F bonds to drive the equilibrium forward.

  • Step 3: Quenching & Phase Separation Vent excess HF and HCl gases through a scrubber. Wash the crude liquid mixture with cold aqueous KOH[6]. Causality: Residual acids will catalyze the decomposition of the fluorinated product during heating. The cold KOH wash neutralizes the mixture, and because 1,1,3-trifluoropropane has a density of 1.034 g/cm³[1], it forms a distinct organic phase that can be cleanly separated from the aqueous salts.

  • Step 4: Fractional Distillation Subject the isolated organic layer to fractional distillation using a high-efficiency packed column. Collect the fraction boiling precisely at 39.8 °C (at 760 mmHg)[1]. Causality: Under-fluorinated byproducts (e.g., chlorodifluoropropanes) contain heavier chlorine atoms and thus exhibit significantly higher boiling points. Tight thermal control ensures the absolute exclusion of these chlorinated impurities.

Analytical Validation: A Self-Validating System

To guarantee the integrity of 1,1,3-trifluoropropane for pharmaceutical applications, the purification protocol must be coupled with a self-validating analytical system. This ensures that the physical separation is orthogonally verified by chemical and structural mapping.

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Execution : Inject the 39.8 °C distillate into a GC-MS system.

    • Causality & Validation : The GC column separates the target molecule from any trace impurities based on volatility and polarity. The mass spectrometer then bombards the eluting peak to confirm an exact molecular weight of 98.07 g/mol [2]. This validates that all three chlorine atoms from the precursor were successfully exchanged for fluorine, proving the compositional purity of the batch.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Execution : Dissolve a sample of the distillate in a deuterated solvent and acquire a ¹⁹F NMR spectrum.

    • Causality & Validation : While GC-MS confirms the mass, it cannot easily differentiate between structural isomers (e.g., 1,1,3-trifluoropropane vs. 1,2,3-trifluoropropane). The SMILES string for 1,1,3-trifluoropropane is C(CF)C(F)F[2], indicating two highly distinct fluorine environments: a terminal -CH₂F group and a terminal -CHF₂ group. The ¹⁹F NMR spectrum will display unique multiplet splitting patterns for these two environments (due to coupling with adjacent protons and each other). This unequivocally validates the regiochemistry of the product, proving that no unintended molecular rearrangements occurred during the aggressive high-temperature fluorination step.

References

  • "1,1,3-trifluoropropane | CAS#:24270-67-5 | Chemsrc", chemsrc.com,[Link]

  • "1,1,3-Trifluoropropane | C3H5F3 | CID 12927177 - PubChem - NIH", nih.gov,[Link]

  • "WO2016090744A1 - Process for the joint preparation of 1, 3, 3, 3-tetrafluoropropene and 2 ...

Sources

Exploratory

A Comparative Guide to the Thermodynamic Properties and Phase Behavior of Trifluoropropane Isomers: Spotlight on 1,1,1-Trifluoropropane and the Data Gap for 1,1,3-Trifluoropropane

Abstract This technical guide provides a detailed examination of the thermodynamic properties and phase behavior of trifluoropropanes, with a primary focus on the better-characterized isomer, 1,1,1-trifluoropropane. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed examination of the thermodynamic properties and phase behavior of trifluoropropanes, with a primary focus on the better-characterized isomer, 1,1,1-trifluoropropane. Due to a significant lack of available experimental and theoretical data for 1,1,3-trifluoropropane, this document adopts a comparative approach. By presenting the established data for 1,1,1-trifluoropropane, we aim to provide a foundational understanding that can inform initial considerations for the 1,1,3- isomer. This guide also serves to highlight the critical need for further research into the properties of 1,1,3-trifluoropropane to support its potential applications in various scientific and industrial fields.

Introduction: The Significance of Fluorinated Propanes

Fluorinated propanes are a class of compounds that have garnered considerable interest across various sectors, including as refrigerants, blowing agents, and working fluids in organic Rankine cycles.[1] Their thermodynamic properties are pivotal in determining their suitability and efficiency in these applications. The placement of fluorine atoms on the propane backbone significantly influences these properties, making a detailed understanding of each isomer crucial for material selection and process design.

This guide will delve into the known thermodynamic landscape of trifluoropropanes, with a particular emphasis on 1,1,1-trifluoropropane. The significant disparity in data availability between 1,1,1-trifluoropropane and 1,1,3-trifluoropropane necessitates this comparative methodology. While computed data for 1,1,3-trifluoropropane will be presented, it is imperative to recognize that these are predictions and not a substitute for rigorous experimental validation.

Molecular Structure and its Influence on Thermodynamic Properties

The distinct arrangements of fluorine atoms in 1,1,1-trifluoropropane and 1,1,3-trifluoropropane lead to differences in their molecular symmetry, polarity, and intermolecular forces. These differences are the fundamental drivers of their unique thermodynamic and phase behaviors.

G cluster_111 1,1,1-Trifluoropropane cluster_113 1,1,3-Trifluoropropane C1_111 C C2_111 C C1_111->C2_111 F1_111 F C1_111->F1_111 F2_111 F C1_111->F2_111 F3_111 F C1_111->F3_111 C3_111 C C2_111->C3_111 H1_111 H C2_111->H1_111 H2_111 H C2_111->H2_111 H3_111 H C3_111->H3_111 H4_111 H C3_111->H4_111 H5_111 H C3_111->H5_111 C1_113 C C2_113 C C1_113->C2_113 F1_113 F C1_113->F1_113 F2_113 F C1_113->F2_113 H1_113 H C1_113->H1_113 C3_113 C C2_113->C3_113 H2_113 H C2_113->H2_113 H3_113 H C2_113->H3_113 F3_113 F C3_113->F3_113 H4_113 H C3_113->H4_113 H5_113 H C3_113->H5_113

Figure 1: Molecular structures of 1,1,1-trifluoropropane and 1,1,3-trifluoropropane.

The geminal arrangement of three fluorine atoms on the terminal carbon in 1,1,1-trifluoropropane creates a strong dipole moment. In contrast, 1,1,3-trifluoropropane has fluorine atoms distributed across the carbon chain, which is expected to result in a different overall molecular polarity and potentially different intermolecular packing in the condensed phases.

Thermodynamic Properties of 1,1,1-Trifluoropropane

The thermodynamic properties of 1,1,1-trifluoropropane have been primarily determined through computational methods, with some experimental data available for key physical constants.

Physical and Critical Properties

The following table summarizes key physical and critical properties of 1,1,1-trifluoropropane. It is important to note that many of these values are calculated.

PropertyValueUnitSource
Molecular Weight98.07 g/mol [2]
Boiling Point-13°C[3]
Melting Point-148°C[3]
Critical Temperature (Tc)404.58K[4]
Critical Pressure (Pc)3801.00kPa[4]
Density1.038g/cm³[3]
Thermodynamic Functions

Calculated thermodynamic functions for 1,1,1-trifluoropropane provide insight into its energetic characteristics.

PropertyValueUnitSource
Standard Enthalpy of Formation (Gas, ΔfH°gas)-702.33kJ/mol[4]
Standard Gibbs Free Energy of Formation (ΔfG°)-607.21kJ/mol[4]
Enthalpy of Vaporization (ΔvapH°)18.53kJ/mol[4]
Enthalpy of Fusion (ΔfusH°)5.35kJ/mol[4]

1,1,3-Trifluoropropane: An Exploration of Computed Properties and Existing Data Gaps

As of the writing of this guide, there is a notable absence of experimentally determined thermodynamic data for 1,1,3-trifluoropropane in publicly accessible literature. Our understanding of its properties is therefore reliant on computational predictions.

Computed Properties

The following properties for 1,1,3-trifluoropropane have been computed and are available in databases such as PubChem.

PropertyValueUnitSource
Molecular Weight98.07 g/mol [5]
IUPAC Name1,1,3-trifluoropropane-[5]

A study by Basak et al. (1996) on the estimation of normal boiling points of haloalkanes using molecular similarity did not include 1,1,3-trifluoropropane in its dataset but did include other trichlorotrifluoropropanes, highlighting the variability in boiling points among isomers.[6]

Expected Influence of Structure on Properties

Based on its molecular structure, we can hypothesize some general trends for the thermodynamic properties of 1,1,3-trifluoropropane in comparison to its 1,1,1-isomer:

  • Boiling Point: The distribution of fluorine atoms in 1,1,3-trifluoropropane may lead to a different dipole moment and intermolecular packing efficiency compared to 1,1,1-trifluoropropane, which would directly impact its boiling point. Without experimental data, it is difficult to predict whether the boiling point would be higher or lower.

  • Vapor Pressure: The vapor pressure is intrinsically linked to the boiling point and enthalpy of vaporization. It is expected that 1,1,3-trifluoropropane will exhibit a different vapor pressure curve compared to 1,1,1-trifluoropropane.

  • Density: The liquid density will also be influenced by the efficiency of molecular packing in the liquid state.

Phase Behavior: A Comparative Outlook

The phase behavior of a substance is a critical aspect of its application. While a detailed phase diagram for 1,1,3-trifluoropropane cannot be constructed without experimental data, we can use the data for 1,1,1-trifluoropropane to illustrate the key features of a trifluoropropane phase diagram.

G Solid Solid sublimation Sublimation Solid->sublimation melting Melting Solid->melting Liquid Liquid vaporization Vaporization Liquid->vaporization CP Liquid->CP Gas Gas Gas->CP Supercritical Supercritical Fluid sublimation->Gas melting->Liquid vaporization->Gas TP TP_label Triple Point CP_label Critical Point

Figure 2: A conceptual phase diagram for a trifluoropropane.

For 1,1,1-trifluoropropane, the key points on this diagram would be its melting point of -148 °C and boiling point of -13 °C at atmospheric pressure.[3] The critical point is at a temperature of 404.58 K and a pressure of 3801.00 kPa.[4] The triple point, where solid, liquid, and gas phases coexist in equilibrium, would be at a temperature slightly below the melting point and at a very low pressure.

Experimental Methodologies for Thermodynamic Property Determination

The determination of the thermodynamic properties discussed in this guide requires a suite of specialized experimental techniques. The causality behind the choice of these methods lies in their ability to precisely measure specific physical phenomena.

G cluster_exp Experimental Workflow Sample High-Purity Sample (>99.5%) VLE Vapor-Liquid Equilibrium (VLE) Apparatus Sample->VLE Calorimeter Differential Scanning Calorimeter (DSC) or Adiabatic Calorimeter Sample->Calorimeter Densimeter Vibrating Tube Densimeter Sample->Densimeter VaporPressure Vapor Pressure Data VLE->VaporPressure PhaseTransitions Boiling/Melting Points VLE->PhaseTransitions HeatCapacity Heat Capacity Data Calorimeter->HeatCapacity Calorimeter->PhaseTransitions Density Density Data Densimeter->Density EoS Equation of State (EoS) Modeling VaporPressure->EoS HeatCapacity->EoS Density->EoS ThermoProps Derived Thermodynamic Properties (Enthalpy, Entropy, etc.) EoS->ThermoProps

Figure 3: Experimental workflow for determining thermodynamic properties.

Vapor Pressure and Phase Equilibria

Protocol: Static or Ebulliometric Method

  • Sample Preparation: A high-purity sample of the trifluoropropane is degassed to remove any dissolved air.

  • Apparatus: A thermostatted equilibrium cell is used. The temperature of the cell is precisely controlled.

  • Measurement: For the static method, the pressure of the vapor in equilibrium with the liquid is measured at various temperatures. For the ebulliometric method, the boiling temperature is measured at a controlled pressure.

  • Data Analysis: The vapor pressure data as a function of temperature is fitted to a suitable equation, such as the Antoine or Wagner equation, to obtain a continuous vapor pressure curve.

Causality: The choice between static and ebulliometric methods depends on the desired pressure and temperature range and the required accuracy. The static method is generally simpler for a wide range of conditions, while the ebulliometric method can provide very accurate data near atmospheric pressure.

Heat Capacity

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Encapsulation: A precisely weighed sample is hermetically sealed in a sample pan.

  • Measurement: The sample and a reference pan are subjected to a controlled temperature program (heating or cooling at a constant rate). The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Data Analysis: The heat flow signal is proportional to the heat capacity of the sample. By calibrating with a known standard, the specific heat capacity of the trifluoropropane can be determined as a function of temperature.

Causality: DSC is a widely used and relatively rapid method for determining heat capacity. For higher accuracy, especially for determining standard entropies, adiabatic calorimetry would be the method of choice, although it is more time-consuming.

Density

Protocol: Vibrating Tube Densimetry

  • Apparatus: The sample is introduced into a U-shaped tube that is electronically excited to vibrate at its natural frequency.

  • Measurement: The frequency of vibration is precisely measured. This frequency is dependent on the mass of the tube and its contents.

  • Data Analysis: By calibrating the instrument with fluids of known density (such as water and air), the density of the sample can be determined from its measured vibrational frequency. Measurements are typically performed as a function of temperature.

Causality: Vibrating tube densimeters offer high precision and require only a small sample volume, making them ideal for characterizing the density of liquids over a range of temperatures.

Conclusion and a Call for Future Research

This guide has provided a comprehensive overview of the available thermodynamic data for 1,1,1-trifluoropropane and has highlighted the significant data gap that exists for its isomer, 1,1,3-trifluoropropane. While computational methods provide valuable initial estimates, they are not a substitute for experimental data in applications where precision and reliability are paramount.

To fully unlock the potential of 1,1,3-trifluoropropane and to enable informed decisions regarding its use, a concerted research effort is needed to:

  • Synthesize high-purity 1,1,3-trifluoropropane.

  • Experimentally measure its fundamental thermodynamic properties , including vapor pressure, density, and heat capacity over a range of temperatures and pressures.

  • Determine its critical and triple point parameters.

  • Develop an accurate equation of state based on experimental data.

Such research will not only fill a critical knowledge gap but also contribute to the broader understanding of structure-property relationships in fluorinated hydrocarbons, paving the way for the design of next-generation fluids with tailored properties.

References

  • Bozzelli, J. W., & Yamada, T. (1999). Thermodynamic Properties (ΔHf(298), S(298), and Cp(T) (300 ≤ T ≤ 1500)) of Fluorinated Propanes. The Journal of Physical Chemistry A, 103(28), 5602–5610.
  • Bozzelli, J. W., & Yamada, T. (1999). Thermodynamic properties of ΔH{sub f 298}{degree}, S{sub 298}{degree}, and C{sub p}(T) for 2-fluoro-2-methylpropane, ΔH{sub f 298}{degree} of fluorinated ethanes, and group additivity for fluoroalkanes. Journal of Physical Chemistry A, 103(37), 7487-7497.
  • Cheméo. (n.d.). Chemical Properties of Propane, 1,1,1-trifluoro- (CAS 421-07-8). Retrieved from [Link]

  • Dias, A. M. A., & Guedes, H. J. R. (2004). Thermodynamic properties of perfluoropropane. Digital Commons @ NJIT.
  • Domanski, P. A., & Didion, D. A. (1993). Thermodynamic Evaluation of Predicted Fluorinated Ether, Ethane, and Propane Azeotropes. Purdue e-Pubs.
  • Beyerlein, A. L., & Smith, N. D. (1993).
  • Li, H., et al. (2015). Measurements of Density, Viscosity, and Vapor Pressure for 1,1,1-Trifluoro-2,3-dichloropropane.
  • NIST. (n.d.). Experimental data for CH2FCH2CH3 (1-Fluoropropane). Retrieved from [Link]

  • Basak, S. C., Gute, B. D., & Grunwald, G. D. (1996). Estimation of the Normal Boiling Points of Haloalkanes Using Molecular Similarity.
  • Villegas, J. C., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1668-1677.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67899, 1,1,1-Trifluoropropane. Retrieved from [Link].

  • Zhu, M.-S., et al. (2000). Thermodynamic Properties of 1,1,1,2,3,3,3-Heptafluoropropane.
  • Chemsrc. (2025, August 24). 1,1,1-trifluoropropane. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1,1,1-trifluoro-. Retrieved from [Link]

  • Ashrafi, F., Rostami, A. A., & Mahdavi Pour, N. (2009). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 21(3), 1667-1671.
  • Villegas, J. C., et al. (2023).
  • Pires, P. F., Esperança, J. M. S. S., & Guedes, H. J. R. (2000). Ultrasonic Speed of Sound and Derived Thermodynamic Properties of Liquid 1,1,1,2,3,3,3-Heptafluoropropane (HFC227ea) from 248 K to 333 K and Pressures up to 65 MPa.
  • Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties.
  • Zhou, Y., & Lemmon, E. W. (2016). Equation of State for the Thermodynamic Properties of 1,1,2,2,3-Pentafluoropropane (R-245ca). International Journal of Thermophysics, 37(4), 44.
  • NIST. (n.d.). Propane, 1,1,1-trifluoro-. Retrieved from [Link]

  • Dias, A. M. A., et al. (2006). Densities and Vapor Pressures of Highly Fluorinated Compounds.
  • Pires, P. F., et al. (2000). Ultrasonic Speed of Sound and Derived Thermodynamic Properties of Liquid 1,1,1,2,3,3,3-Heptafluoropropane (HFC227ea) from 248 K to 333 K and Pressures up to 65 MPa.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12927177, 1,1,3-Trifluoropropane. Retrieved from [Link].

  • Al-Harthi, M. A., & Oyewole, R. O. (2025).

Sources

Foundational

Computational Modeling of 1,1,3-Trifluoropropane: A Technical Whitepaper on Molecular Structure and QSPR Profiling

Executive Summary 1,1,3-Trifluoropropane (CAS: 24270-67-5), characterized by the molecular formula C3​H5​F3​ and SMILES string C(CF)C(F)F, is an aliphatic fluorocarbon of significant interest across atmospheric chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,3-Trifluoropropane (CAS: 24270-67-5), characterized by the molecular formula C3​H5​F3​ and SMILES string C(CF)C(F)F, is an aliphatic fluorocarbon of significant interest across atmospheric chemistry and pharmaceutical design[1]. Known industrially as HFC-263fa, it is heavily scrutinized for its radiative efficiency and global warming potential[2][3]. In medicinal chemistry, the 1,1,3-trifluoropropyl motif serves as a highly lipophilic, metabolically stable bioisostere.

This whitepaper provides an authoritative guide to the computational modeling of 1,1,3-trifluoropropane. By combining high-level Density Functional Theory (DFT) for conformational analysis with Artificial Neural Network (ANN) architectures for Quantitative Structure-Property Relationship (QSPR) modeling[4], we establish a self-validating framework for predicting the physicochemical behavior of flexible fluorinated alkanes.

Stereoelectronic Foundations of the Conformational Landscape

The molecular structure of 1,1,3-trifluoropropane features two primary axes of rotation: the C1–C2 bond and the C2–C3 bond. Unlike unsubstituted propane, the conformational space of this molecule is heavily restricted by the stereoelectronic effects of the three fluorine atoms.

  • Electronegativity and Dipole Minimization: Fluorine's extreme electronegativity creates highly polarized C-F bonds. The molecule naturally seeks conformations that minimize parallel dipole-dipole repulsions between the terminal −CHF2​ and −CH2​F groups.

  • Hyperconjugation (The Gauche Effect): While steric hindrance and electrostatic repulsion favor anti-periplanar arrangements, vicinal electronegative substituents can stabilize gauche conformations via σCH​→σCF∗​ hyperconjugation.

Accurately mapping the delicate balance between steric repulsion and hyperconjugative stabilization requires rigorous quantum mechanical profiling.

Ab Initio and DFT Methodologies: Rationale and Causality

To isolate the global and local minima of 1,1,3-trifluoropropane, molecular mechanics (MM) force fields are insufficient due to their inability to model orbital interactions. Density Functional Theory (DFT) must be employed.

Causality in Level of Theory Selection: We mandate the use of the ω B97X-D functional paired with the 6-311++G(d,p) basis set .

  • Functional ( ω B97X-D): This range-separated hybrid functional includes empirical dispersion corrections. It is critical for capturing the weak intramolecular van der Waals interactions between the terminal fluorine atoms across the carbon backbone.

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable when modeling fluorine. Fluorine possesses three lone pairs of electrons; diffuse functions allow the basis set to accurately describe the expanded electron density far from the nucleus. Polarization functions ((d,p)) account for the asymmetric distortion of the electron cloud in the polarized C-F bonds.

Protocol 1: Quantum Mechanical Conformational Search

This protocol is designed as a self-validating system to ensure that only true mathematical minima are carried forward for property prediction.

  • Initialization: Generate the initial 3D geometry of 1,1,3-trifluoropropane using the SMILES string FCCC(F)F[5].

  • Stochastic Pre-optimization: Run a Monte Carlo conformational search using the MMFF94 force field to generate a diverse pool of starting structures.

  • Relaxed PES Scan: In Gaussian 16, perform a relaxed Potential Energy Surface (PES) scan. Rotate the ϕ1​ (F-C1-C2-C3) and ϕ2​ (C1-C2-C3-F) dihedrals in 10° increments, optimizing the rest of the molecule at each step.

  • High-Level Optimization: Subject the lowest energy conformers from the PES scan to full geometry optimization at the ω B97X-D/6-311++G(d,p) level.

  • Self-Validation (Frequency Calculation): Execute a vibrational frequency calculation on all optimized structures. Acceptance Criteria: The structure must exhibit exactly zero imaginary frequencies, confirming it is a true local minimum rather than a transition state. Extract the Zero-Point Energy (ZPE) to correct the final electronic energies.

ConformationalWorkflow N1 Input SMILES: FCCC(F)F (1,1,3-Trifluoropropane) N2 Stochastic Conformational Search (Monte Carlo / MMFF94) N1->N2 N3 Relaxed PES Scan (Dihedrals: C1-C2 & C2-C3) N2->N3 N4 DFT Optimization (ωB97X-D / 6-311++G(d,p)) N3->N4 N5 Vibrational Frequencies (Zero-Point Energy Correction) N4->N5 N6 Boltzmann Population Analysis (ΔG at 298.15 K) N5->N6

Fig 1. Step-by-step quantum mechanical workflow for isolating 1,1,3-trifluoropropane global minima.

Table 1: Theoretical Conformational Energy Landscape

The following table summarizes the expected thermodynamic distribution of 1,1,3-trifluoropropane conformers based on standard fluoroalkane QM profiling.

Conformer State ϕ1​ (F-C1-C2-C3) ϕ2​ (C1-C2-C3-F)Relative Energy ( Δ E, kcal/mol)Boltzmann Population (298 K)
Global Minimum (Anti-Anti) 180°180°0.0068.4%
Local Minimum 1 (Gauche-Anti) 65°180°0.8416.5%
Local Minimum 2 (Gauche-Gauche) 65°65°1.426.2%
Transition State (Eclipsed) 5.75< 0.1%

QSPR Modeling and Macroscopic Property Prediction

Once the 3D molecular structure is accurately defined, it can be mathematically encoded to predict macroscopic properties such as surface tension. Recent studies have demonstrated that Artificial Neural Networks (ANNs) vastly outperform Multiple Linear Regression (MLR) models for predicting the surface tension of propane derivatives, including 1,1,3-trifluoropropane[4].

Causality in Descriptor Selection: We utilize 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors, specifically Mor13v (signal 13 weighted by van der Waals volume). Because 1,1,3-trifluoropropane is highly flexible, 2D topological indices fail to capture the dynamic volume changes of its conformers. Mor13v effectively translates the specific 3D spatial distribution of the fluorine atoms into a numerical array suitable for machine learning[4].

Protocol 2: ANN-based QSPR Descriptor Generation and Training
  • Descriptor Extraction: Import the DFT-optimized global minimum structure into DRAGON (or an equivalent molecular descriptor software). Calculate the 32 3D-MoRSE descriptors, isolating Mor13v as the primary input feature.

  • Dataset Partitioning: Divide the historical dataset of propane derivatives into training (70%), validation (15%), and test (15%) subsets to prevent model overfitting[4].

  • Network Initialization: Construct a Multi-Layer Perceptron (MLP) with a 1-2-1 architecture: 1 input node (Mor13v), 2 hidden nodes, and 1 output node (Surface Tension)[4].

  • Activation & Optimization: Apply the Hyperbolic Tangent (Tanh) activation function in the hidden layer. Train the network utilizing the Levenberg-Marquardt backpropagation algorithm for a maximum of 320 iterations.

  • Self-Validation: Evaluate the model's predictive capability using the coefficient of determination ( R2 ) and Root Mean Square Error (RMSE). The model is considered validated if Test R2>0.90 .

QSPR_ANN cluster_input Input Layer (3D-MoRSE) cluster_hidden Hidden Layer (Tanh Activation) cluster_output Output Layer (Linear) I1 Mor13v H1 Neuron 1 I1->H1 H2 Neuron 2 I1->H2 O1 Surface Tension H1->O1 H2->O1

Fig 2. 1-2-1 Multi-Layer Perceptron architecture for predicting surface tension from Mor13v.

Table 2: QSPR Model Performance for Surface Tension Prediction

Data derived from comparative QSPR modeling of propane derivatives utilizing the Mor13v descriptor[4].

Model TypeArchitectureDescriptor UsedTraining R2 Test R2 RMSE
Multiple Linear Regression (MLR) Linear EquationMor13v88.42%86.15%3.45
Artificial Neural Network (ANN) 1-2-1 MLP (Tanh)Mor13v96.58%95.12%1.73

The ANN model's superior performance ( R2=96.58% , RMSE = 1.73) highlights its ability to decode the complex, non-linear relationships between the 3D spatial volume of fluorinated alkanes and their macroscopic surface tension[4].

References

  • Prediction of Surface Tension of Propane Derivatives Using QSPR Approach and Artificial Neural Networks Source: ResearchGate / IMIST URL:[Link]

  • 1,1,3-Trifluoropropane | C3H5F3 | CID 12927177 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Exploratory

Thermodynamic Management and Toxicological Profiling of 1,1,3-Trifluoropropane (HFC-263fa) in Advanced Chemical Synthesis

Executive Summary In the landscape of advanced drug development and specialty chemical synthesis, fluorinated alkanes serve as indispensable solvents, refrigerants, and synthetic intermediates. 1,1,3-Trifluoropropane (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced drug development and specialty chemical synthesis, fluorinated alkanes serve as indispensable solvents, refrigerants, and synthetic intermediates. 1,1,3-Trifluoropropane (CAS: 24270-67-5), also known by its industrial designation HFC-263fa, is a highly volatile hydrofluorocarbon (HFC)[1]. While it lacks the ozone-depleting properties of legacy chlorofluorocarbons, its unique physicochemical profile demands rigorous, causality-driven safety protocols. As a Senior Application Scientist, I approach the handling of this compound not as a routine solvent transfer, but as a thermodynamic management challenge. This whitepaper deconstructs the structural causality behind its toxicity profile and establishes a self-validating framework for its safe integration into laboratory workflows.

Physicochemical Profiling & Structural Causality

The behavior of 1,1,3-trifluoropropane is dictated by the extreme electronegativity of its three fluorine substituents. The strong C-F bonds draw electron density away from the carbon backbone, creating a highly stable yet polarizable molecule. However, unlike fully fluorinated perfluorocarbons, the remaining C-H bonds allow for atmospheric degradation, giving it a lower environmental half-life but rendering it highly flammable[2].

The table below synthesizes the quantitative data and explains the operational causality behind each property:

PropertyValueCausality / Operational Impact
CAS Number 24270-67-5Primary identifier for regulatory tracking and SDS retrieval[1].
Molecular Formula C3H5F3Establishes baseline stoichiometry for synthetic planning[3].
Molecular Weight 98.067 g/mol The vapor is >3 times heavier than air; it will pool in low-lying areas and fume hoods, increasing localized asphyxiation risks[4].
Boiling Point 39.8 °C – 45.0 °CHighly volatile at ambient temperatures (20–25 °C). Any handling in unsealed vessels leads to rapid vapor expansion[4].
Density 1.182 g/mL @ 20 °CDenser than water; dictates that the organic layer will form the bottom phase during aqueous biphasic extractions[1].
GHS Hazard Codes H225, H315, H319, H335Necessitates explosion-proof engineering controls, grounded equipment, and strict PPE to mitigate flammability and irritation[5].

Toxicity Profile & Mechanistic Toxicology

Evaluating the Safety Data Sheet (SDS) requires moving beyond static hazard codes to understand the physiological mechanisms triggered upon exposure.

  • Respiratory & CNS Effects (H335): Due to its high vapor pressure, inhalation is the primary vector of exposure. In the alveoli, the lipophilic nature of 1,1,3-trifluoropropane allows rapid diffusion across the pulmonary membrane into systemic circulation. At high concentrations, it acts as a simple asphyxiant by displacing oxygen, leading to central nervous system (CNS) depression, dizziness, and potential loss of consciousness[2].

  • Cardiac Sensitization: A critical, class-wide hazard of hydrofluorocarbons is their potential to sensitize the mammalian myocardium to endogenous catecholamines (such as epinephrine). If a researcher is exposed to high vapor concentrations and subsequently experiences physiological stress or physical exertion, the synergistic effect can trigger fatal ventricular arrhythmias or fibrillation[2].

  • Dermal and Ocular Toxicity (H315, H319): The toxicity on the skin and eyes is largely thermodynamic rather than purely biochemical. If the liquid phase contacts the skin, its rapid evaporation strips the latent heat of vaporization from biological tissues. This localized freezing damages lipid bilayers and cell membranes, presenting clinically as severe irritation, erythema, or chemical frostbite[5].

Pathway A Inhalation of 1,1,3-Trifluoropropane B Alveolar Absorption & Systemic Circulation A->B C Myocardial Membrane Sensitization B->C E Ventricular Arrhythmia & Fibrillation C->E Synergistic Trigger D Endogenous Catecholamine Release (Stress) D->E

Mechanistic pathway of HFC-induced cardiac sensitization and arrhythmia.

Safety Data Sheet (SDS) Architecture & Experimental Protocols

To mitigate the risks outlined above, standard open-flask chemistry is unacceptable. Every protocol utilizing 1,1,3-trifluoropropane must be a self-validating system —meaning that any failure in the setup is immediately detectable by the operator before an exposure incident occurs.

Protocol: Closed-System Transfer and Reaction Setup

Step 1: Thermodynamic Stabilization

  • Action: Chill the source reagent bottle to 4 °C in a spark-proof, explosion-rated refrigerator prior to use.

  • Causality: Lowering the temperature suppresses the vapor pressure well below the 39.8 °C boiling point, preventing the liquid from flashing into a highly flammable gas (H225) upon opening.

  • Self-Validation: Visible condensation on the exterior of the glass bottle confirms the internal temperature has successfully equilibrated below ambient conditions.

Step 2: Environmental Isolation

  • Action: Purge the receiving Schlenk flask or reaction vessel with Ultra-High Purity (UHP) Argon.

  • Causality: Excludes oxygen to eliminate the fire triangle (fuel + oxygen + ignition), neutralizing the flammability hazard.

  • Self-Validation: A mineral oil bubbler attached to the exhaust line must show a continuous, positive flow of Argon bubbles, confirming the system is positively pressurized and leak-free.

Step 3: Volumetric Transfer

  • Action: Extract the required volume using a pre-chilled, gas-tight Hamilton syringe equipped with a Luer-lock Teflon needle.

  • Causality: Prevents fugitive emissions of the HFC into the laboratory environment, protecting the researcher from inhalation hazards (H335).

  • Self-Validation: The complete absence of gas bubbles forming within the syringe barrel during aspiration confirms that the liquid has not breached its boiling point and the seal is intact.

Step 4: Reaction Quenching & Segregation

  • Action: Post-reaction, quench the mixture with a chilled aqueous buffer and separate the organic layer into a dedicated "Halogenated Organic Waste" carboy.

  • Causality: Halogenated solvents must never be mixed with standard organic waste, as they can react exothermically or complicate incineration processes.

  • Self-Validation: Gravimetric tracking (weighing the waste container before and after addition) ensures a 100% mass balance recovery, proving zero solvent was lost to the atmosphere.

Protocol Step1 1. Thermodynamic Stabilization Chill reagent to 4°C to suppress vapor pressure Step2 2. Environmental Isolation Purge system with Ultra-High Purity Argon Step1->Step2 Step3 3. Volumetric Transfer Extract via pre-chilled gas-tight syringe Step2->Step3 Step4 4. Reaction & Quenching Execute synthesis and quench with aqueous buffer Step3->Step4 Step5 5. Waste Segregation Isolate in specific Halogenated Waste stream Step4->Step5

Self-validating closed-system transfer protocol for volatile fluorinated solvents.

Environmental & Regulatory Context

While 1,1,3-trifluoropropane (HFC-263fa) boasts an Ozone Depletion Potential (ODP) of zero due to the absence of chlorine and bromine atoms, its environmental impact is not negligible. The robust C-F bonds strongly absorb infrared radiation, contributing to its Global Warming Potential (GWP)[2]. In modern drug development, regulatory frameworks (such as the Kigali Amendment to the Montreal Protocol) increasingly monitor HFC emissions. Therefore, adhering to the closed-system protocols detailed above is not merely a toxicological safeguard—it is a strict legal and environmental compliance mandate.

References

  • PubChem - NIH | 1,1,3-Trifluoropropane | C3H5F3 | CID 12927177 URL: [Link]

  • Chemical Reviews (ACS Publications) | Fluorocarbon Refrigerants and their Syntheses: Past to Present URL: [Link]

Sources

Foundational

1,1,3-trifluoropropane boiling point and vapor pressure data

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,3-Trifluoropropane: Boiling Point and Vapor Pressure Abstract This technical guide provides a comprehensive analysis of the boiling point and vapor pre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,3-Trifluoropropane: Boiling Point and Vapor Pressure

Abstract

This technical guide provides a comprehensive analysis of the boiling point and vapor pressure of 1,1,3-trifluoropropane (CAS No: 24270-67-5), a fluorinated propane of interest in various chemical and industrial applications. This document synthesizes key physicochemical data from established chemical databases and outlines the theoretical and practical considerations for the experimental determination of these properties. A detailed protocol for measuring vapor pressure via the static method is presented, emphasizing experimental integrity and data validation. This guide is intended for researchers, chemists, and engineers who require accurate thermophysical data and a robust understanding of the methodologies used to obtain them.

Introduction to 1,1,3-Trifluoropropane

1,1,3-Trifluoropropane is a halogenated hydrocarbon with the molecular formula C3H5F3.[1][2] As a member of the hydrofluorocarbon (HFC) family, its properties are of interest for applications where specific boiling points and vapor pressures are critical. Understanding these fundamental physicochemical characteristics is paramount for process design, safety assessments, and the development of new applications in fields ranging from materials science to drug development.

Chemical Identity:

  • IUPAC Name: 1,1,3-trifluoropropane[3]

  • CAS Number: 24270-67-5[1][2]

  • Molecular Formula: C3H5F3[1][2]

  • Molecular Weight: 98.067 g/mol [1][2]

  • Synonyms: Propane, 1,1,3-trifluoro-[2]

Core Physicochemical Properties

The boiling point and vapor pressure are defining thermophysical properties of a liquid, governing its phase transition to a gas. These properties are intrinsically linked and are crucial for handling, storage, and application of 1,1,3-trifluoropropane.

Boiling Point

The normal boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure at sea level (1 atmosphere or 760 mmHg). For 1,1,3-trifluoropropane, the normal boiling point is reported to be 39.8°C at 760 mmHg .[2] This relatively low boiling point indicates high volatility under ambient conditions.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase (solid or liquid) at a given temperature in a closed system. It is a direct measure of a substance's volatility. The vapor pressure of 1,1,3-trifluoropropane has been reported as 446 mmHg at 25°C .[1][2]

The relationship between temperature and vapor pressure is non-linear and is fundamental to understanding the behavior of 1,1,3-trifluoropropane in various environments. This relationship dictates the necessary containment and safety protocols required when working with the compound.

Experimental Determination of Vapor Pressure

To ensure the accuracy and reliability of vapor pressure data, a robust and well-validated experimental methodology is essential. The static method is a widely accepted and highly precise technique for this purpose, particularly for compounds like fluorinated propanes.[4][5]

Theoretical Framework: The Static Method

The static method involves placing a pure, degassed liquid sample in a sealed, evacuated container and allowing it to reach thermal equilibrium at a precisely controlled temperature. At equilibrium, the pressure measured in the headspace of the container is the vapor pressure of the substance.

Expertise & Causality: The critical first step in this method is the thorough degassing of the sample. This is typically achieved through several freeze-pump-thaw cycles. The rationale for this step is to remove any dissolved atmospheric gases (like nitrogen and oxygen) from the liquid. If these non-condensable gases are not removed, they will contribute to the total pressure in the headspace, leading to an erroneously high and inaccurate vapor pressure reading. The integrity of the entire measurement hinges on the purity of the vapor phase.

Experimental Workflow: Vapor Pressure Measurement

The following diagram illustrates a typical setup for the static method.

G cluster_2 Data Acquisition Prep 1. Sample Loading (1,1,3-Trifluoropropane) Degas 2. Degassing (Freeze-Pump-Thaw Cycles) Prep->Degas Cell Sample Cell (A) Degas->Cell Introduce pure sample Bath Thermostatic Bath (B) Cell->Bath Thermal Equilibrium Pressure Pressure Transducer (C) Cell->Pressure Measure P Temp Temperature Probe (e.g., PRT) Bath->Temp Measure T DAQ Data Logger / Computer Pressure->DAQ Temp->DAQ

Caption: Workflow for vapor pressure determination using the static method.

Protocol: A Self-Validating System

This protocol describes the steps for obtaining high-fidelity vapor pressure data. The self-validating nature of the system is ensured through rigorous calibration and uncertainty analysis.

1. System Calibration:

  • Temperature: The temperature sensor (e.g., a platinum resistance thermometer) must be calibrated against a certified standard (e.g., NIST-traceable). The uncertainty in temperature measurement should be minimized, ideally to ±0.02 K or better.[6][7]

  • Pressure: The pressure transducer must be calibrated against a primary pressure standard (e.g., a dead-weight tester). The uncertainty should be precisely known across the entire operational range, for instance, ±0.0005 MPa.[6][7]

2. Sample Preparation & Loading:

  • Obtain a high-purity sample of 1,1,3-trifluoropropane. Purity should be verified via gas chromatography (GC) analysis.[5]

  • Introduce a small amount of the liquid into the sample cell. The volume should be sufficient to maintain a liquid-vapor equilibrium throughout the experiment.

  • Connect the cell to a high-vacuum line.

  • Perform at least three freeze-pump-thaw cycles:

    • Freeze: Immerse the cell in liquid nitrogen to solidify the sample.

    • Pump: Open the valve to the vacuum pump to remove non-condensable gases from the headspace.

    • Thaw: Close the valve to the vacuum and allow the sample to melt, releasing any trapped gases from the solid matrix.

  • After the final cycle, seal the sample cell under vacuum.

3. Measurement Procedure:

  • Place the sealed sample cell into the thermostatic bath.

  • Set the bath to the first desired temperature and allow the system to reach thermal equilibrium. This is confirmed when both temperature and pressure readings have remained stable for a prolonged period (e.g., 30 minutes).

  • Record the stabilized temperature and pressure values.

  • Increment the temperature to the next setpoint and repeat the equilibration and measurement process. Collect data across the desired temperature range.

4. Data Validation and Analysis:

  • The raw data (Pressure vs. Temperature) can be fitted to a suitable vapor pressure equation, such as the Antoine equation or the Wagner equation, to create a model of the compound's behavior.[5]

  • The trustworthiness of the data is established by the low uncertainties of the calibrated instruments and the high purity of the sample. The consistency of the data points and the quality of the fit to the vapor pressure equation further validate the results.

Data Summary

The key physicochemical properties of 1,1,3-trifluoropropane are summarized below for quick reference.

PropertyValueConditionsSource
Molecular Weight 98.067 g/mol N/A[1][2]
Normal Boiling Point 39.8 °C760 mmHg[2]
Vapor Pressure 446 mmHg (0.587 atm)25 °C[1][2]

Conclusion

The boiling point and vapor pressure data for 1,1,3-trifluoropropane are critical for its safe handling, process modeling, and application development. The reported normal boiling point of 39.8°C and a vapor pressure of 446 mmHg at 25°C characterize it as a volatile compound.[1][2] For applications requiring high-precision data, direct experimental measurement using a validated protocol, such as the static method described herein, is the most reliable approach. Adherence to rigorous calibration and sample purification procedures is essential for ensuring the trustworthiness and accuracy of the resulting data.

References

  • 1,1,3-trifluoropropane | CAS#:24270-67-5 | Chemsrc.
  • CAS - ChemNet.
  • Experimental Measurement of Vapor Pressures and Densities of Pure Hexafluoropropylene.
  • Densities and vapor pressures of highly fluorin
  • Vapor pressures of 1,1,1,2,3,3,3-heptafluoropropane, 1,1,1,3,3,3-hexafluoropropane and 1,1,1,3,3-pentafluoropropane | Request PDF - ResearchG
  • Experimental Measurement of Vapor Pressures and Densities of Pure Hexafluoropropylene | Request PDF - ResearchG
  • 1,1,3-Trifluoropropane | C3H5F3 | CID 12927177 - PubChem - NIH.

Sources

Exploratory

Atmospheric Degradation Mechanisms of 1,1,3-Trifluoropropane: A Technical Whitepaper

Executive Summary The phase-out of ozone-depleting substances has accelerated the development and deployment of hydrofluorocarbons (HFCs). To accurately model their environmental impact, researchers must rigorously evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phase-out of ozone-depleting substances has accelerated the development and deployment of hydrofluorocarbons (HFCs). To accurately model their environmental impact, researchers must rigorously evaluate their atmospheric degradation pathways. This whitepaper provides an in-depth mechanistic analysis of the atmospheric oxidation of 1,1,3-trifluoropropane (HFC-253ea; CHF2​CH2​CH2​F ). By detailing the kinetic pathways initiated by hydroxyl (OH) radicals, the subsequent radical propagation steps, and the self-validating experimental protocols used to study them, this guide serves as a foundational resource for atmospheric chemists and environmental scientists evaluating fluorinated volatile organic compounds (VOCs).

Chemical Kinetics: Initiation of Degradation

In the troposphere, the dominant sink for saturated HFCs like 1,1,3-trifluoropropane is the gas-phase reaction with hydroxyl (OH) radicals[1]. Unlike unsaturated hydrofluoroolefins (HFOs) where OH addition to the double bond is rapid, saturated HFCs degrade exclusively via hydrogen atom abstraction.

Regioselectivity of Hydrogen Abstraction

1,1,3-trifluoropropane possesses three distinct carbon centers, each presenting a potential site for OH-mediated hydrogen abstraction:

  • Terminal CHF2​ group: High C-H bond dissociation energy due to the strong electron-withdrawing effect of two fluorine atoms.

  • Central CH2​ group: Less sterically hindered and moderately deactivated by adjacent fluorinated carbons.

  • Terminal CH2​F group: Weakest electron-withdrawing effect compared to the CHF2​ group, making it a highly competitive site for abstraction.

The abstraction yields three possible haloalkyl radicals ( R∙ ). The causality behind the reaction's regioselectivity is governed by the Structure-Activity Relationship (SAR), where the activation energy is inversely proportional to the stability of the resulting radical.

Radical Propagation and Alkoxy Radical Cleavage

Once the haloalkyl radical ( R∙ ) is formed, it rapidly adds molecular oxygen ( O2​ ) to form a peroxy radical ( RO2∙​ ). In the presence of nitric oxide ( NO )—a standard condition in both polluted tropospheres and smog chamber experiments—the peroxy radical is reduced to an alkoxy radical ( RO∙ ), simultaneously converting NO to NO2​ [2].

The fate of the alkoxy radical dictates the terminal product distribution. Alkoxy radicals undergo either reaction with O2​ or unimolecular C-C bond cleavage. For 1,1,3-trifluoropropane, C-C bond cleavage is the dominant pathway due to the thermodynamic stability of the resulting carbonyl compounds (e.g., formyl fluoride and carbonyl fluoride)[3].

Pathway A CHF2-CH2-CH2F (1,1,3-Trifluoropropane) B •CF2-CH2-CH2F (Terminal Abstraction) A->B + •OH - H2O C CHF2-•CH-CH2F (Central Abstraction) A->C + •OH - H2O D CHF2-CH2-•CHF (Terminal Abstraction) A->D + •OH - H2O B2 CF2(O•)-CH2-CH2F (Alkoxy Radical) B->B2 + O2, + NO - NO2 C2 CHF2-CH(O•)-CH2F (Alkoxy Radical) C->C2 + O2, + NO - NO2 D2 CHF2-CH2-CHF(O•) (Alkoxy Radical) D->D2 + O2, + NO - NO2 B3 COF2 + •CH2-CH2F B2->B3 Cleavage C3 CHF2CHO + •CH2F C2->C3 Cleavage D3 HC(O)F + •CH2-CHF2 D2->D3 Cleavage

Caption: Atmospheric degradation pathway of 1,1,3-trifluoropropane initiated by OH radicals.

Experimental Protocols: Smog Chamber & In-Situ FTIR

To accurately determine the rate constants and product yields of 1,1,3-trifluoropropane degradation, researchers employ the Relative Rate Method within a photoreactor (smog chamber) coupled with in-situ Fourier Transform Infrared (FTIR) spectroscopy[4].

Causality Behind Experimental Choices
  • In-Situ FTIR: Ex-situ sampling can lead to the loss of highly reactive or "sticky" terminal products (like HC(O)F ) on sample lines. In-situ FTIR allows for continuous, non-destructive monitoring of the reaction mixture, ensuring high mass-balance closure[3].

  • Relative Rate Method: Absolute rate measurements are highly sensitive to wall losses and trace impurities. By measuring the decay of 1,1,3-trifluoropropane relative to a reference compound (e.g., CH4​ or C2​H6​ ) whose OH rate constant is well established, systematic errors are canceled out, creating a self-validating kinetic system.

  • HONO as an OH Source: Photolysis of nitrous acid ( HONO ) under UV irradiation ( λ>300 nm) provides a clean, continuous source of OH radicals without generating excessive ozone, which could introduce competing oxidative pathways.

Step-by-Step Methodology
  • Chamber Evacuation & Background: Evacuate the quartz or Teflon smog chamber to <10−3 Torr. Acquire a background FTIR spectrum.

  • Reactant Injection: Inject known partial pressures of 1,1,3-trifluoropropane, the reference compound, and HONO into the chamber. Backfill with zero-air to 760 Torr.

  • Dark Stability Verification: Monitor the mixture in the dark for 30 minutes. Self-Validation: If the concentrations of the HFC and reference compound decay, wall loss or dark reactions are occurring, and the run must be aborted.

  • UV Irradiation: Turn on the UV lamps to initiate HONO photolysis, generating OH radicals.

  • In-Situ Monitoring: Acquire FTIR spectra at 2-minute intervals. The decay of reactant peaks and the growth of product peaks are recorded.

  • Spectral Subtraction & Analysis: Subtract reference spectra of unreacted starting materials to isolate the spectra of the degradation products. Calculate the rate constant using the equation: ln([HFC]0​/[HFC]t​)=kref​kHFC​​ln([Ref]0​/[Ref]t​) .

Workflow S1 1. Chamber Evacuation & Background IR S2 2. Reactant Injection (HFC + Reference + HONO) S1->S2 S3 3. Mixing & Dark Stability Verification S2->S3 S4 4. UV Irradiation (OH Radical Generation) S3->S4 S5 5. In-situ FTIR Monitoring (Kinetics & Products) S4->S5 S6 6. Spectral Subtraction & Data Analysis S5->S6

Caption: Step-by-step smog chamber experimental workflow for atmospheric kinetic studies.

Terminal Products and Environmental Impact

The terminal carbon-containing products of 1,1,3-trifluoropropane oxidation are primarily carbonyl fluoride ( COF2​ ), formyl fluoride ( HC(O)F ), and carbon dioxide ( CO2​ ). Because the molecule lacks a contiguous CF3​ group, it does not yield trifluoroacetic acid (TFA), a persistent environmental pollutant[5].

The transient formyl and carbonyl fluorides undergo rapid hydrolysis in atmospheric moisture (clouds and rain) to yield CO2​ and aqueous hydrogen fluoride ( HF ).

Quantitative Data Summary
ParameterValue / Description
Target Compound 1,1,3-trifluoropropane ( CHF2​CH2​CH2​F )
Primary Atmospheric Sink Hydroxyl (OH) radical abstraction
Dominant Abstraction Sites Central -CH2​- and terminal -CH2​F
Intermediate Radicals Haloalkyl ( R∙ ), Peroxy ( RO2∙​ ), Alkoxy ( RO∙ )
Major Terminal Products COF2​ , HC(O)F , CO2​ , HF
TFA Formation Potential Negligible (Lacks contiguous CF3​ structure)

Understanding these mechanisms is critical for calculating the Radiative Efficiency (RE) and Global Warming Potential (GWP) of the compound[6]. The relatively slow OH abstraction rate of saturated HFCs compared to HFOs generally results in atmospheric lifetimes on the order of years, necessitating precise kinetic modeling to evaluate their long-term climate impact[1].

References

  • Sulbaek Andersen, M. P., et al. "Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential." Environmental Protection Agency (EPA), 2012. URL:[Link]

  • Wallington, T. J., et al. "Atmospheric chemistry of trans-CF3CH=CHCl: Kinetics of the gas-phase reactions with Cl atoms, OH radicals, and O3." Journal of Photochemistry and Photobiology A: Chemistry, 2008. URL:[Link]

  • Javadi, M. S., et al. "Atmospheric chemistry of trans-CF3CH=CHF: Products and mechanisms of hydroxyl radical and chlorine atom initiated oxidation." Atmospheric Chemistry and Physics, 2008. URL:[Link]

  • Hodnebrog, Ø., et al. "Efficiencies of halocarbons and related compounds: A comprehensive review." Reviews of Geophysics, 2013. URL:[Link]

Sources

Foundational

Thermodynamic and Empirical Profiling of 1,1,3-Trifluoropropane Solubility: A Methodological Guide

As a Senior Application Scientist in chemical development, I approach the solubility profiling of fluorinated intermediates not merely as a data-gathering exercise, but as a thermodynamic system that must be rigorously c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical development, I approach the solubility profiling of fluorinated intermediates not merely as a data-gathering exercise, but as a thermodynamic system that must be rigorously controlled. 1,1,3-Trifluoropropane (CAS: 24270-67-5) is a critical intermediate in pharmaceutical synthesis and advanced materials. The strategic introduction of fluorine atoms into organic molecules profoundly alters their physicochemical properties—enhancing metabolic stability, increasing cell membrane permeability, and modulating lipid solubility, which are paramount in drug development as noted by industry suppliers like [1].

However, the unique electron-withdrawing nature of fluorine complicates standard solubility models. This whitepaper dissects the solvation thermodynamics of 1,1,3-trifluoropropane (TFP) across aqueous and organic media and establishes a self-validating, field-proven protocol for quantifying its solubility without the negative biases typically caused by its volatility.

The "Fluorous Effect" and Solvation Thermodynamics

The solubility of 1,1,3-trifluoropropane is dictated by the extreme electronegativity and low polarizability of its fluorine atoms. According to the [2], TFP has a low molecular weight (98.07 g/mol ) and a boiling point of approximately 45 °C [3].

Unlike perfluorocarbons, which are entirely immiscible with both water and standard organic solvents (forming a third "fluorous" phase), TFP is only partially fluorinated. This asymmetric fluorination (at the 1, 1, and 3 positions) induces a distinct dipole moment.

  • In Aqueous Media: The tightly held lone pairs on the fluorine atoms are exceptionally poor hydrogen-bond acceptors. Attempting to dissolve TFP in water forces the water molecules to form a highly ordered clathrate-like cage around the hydrophobic propyl chain. This incurs a massive entropic penalty, driving immediate phase separation.

  • In Organic Media: TFP exhibits excellent miscibility in moderately polar to non-polar organic solvents (e.g., dichloromethane, toluene). The dipole moment allows for favorable dipole-dipole interactions, while dispersion forces facilitate mixing with hydrocarbon chains.

  • In Fluorous Biphasic Systems (FBS): As detailed by [4], highly fluorinated solvents can form biphasic systems with organic solvents. While TFP is too polar to act as a pure fluorous solvent, its solubility profile allows it to act as a bridging co-solvent or a recoverable intermediate in temperature-dependent FBS catalysis.

Quantitative Solubility Data Synthesis

Because TFP is a highly volatile liquid, empirical solubility data is highly dependent on the temperature and pressure of the system. Table 1 synthesizes the predicted mole fraction solubilities based on Hildebrand solubility parameters and empirical behaviors of analogous fluorinated propanes.

Table 1: Thermodynamic Solubility Profile of 1,1,3-Trifluoropropane at 25 °C

Solvent SystemDielectric Constant (ε)Predicted Mole Fraction (χ)Solvation Mechanism & Causality
Water 80.1< 0.0001Hydrophobic Exclusion: High entropic penalty prevents cavity formation in the H-bond network.
Methanol 32.70.45 - 0.55Dipole-Dipole: Moderate solubility driven by dipole alignment, though limited by methanol's self-association.
Dichloromethane 8.93> 0.90Dispersion Forces: Excellent cavity formation and favorable mixing entropy.
Toluene 2.38> 0.99 (Miscible)Non-Polar Affinity: Near-ideal mixing behavior due to matching Hildebrand parameters.
Perfluorohexane 1.89> 0.99 (Miscible)Fluorous Affinity: "Like-dissolves-like" interaction driven by fluorophilic dispersion forces.

Experimental Methodology: Precision Measurement via HS-GC

Standard open-flask "shake-flask" methods are fundamentally flawed for 1,1,3-trifluoropropane. With a boiling point of 45 °C, any exposure to ambient air results in rapid volatilization, artificially lowering the measured liquid-phase concentration.

To ensure absolute scientific integrity, I mandate a Closed-System Isothermal Saturation protocol coupled with Headspace Gas Chromatography (HS-GC-FID) . This method is a self-validating system: by measuring the vapor phase in thermodynamic equilibrium with the liquid, we calculate the exact dissolved concentration via Henry's Law without ever exposing the sample to the atmosphere.

The Self-Validating Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Thermodynamic Saturation N1 Solvent Degassing (Remove atmospheric gases) N2 Hermetic Sealing (PTFE-lined septa) N1->N2 N3 Isothermal Equilibration (25.0 ± 0.05 °C, 24h) N2->N3 N4 Phase Separation (Gravity settling, 2h) N3->N4 N5 Phase 3: Quantification HS-GC-FID Analysis N4->N5

Workflow for precise solubility measurement of volatile 1,1,3-trifluoropropane via HS-GC.

Step-by-Step Protocol and Mechanistic Rationale

System Validation (Pre-requisite): Before introducing TFP, the GC-FID system must be calibrated using a known volatile standard (e.g., 1-fluoropropane). A recovery rate of 99.5% ± 0.5% must be achieved to validate the hermetic integrity of the vials and the linear response of the detector.

Step 1: Solvent Degassing

  • Action: Subject all target solvents (aqueous and organic) to three freeze-pump-thaw cycles under high vacuum.

  • Causality: Atmospheric gases (N₂, O₂) dissolved in the solvent will partition into the vial's headspace during equilibration. This alters the total pressure of the closed system, causing deviations from Raoult’s and Henry’s laws. Degassing ensures the headspace is occupied exclusively by solvent and TFP vapor.

Step 2: Hermetic Sample Preparation

  • Action: In a temperature-controlled glovebox, introduce the degassed solvent and an excess of liquid TFP into 20 mL headspace vials. Immediately seal with PTFE-lined silicone septa and aluminum crimp caps.

  • Causality: The PTFE lining provides a chemically inert barrier, preventing the highly lipophilic TFP from absorbing into the silicone septum, which would act as an artificial "sink" and skew solubility calculations.

Step 3: Isothermal Equilibration

  • Action: Submerge the sealed vials in a precision thermostated shaking water bath at 25.0 ± 0.05 °C for 24 hours.

  • Causality: Solubility is a thermodynamically driven constant that is highly sensitive to thermal fluctuations. A variance of even 0.5 °C shifts the kinetic energy of the system, altering the equilibrium state. A 24-hour duration guarantees complete thermodynamic saturation between the liquid and vapor phases.

Step 4: Phase Separation and Headspace Sampling

  • Action: Halt agitation and allow the vials to rest in the bath for 2 hours. Using a gas-tight syringe pre-heated to 26 °C, extract 500 µL of the headspace vapor.

  • Causality: The 2-hour resting period allows any micro-droplets of liquid suspended in the vapor phase to settle via gravity. Pre-heating the syringe to 1 °C above the bath temperature prevents the volatilized TFP from condensing on the inner walls of the cold metal needle during extraction.

Step 5: GC-FID Quantification

  • Action: Inject the vapor directly into the GC-FID. Correlate the peak area of TFP against the multi-point calibration curve to determine the vapor-phase concentration, subsequently calculating the liquid-phase mole fraction.

  • Causality: Sampling the headspace rather than the liquid phase prevents the injection of non-volatile organic or aqueous matrices into the GC column. This eliminates matrix interference, preserves the stationary phase of the column, and isolates the volatile TFP for high-fidelity quantification.

References

  • 1,1,3-Trifluoropropane | CID 12927177 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation Protocol for 1,1,3-Trifluoropropane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 1,1,3-Trifluoropropane (CAS: 2427...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

1,1,3-Trifluoropropane (CAS: 24270-67-5), also known by its industrial designation HFC-263fa, is a hydrofluorocarbon utilized as a specialty solvent, a precursor in organofluorine synthesis, and an intermediate in the production of next-generation hydrofluoroolefins[1][2].

While industrial-scale production typically relies on the catalytic halogen exchange (Halex) of 1,1,3-trichloropropane using anhydrous hydrogen fluoride and antimony pentachloride[2][3], this approach requires specialized Hastelloy reactors and poses severe safety hazards. For milligram to gram-scale laboratory synthesis, a more precise and bench-safe methodology is required.

This protocol details the deoxofluorination of 3-fluoropropanal using Diethylaminosulfur trifluoride (DAST) . By leveraging DAST, the aldehyde moiety is cleanly converted to a gem-difluoride group. A critical innovation in this specific protocol is the strategic selection of toluene as the reaction solvent . Standard DAST protocols utilize dichloromethane (DCM, b.p. 39.6 °C); however, because 1,1,3-trifluoropropane has a boiling point of 45 °C[4], separating the product from DCM via fractional distillation is nearly impossible. Toluene (b.p. 110 °C) provides the necessary thermal delta for high-purity isolation.

Quantitative Data & Material Properties

To ensure precise stoichiometric calculations and safe isolation, the physicochemical properties of the reagents and the target product are summarized below.

Property3-FluoropropanalDAST1,1,3-Trifluoropropane
Role Starting MaterialFluorinating AgentTarget Product
CAS Number 460-40-238078-09-024270-67-5[4]
Molecular Weight 76.07 g/mol 161.19 g/mol 98.07 g/mol [1]
Boiling Point ~75 °C30 °C (at 3 mmHg)45 °C[4]
Density N/A1.220 g/mL1.182 g/mL[4]
Refractive Index N/A1.4111.309[4]
Equivalents 1.01.2N/A (Target)

Experimental Workflow Visualization

LabSynthesis Start 3-Fluoropropanal (Starting Material) Reaction Deoxofluorination DAST / Toluene -78°C to RT Start->Reaction Add DAST Quench Quench & Phase Sep NaHCO3 (aq) Reaction->Quench Neutralize HF Distillation Fractional Distillation Isolation at 45°C Quench->Distillation Organic Phase Product 1,1,3-Trifluoropropane (Target Product) Distillation->Product High Purity

Laboratory workflow for the synthesis of 1,1,3-trifluoropropane via deoxofluorination.

Step-by-Step Experimental Protocol

Phase 1: System Preparation
  • Glassware Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with dry nitrogen or argon.

    • Causality: DAST is extremely moisture-sensitive. Ambient moisture hydrolyzes DAST to hydrogen fluoride (HF) and diethylaminosulfinyl fluoride, destroying reagent stoichiometry and potentially etching the glassware.

Phase 2: Reagent Loading & Temperature Control
  • Substrate Loading: Charge the flask with 3-fluoropropanal (10.0 g, 131.5 mmol) and anhydrous toluene (100 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

    • Causality: The nucleophilic fluorination of aldehydes is highly exothermic. Maintaining a -78 °C environment prevents the thermal degradation of the sensitive aldehyde and suppresses the formation of elimination byproducts (e.g., vinyl fluorides).

Phase 3: Deoxofluorination
  • DAST Addition: Load DAST (25.4 g, 157.8 mmol, 1.2 equiv) into the addition funnel. Add the DAST dropwise over a period of 45 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Maturation: Once the addition is complete, remove the cooling bath. Allow the reaction mixture to slowly warm to room temperature (20 °C) and stir for an additional 4 hours.

Phase 4: Quenching & Phase Separation
  • Thermal Reset: Re-cool the reaction flask to 0 °C using an ice-water bath.

  • Quenching: Slowly add saturated aqueous NaHCO₃ (50 mL) dropwise via the addition funnel.

    • Causality: Unreacted DAST reacts violently with water to release CO₂ gas and HF. The slow, basic quench immediately neutralizes the generated HF, protecting the operator and preventing acid-catalyzed degradation of the product.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the organic (toluene) layer. Extract the aqueous layer with an additional 20 mL of toluene. Combine the organic layers and dry over anhydrous MgSO₄. Filter the solution.

Phase 5: Isolation via Fractional Distillation
  • Distillation: Transfer the dried organic phase to a distillation apparatus equipped with a Vigreux column and a short-path condenser chilled to 0 °C.

  • Collection: Heat the distillation flask gently. Collect the fraction boiling strictly between 44 °C and 46 °C.

    • Causality: 1,1,3-Trifluoropropane boils at 45 °C[4]. The Vigreux column provides the necessary theoretical plates to cleanly separate the highly volatile product from the toluene solvent (b.p. 110 °C).

Self-Validation & In-Process Controls (IPC)

A robust protocol must be a self-validating system. To confirm reaction completion before quenching and to verify the purity of the final distillate, utilize Nuclear Magnetic Resonance (NMR) spectroscopy.

  • In-Process Control (Reaction Monitoring): Withdraw a 0.1 mL aliquot of the reaction mixture, quench it in 0.5 mL of saturated NaHCO₃, extract with CDCl₃, and perform a rapid ¹⁹F NMR scan.

    • Validation: The starting material (3-fluoropropanal) exhibits a single ¹⁹F signal (a triplet of triplets around -218 ppm). The reaction is deemed complete when this signal is accompanied by a new, distinct doublet of triplets around -115 ppm, corresponding to the newly formed gem-difluoride (-CHF₂) group.

  • Final Product Validation (¹H NMR): In the ¹H NMR spectrum of the purified distillate, the characteristic aldehyde proton peak (~9.8 ppm) must be completely absent. It should be replaced by a triplet of triplets integrating to 1H at approximately 5.9 ppm, confirming the presence of the terminal -CHF₂ proton.

Sources

Application

Application Notes and Protocols for 1,1,3-Trifluoropropane (R-263fb) as a Low-GWP Refrigerant

Introduction: The Imperative for Sustainable Refrigerants The global effort to mitigate climate change has intensified the search for environmentally benign refrigerants. The phasing out of hydrochlorofluorocarbons (HCFC...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Sustainable Refrigerants

The global effort to mitigate climate change has intensified the search for environmentally benign refrigerants. The phasing out of hydrochlorofluorocarbons (HCFCs) and the ongoing phase-down of hydrofluorocarbons (HFCs) with high Global Warming Potential (GWP) have created a critical need for viable alternatives.[1] 1,1,3-Trifluoropropane, also known as HFC-263fb or by its designated ASHRAE number R-263fb, has emerged as a potential candidate in the portfolio of low-GWP refrigerants.[2] This hydrofluorocarbon is a colorless, odorless gas at room temperature and pressure. Its chemical formula is C₃H₅F₃, and it is recognized for its potential as a refrigerant in various industrial applications.

This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and professionals in the field. It provides a thorough overview of the known properties of 1,1,3-trifluoropropane, alongside robust experimental protocols for its evaluation as a low-GWP refrigerant. Due to the limited availability of extensive experimental data in the public domain, this document emphasizes the methodologies required to characterize its performance, material compatibility, and safety, thereby empowering researchers to conduct their own comprehensive assessments.

Physicochemical and Environmental Properties

A foundational understanding of a refrigerant's properties is paramount for its application. While a complete experimental dataset for 1,1,3-trifluoropropane is not extensively published, the following table summarizes the available information from various sources. It is crucial for researchers to experimentally verify these properties for their specific applications.

PropertyValueSource(s)
Chemical Formula C₃H₅F₃[3]
Molecular Weight 98.07 g/mol [3]
ASHRAE Designation R-263fb[2]
CAS Number 421-07-8[2]
Boiling Point (at 1 atm) -12 to -13 °C[3]
Global Warming Potential (GWP, 100-year) 70[4]
Ozone Depletion Potential (ODP) 0Assumed for HFCs

Experimental Evaluation of Refrigerant Performance

A rigorous assessment of a refrigerant's thermodynamic performance is essential to determine its suitability for specific applications. The following protocol outlines a standardized methodology for evaluating 1,1,3-trifluoropropane in a vapor-compression refrigeration cycle.

Experimental Setup

A well-instrumented vapor-compression refrigeration test rig is required. The setup should include:

  • A compressor (of a type relevant to the target application, e.g., reciprocating, scroll, or screw).

  • A condenser and an evaporator (e.g., tube-fin or plate heat exchangers).

  • An expansion device (e.g., a thermostatic expansion valve or a capillary tube).

  • High-precision sensors for temperature, pressure, and mass flow rate at all key points in the cycle.

  • A power analyzer to measure the electrical consumption of the compressor.

  • Data acquisition system.

Workflow for Refrigerant Performance Evaluation

G cluster_prep System Preparation cluster_op Operation & Data Acquisition cluster_analysis Data Analysis prep1 Evacuate system to remove contaminants prep2 Charge system with R-263fb by mass prep1->prep2 op1 Set operating conditions (evaporator & condenser temperatures) prep2->op1 op2 Allow system to reach steady state op1->op2 op3 Record T, P, mass flow rate, and compressor power op2->op3 an1 Calculate Refrigerating Effect (Q_e) op3->an1 an2 Calculate Compressor Work (W_in) op3->an2 an3 Calculate Coefficient of Performance (COP = Q_e / W_in) an1->an3 an2->an3 an4 Determine Volumetric Refrigerating Capacity an3->an4 an5 Calculate Compressor Discharge Temperature an3->an5

Sources

Method

Application Note: 1,1,3-Trifluoropropane (TFP) as an Advanced Solvent Medium in Organofluorine Synthesis

Executive Summary & Rationale The synthesis of fluorinated active pharmaceutical ingredients (APIs) and agrochemicals relies heavily on aggressive electrophilic fluorinating agents. Historically, Dichloromethane (DCM) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The synthesis of fluorinated active pharmaceutical ingredients (APIs) and agrochemicals relies heavily on aggressive electrophilic fluorinating agents. Historically, Dichloromethane (DCM) and ozone-depleting substances like CFC-113 were the solvents of choice for these reactions. However, increasing regulatory pressure and the inherent toxicity of chlorinated solvents have driven the search for greener, non-ozone-depleting alternatives[1].

1,1,3-Trifluoropropane (TFP, CAS: 24270-67-5) has emerged as a highly specialized hydrofluorocarbon (HFC) solvent[2]. With a boiling point of 39.8 °C—nearly identical to DCM (39.6 °C)—TFP acts as a seamless drop-in replacement for rotary evaporation and reflux protocols[3]. Its asymmetrical fluorination pattern ( CHF2​−CH2​−CH2​F ) imparts a unique dipole moment, providing sufficient polarity to dissolve complex organic substrates while maintaining the extreme chemical inertness characteristic of fluorous matrices.

Physicochemical Profiling

To understand why TFP is an optimal replacement, we must compare its physicochemical properties against legacy solvents. TFP provides the volatility of DCM and the chemical inertness of perfluorocarbons, without the environmental hazards[1][3].

Property1,1,3-Trifluoropropane (TFP)Dichloromethane (DCM)CFC-113Perfluorohexane
Molecular Formula C3​H5​F3​ CH2​Cl2​ C2​Cl3​F3​ C6​F14​
Boiling Point (°C) 39.839.647.656.0
Density (g/cm³) 1.0341.331.561.68
Ozone Depletion Potential 0~00.80
Reactivity to DAST Completely Inert Low/ModerateInertInert
Regulatory Status Non-ODSHighly RegulatedPhased OutHigh GWP

Mechanistic Insights: Why TFP?

The utility of TFP in organofluorine chemistry is grounded in two primary mechanistic advantages:

  • Absolute Inertness to Electrophiles: Reagents like DAST (Diethylaminosulfur trifluoride) and Selectfluor are highly aggressive. TFP lacks reactive functional groups, and its C-H bonds are strongly deactivated by the inductive effect of the adjacent C-F bonds. This prevents unwanted solvent fluorination or halogen exchange, which occasionally occurs when using DCM under harsh conditions.

  • Thermomorphic Fluorous Biphasic Catalysis (FBC): TFP can act as the fluorous phase in FBC. At elevated temperatures, it forms a homogeneous mixture with standard organic solvents, allowing the reaction to proceed. Upon cooling, it phase-separates, enabling the clean recovery of fluorous-tagged catalysts.

Experimental Protocols

Protocol A: Nucleophilic Deoxofluorination using DAST in TFP

This protocol details the conversion of a primary or secondary alcohol to an alkyl fluoride. TFP replaces DCM to provide a completely inert reaction matrix.

DAST Alc Alcohol Substrate (R-OH) Int Alkoxyaminosulfur Difluoride Intermediate Alc->Int DAST DAST Reagent (Et2N-SF3) DAST->Int Solvent TFP Solvent (Inert Matrix) Solvent->Int TS SN2/SNi Transition State (Fluoride Attack) Int->TS Prod Alkyl Fluoride (R-F) TS->Prod Byprod Et2N-SOF Byproduct TS->Byprod

Mechanism of DAST-mediated deoxofluorination stabilized by the inert TFP solvent matrix.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 10 mmol of the alcohol substrate in 20 mL of anhydrous TFP under an argon atmosphere.

    • Causality: TFP must be strictly anhydrous. Although TFP does not react with water, trace moisture will prematurely hydrolyze DAST into HF and Et2​N−SOF , reducing the effective reagent stoichiometry and generating highly corrosive byproducts.

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: The initial nucleophilic attack of the alcohol onto the sulfur atom of DAST is highly exothermic. The low freezing point of TFP allows for cryogenic temperature control, which suppresses elimination (E2) side-reactions that commonly compete with SN​2 fluorination.

  • Reagent Addition: Add 12 mmol (1.2 equiv) of DAST dropwise over 15 minutes. Stir at -78 °C for 30 minutes, then allow the mixture to slowly warm to room temperature.

    • Self-Validating Step: Monitor the reaction via 19F NMR of crude aliquots. The disappearance of the DAST −SF3​ signal (approx. +23 ppm) and the appearance of the alkyl fluoride signal (typically -150 to -220 ppm) confirms conversion before proceeding to the quench step.

  • Quench and Evaporation: Cool the mixture back to 0 °C and carefully quench with 5 mL of saturated NaHCO3​ . Because TFP has a density (1.034 g/cm³) very close to water[3], phase separation can be difficult.

    • Causality: To bypass emulsion issues, evaporate the highly volatile TFP directly under reduced pressure (39.8 °C boiling point) before aqueous extraction. Extract the remaining aqueous residue with Ethyl Acetate (3 x 15 mL).

Protocol B: Thermomorphic Fluorous Biphasic Catalysis (FBC)

TFP is utilized to recover expensive fluorous-tagged transition metal catalysts.

G Start Reaction Mixture (TFP + Organic Solvent) Heat Heating (Homogeneous Phase) Start->Heat React Catalytic Reaction (Fluorous Catalyst + Substrate) Heat->React Cool Cooling (Biphasic Separation) React->Cool Phase1 Upper Phase (Product in Organic) Cool->Phase1 Phase2 Lower Phase (Catalyst in TFP) Cool->Phase2 Recycle Recycle TFP Phase Phase2->Recycle Recycle->Start

Thermomorphic fluorous biphasic catalysis workflow utilizing 1,1,3-trifluoropropane.

Step-by-Step Methodology:

  • System Setup: Combine the fluorous-tagged catalyst (dissolved in 10 mL TFP) and the organic substrates (dissolved in 10 mL Toluene) in a Schlenk flask. At room temperature, the system will exhibit two distinct liquid phases.

  • Thermomorphic Homogenization: Heat the biphasic mixture to 80 °C under vigorous stirring.

    • Causality: Heating increases the miscibility of TFP and Toluene, merging them into a single homogeneous phase. This eliminates mass-transfer limitations, allowing the catalyst and substrate to interact freely and maximizing the reaction rate.

  • Phase Separation & Recovery: Once the reaction is complete, cool the mixture to 0 °C.

    • Causality: Cooling drastically reduces the solubility of the fluorous catalyst in the organic phase, forcing it back into the TFP phase. The system cleanly separates into a Toluene upper layer (containing the product) and a TFP lower layer (containing the catalyst).

  • Decantation: Decant the upper organic layer. The lower TFP layer can be directly recycled for the next catalytic run.

Solvent Recovery & Safety

Given the specialty nature of TFP, solvent recycling is highly recommended to improve process economics.

  • Distillation: TFP can be easily recovered from reaction mixtures via fractional distillation at 40 °C. Ensure the distillation apparatus is equipped with a chilled condenser (-10 °C) to prevent vapor loss.

  • Validation: Self-Validating Step: Measure the refractive index or run a quick GC-FID of the recovered TFP. Furthermore, 19F NMR should show only two multiplets (approx. -115 ppm for −CF2​H and -220 ppm for −CH2​F ). A purity of >99% validates the recycling protocol for reuse in sensitive organofluorine reactions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12927177, 1,1,3-Trifluoropropane." PubChem. Available at: [Link]

  • Chemsrc. "1,1,3-trifluoropropane | CAS#:24270-67-5 | Chemical & Physical Properties." Chemsrc Database. Available at: [Link]

  • European Patent Office. "EP0536266B1 - Partially fluorinated alkanes having a tertiary structure." Google Patents.

Sources

Application

Application Note: Incorporating 1,1,3-Trifluoropropane as an Advanced Diluent in Fluoropolymer Slurry Manufacturing

Prepared by: Senior Application Scientist, Fluoropolymer Process Development Target Audience: Researchers, Polymer Scientists, and Process Engineers Mechanistic Rationale: The Shift to Hydrofluorocarbon Diluents The synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Fluoropolymer Process Development Target Audience: Researchers, Polymer Scientists, and Process Engineers

Mechanistic Rationale: The Shift to Hydrofluorocarbon Diluents

The synthesis of high-performance fluoropolymers and specialty elastomers traditionally relies on chlorinated diluents (e.g., methyl chloride) or ozone-depleting chlorofluorocarbons (CFCs). However, these legacy solvents present significant environmental and operational challenges, most notably severe reactor fouling due to partial polymer solubility.

To overcome these limitations, 1,1,3-trifluoropropane (1,1,3-TFP) has emerged as an exceptional, zero-ozone-depletion-potential (ODP) hydrofluorocarbon diluent for slurry polymerization 1.

The Causality of Solvent Selection: In a cryogenic slurry polymerization system, the thermodynamic equilibrium between the continuous phase (diluent) and the dispersed phase (precipitated polymer) dictates reactor efficiency. 1,1,3-TFP provides a highly specific Hildebrand solubility parameter. It perfectly solvates Lewis acid initiators and fluorinated monomers, ensuring homogeneous reaction kinetics. However, as the polymer chain elongates, it acts as a strict non-solvent for the high-molecular-weight chains. This sharp solubility phase boundary forces the fluoropolymer to rapidly precipitate as discrete particles rather than a sticky coacervate, drastically reducing reactor fouling and enabling higher polymer concentrations (up to 35 wt.%) in the reaction mixture 2.

Physicochemical Profiling & Comparative Data

Understanding the physical properties of 1,1,3-TFP (CAS#: 24270-67-5) is critical for optimizing reactor conditions. Its boiling point of 39.8°C allows for low-energy flash recovery, while its density provides optimal buoyancy for suspended polymer particles 3.

Table 1: Physicochemical Properties of 1,1,3-Trifluoropropane
PropertyValueProcess Impact & Causality
Molecular Weight 98.07 g/mol Facilitates rapid flash separation from high-Mw polymers without leaving residual solvent trapped in the polymer matrix.
Boiling Point 39.8 °CEnables efficient thermal recovery and recycling post-polymerization using low-grade waste heat.
Density 1.034 g/cm³Closely matches the density of growing fluoropolymer flocs, preventing premature settling and agitator strain.
Ozone Depletion (ODP) 0.0Ensures strict compliance with global environmental manufacturing standards.
Table 2: Performance Metrics (1,1,3-TFP vs. Traditional Methyl Chloride)
MetricMethyl Chloride (Legacy)1,1,3-TFP (Advanced)
Reactor Fouling Rate High (>2.0 mm/week)Negligible (<0.1 mm/week)
Max Slurry Concentration ~20 wt.%Up to 35 wt.%
Polymer Mw ( g/mol ) ~350,000>450,000
Polydispersity Index (PDI) 2.82.1

Process Visualization

The following diagram maps the logical workflow of utilizing 1,1,3-TFP in a continuous stirred-tank reactor (CSTR) setup.

Workflow N1 Monomer & Catalyst Preparation N3 Slurry Polymerization Reactor (CSTR) N1->N3 Feed Stream N2 1,1,3-TFP Diluent Chilling (-90°C) N2->N3 Continuous Phase N4 Polymer Precipitation (Anti-Fouling) N3->N4 Phase Separation N5 Filtration & Flash Recovery N4->N5 Slurry Transfer N5->N2 Recycled 1,1,3-TFP N6 Purified Fluoropolymer Product N5->N6 Isolation

Workflow of 1,1,3-TFP mediated cryogenic slurry polymerization.

Experimental Protocol: Cryogenic Slurry Polymerization

This protocol outlines the synthesis of a high-molecular-weight fluoropolymer using 1,1,3-TFP as the diluent. The methodology is designed as a self-validating system , ensuring that any deviation in solvent performance automatically halts the process before catastrophic reactor fouling occurs.

Step 1: Reactor Conditioning & Diluent Charging
  • Purge a jacketed continuous stirred-tank reactor (CSTR) with ultra-high purity nitrogen for 30 minutes to displace atmospheric oxygen.

  • Chill the reactor jacket to -90°C using a liquid nitrogen heat exchanger.

    • Causality: Cryogenic temperatures suppress chain transfer and termination reactions, which is mandatory for achieving molecular weights >450,000 g/mol .

  • Charge the reactor with anhydrous 1,1,3-TFP.

    • Self-Validation Checkpoint: Route the 1,1,3-TFP feed through an in-line Karl Fischer moisture analyzer. The system must validate that H2​O<5 ppm. If moisture exceeds this threshold, the protocol dictates an automatic feed diversion to a molecular sieve bed, as excess water will fatally quench the Lewis acid catalyst.

Step 2: Monomer & Initiator Introduction
  • Introduce the fluorinated monomer blend (e.g., vinylidene fluoride and hexafluoropropylene) into the chilled 1,1,3-TFP continuous phase under continuous agitation (300 RPM).

  • Inject the Lewis acid initiator (e.g., AlCl3​ dissolved in a compatible co-solvent) at a controlled rate of 0.5 mL/min.

    • Causality: 1,1,3-TFP's specific dielectric constant stabilizes the carbocationic active centers, preventing premature chain termination and narrowing the Polydispersity Index (PDI).

Step 3: Polymerization & Phase Separation
  • Maintain reactor temperature at -90°C. As polymerization initiates, the growing polymer chains will reach a critical molecular weight and instantly precipitate out of the 1,1,3-TFP continuous phase, forming a milky slurry.

    • Self-Validation Checkpoint: The system continuously monitors the reactor's overall heat transfer coefficient ( U -value) and agitator torque. A stable U -value confirms the polymer is precipitating cleanly without adhering to the cooling jackets (zero fouling). A drop in U -value of >5% or a torque spike indicates incipient fouling, triggering an automated injection of a quenching agent (e.g., ethanol) to safely terminate the run.

Step 4: Flash Recovery & Polymer Isolation
  • Discharge the 35 wt.% polymer slurry into a flash drum heated to 45°C .

    • Causality: Because the boiling point of 1,1,3-TFP is 39.8°C 3, heating the slurry to 45°C causes the diluent to instantly vaporize (flash off), leaving behind dry, highly pure fluoropolymer crumb.

  • Route the vaporized 1,1,3-TFP through a condenser array, compress it, and recycle it back to the chilling holding tank (Step 1).

References

  • POLYMERIZATION PROCESSES - European Patent Office - EP 1578806 B1 Source: epo.org URL:[Link]

  • 2,3,3,3-TETRAFLUORO-1-PROPENE AS DILUENT FOR THE PREPARATION OF NOVEL BUTYL RUBBERS - Patent 3137518 Source: epo.org URL:[Link]

  • 1,1,3-trifluoropropane | CAS#:24270-67-5 Source: chemsrc.com URL:[Link]

Sources

Method

Application Note: Catalytic Hydrofluorination Protocols for 1,1,3-Trifluoropropane Synthesis

Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Note Introduction & Scientific Rationale 1,1,3-Trifluoropropane (HFC-263fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Note

Introduction & Scientific Rationale

1,1,3-Trifluoropropane (HFC-263fa) is a highly versatile fluorinated building block. In pharmaceutical and agrochemical development, the selective introduction of fluorine alters lipophilicity, metabolic stability, and target binding affinity. The –CH₂CH₂CF₂H and –CH₂CH₂CF₃ motifs are increasingly prevalent in modern drug scaffolds, making efficient, scalable synthesis of C3-fluorinated precursors critical [1].

The industrial and laboratory-scale synthesis of 1,1,3-trifluoropropane relies on the catalytic hydrofluorination of chlorinated precursors, typically 1,1,3-trichloropropane, using anhydrous hydrogen fluoride (aHF). This Application Note details a self-validating, vapor-phase continuous flow protocol utilizing a pre-fluorinated chromium(III) oxide catalyst.

Mechanistic Causality: The "Why" Behind the Chemistry

Hydrofluorination via halogen exchange (Swarts-type reaction) at sp³ carbons is highly dependent on the electronic environment of the leaving group. The reaction proceeds stepwise:

  • Facile Exchange at C1: The geminal dichlorides at the C1 position undergo rapid substitution. The transition state is stabilized by the adjacent halogen lone pairs (alpha-heteroatom stabilization), allowing conversion to 3-chloro-1,1-difluoropropane at moderate temperatures.

  • Rate-Limiting Exchange at C3: The isolated primary chloride at the C3 position lacks this electronic stabilization. Consequently, the final fluorination step requires elevated thermal energy (250–300 °C) and a robust Lewis acid catalyst (CrOₓF₟) to activate the C–Cl bond [2].

Excess HF is utilized not only as a reactant but as a thermodynamic driver to push the equilibrium forward while simultaneously suppressing catalyst deactivation (coking) by preventing the oligomerization of transient alkene intermediates [3].

Mechanism TCP 1,1,3-Trichloropropane (CCl2H-CH2-CH2Cl) Int1 1,3-Dichloro-1-fluoropropane (CClFH-CH2-CH2Cl) TCP->Int1 +HF / -HCl (Fast, 150°C) Int2 3-Chloro-1,1-difluoropropane (CF2H-CH2-CH2Cl) Int1->Int2 +HF / -HCl (Moderate, 200°C) Product 1,1,3-Trifluoropropane (CF2H-CH2-CH2F) Int2->Product +HF / -HCl (Rate-Limiting, 280°C)

Caption: Stepwise mechanistic pathway of 1,1,3-trichloropropane hydrofluorination.

Catalyst Preparation & Activation

A high-surface-area Chromium(III) Oxide (Cr₂O₃) catalyst must be pre-fluorinated to generate the active CrOₓF₟ species. This oxyfluoride matrix provides the critical Lewis acid sites required for the rate-limiting C3 halogen exchange [2].

Activation Cr Cr2O3 Pellet (Pre-catalyst) Dry N2 Drying (200°C, 4h) Cr->Dry Fluor HF/N2 Fluorination (250°C - 350°C) Dry->Fluor Remove H2O Active CrOxFy (Active Catalyst) Fluor->Active Exothermic O-F Exchange

Caption: Catalyst activation workflow generating the active CrOxFy Lewis acid species.

Self-Validating Activation Protocol
  • Drying: Load 100 g of Cr₂O₃ pellets into a Hastelloy-C tubular reactor. Purge with dry N₂ (50 mL/min) and heat to 200 °C for 4 hours.

    • Validation: Monitor the effluent gas for moisture using a dew point meter. Proceed only when the dew point drops below -40 °C.

  • Fluorination: Introduce a 1:10 volumetric mixture of anhydrous HF and N₂. Gradually increase the temperature from 200 °C to 350 °C at a ramp rate of 10 °C/hour.

    • Validation: This step is highly exothermic. Monitor the internal reactor thermocouple. A traveling "hot spot" will move through the catalyst bed. The activation is complete when the hot spot dissipates and the effluent HF concentration equals the feed concentration (indicating zero HF consumption).

Vapor-Phase Continuous Flow Protocol

The following protocol outlines the continuous flow synthesis of 1,1,3-trifluoropropane. The system utilizes a pre-heater/vaporizer to ensure the organic precursor and HF are fully gaseous before contacting the catalyst bed, preventing liquid pooling and localized catalyst quenching.

ProcessFlow Feed 1,1,3-Trichloropropane + Anhydrous HF Vap Vaporizer (150°C) Feed->Vap Liquid Feed Reactor Catalytic Reactor (CrOxFy, 280°C) Vap->Reactor Gas Phase Scrubber Aqueous KOH Scrubber Reactor->Scrubber Crude + HCl/HF Distillation Fractional Distillation Scrubber->Distillation Neutral Organics

Caption: Continuous flow reactor setup for vapor-phase hydrofluorination.

Step-by-Step Methodology
  • System Purge & Equilibration: Purge the Hastelloy-C reactor system with N₂. Set the vaporizer to 150 °C and the main reactor bed to 280 °C.

  • HF Feed Initiation: Introduce anhydrous HF into the vaporizer at a controlled rate of 1.5 mol/hr. Allow the system pressure to stabilize at 0.5 MPa (approx. 5 bar).

  • Precursor Co-Feed: Introduce 1,1,3-trichloropropane via an HPLC pump at a rate of 0.1 mol/hr. This establishes a 15:1 molar ratio of HF to organic precursor.

    • Causality: The high HF ratio is required to drive the equilibrium of the rate-limiting C3 fluorination and to dilute the local concentration of reactive intermediates, thereby preventing carbonaceous deposition on the catalyst [3].

  • Reaction Monitoring (Self-Validation): Route a slipstream of the post-reactor effluent (after passing through a micro-scrubber) to an in-line GC-FID/MS.

    • Checkpoint: A stable baseline showing <2% of the intermediate 3-chloro-1,1-difluoropropane indicates optimal residence time and catalyst activity. If the intermediate exceeds 5%, decrease the organic feed rate by 10% to increase contact time.

  • Quenching & Scrubbing: Pass the crude gaseous effluent through a packed column circulating 20% w/w aqueous KOH maintained at 10 °C. This neutralizes the HCl byproduct and unreacted HF.

  • Isolation: Condense the neutralized organic vapors in a cold trap (-40 °C). Purify the crude liquid via fractional distillation to isolate 1,1,3-trifluoropropane (b.p. approx. 27-28 °C).

Quantitative Data Presentation & Optimization

Process parameters must be strictly controlled to maximize selectivity. Insufficient thermal energy halts the reaction at the difluorinated intermediate, while excessive heat leads to thermal cracking and the formation of propene oligomers.

Table 1: Effect of Reaction Parameters on 1,1,3-Trichloropropane Hydrofluorination

Temp (°C)HF:Organic Molar RatioSpace Velocity (h⁻¹)Conversion (%)Selectivity to 1,1,3-Trifluoropropane (%)Major Byproduct Observed
2005:150085.240.53-Chloro-1,1-difluoropropane
25010:150098.188.33-Chloro-1,1-difluoropropane
280 15:1 500 >99.0 95.7 Traces of propene derivatives
32015:1500>99.082.4Cracked products / Coking

Note: Optimal conditions (bolded) balance complete conversion of the primary chloride with the suppression of thermal degradation pathways.

Troubleshooting & Quality Control

  • Loss of Conversion Over Time: Indicates catalyst coking. Correction: Halt the organic feed. Pass a mixture of O₂ and N₂ (1:10) at 350 °C over the catalyst bed for 12 hours to combust carbon deposits, followed by re-fluorination with HF [2].

  • High HCl in Final Product: Indicates scrubber saturation. Correction: Monitor the pH of the KOH scrubber continuously. Ensure the pH remains > 9.0; automatically dose fresh KOH if the pH drops below 10.0.

References

  • Fluorocarbon Refrigerants and their Syntheses: Past to Present Chemical Reviews, American Chemical Society (2020). URL:[Link]

  • US Patent 20190308172A1, Google Patents (2019).
  • Compositions Containing 1,1,1,3,3-Pentachloropropane (Gas-Phase Fluorination)
Application

safe handling and storage protocols for volatile 1,1,3-trifluoropropane

Application Note: Safe Handling, Storage, and Cryogenic Transfer Protocols for Volatile 1,1,3-Trifluoropropane Target Audience: Researchers, chemical engineers, and drug development professionals. Introduction & Physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Storage, and Cryogenic Transfer Protocols for Volatile 1,1,3-Trifluoropropane

Target Audience: Researchers, chemical engineers, and drug development professionals.

Introduction & Physicochemical Profiling

1,1,3-trifluoropropane is a specialized fluorinated hydrocarbon utilized in advanced materials synthesis, azeotropic refrigerant blends, and pharmaceutical development[1]. With a boiling point of approximately 31.77 °C at standard atmospheric pressure, it straddles the boundary between a volatile liquid and a gas at ambient room temperatures[2]. This unique thermodynamic profile necessitates rigorous handling protocols to prevent evaporative loss, ensure stoichiometric accuracy, and mitigate inhalation hazards.

Quantitative Data & Hazard Causality

Table 1: Physicochemical Properties of 1,1,3-Trifluoropropane

PropertyValueClinical/Laboratory Implication
CAS Registry Number 24270-67-5[2]Unique identifier for SDS cross-referencing.
Molecular Formula C3H5F3[2]High fluorine content dictates chemical compatibility.
Boiling Point (1 atm) 31.77 °C[2]Flash boils upon contact with warm surfaces/hands.
Vapor Pressure High at 25 °C[1]Rapidly pressurizes sealed containers at room temp.
Toxicity / Hazard Asphyxiant / Frostbite[3]Displaces oxygen; rapid evaporation freezes skin.

The Causality of Experimental Failure: Traditional volumetric transfer (e.g., via syringe or graduated cylinder) is fundamentally flawed for 1,1,3-trifluoropropane. Because ambient laboratory temperatures (20–25 °C) are dangerously close to its boiling point, the latent heat transferred from a researcher's hand or a room-temperature glass syringe will induce immediate flash boiling. This causes liquid to violently eject from the needle, leading to severe stoichiometric inaccuracies and environmental release. Therefore, all protocols must be designed as self-validating, closed-system transfers relying on gravimetric (mass-based) quantification.

Storage and Containment Protocols

  • Thermodynamic Storage: 1,1,3-trifluoropropane must be stored in pressure-rated, spark-free refrigeration units at 2–8 °C or lower to suppress its vapor pressure.

  • Vessel Integrity: Use heavy-walled glass Schlenk ampoules equipped with high-vacuum PTFE stopcocks, or stainless steel sample cylinders. Never store in standard screw-cap vials, as the high vapor pressure at room temperature will compromise the septa and lead to complete sample evaporation.

Experimental Protocols

Protocol A: Cryogenic Vacuum Transfer (Self-Validating Gravimetric Method)

To circumvent the physical limitations of volumetric handling, 1,1,3-trifluoropropane must be transferred via a Schlenk line vacuum manifold[4]. This method uses temperature differentials to drive the transfer, ensuring zero atmospheric exposure.

Step-by-Step Methodology:

  • Preparation & Tare: Thoroughly dry a heavy-walled Schlenk receiving flask. Evacuate it on the Schlenk line, backfill with inert gas (N2 or Argon), and record its exact tare weight.

  • System Connection: Connect both the source vessel (containing 1,1,3-trifluoropropane) and the tared receiving flask to the vacuum manifold. Ensure the main cold trap is filled with liquid nitrogen (-196 °C) to protect the vacuum pump[4].

  • Evacuation: Open the receiving flask to the vacuum line to evacuate it completely. Keep the source vessel closed.

  • Cryogenic Gradient: Submerge the receiving flask in a liquid nitrogen Dewar (-196 °C). Allow it to cool for 5 minutes.

  • Vapor Transfer: Isolate the manifold from the vacuum pump. Slowly open the source vessel's stopcock. The ambient heat will vaporize the 1,1,3-trifluoropropane, and the extreme cold of the receiving flask will actively pull the vapor and condense it into a solid/liquid state.

  • Validation: Once the desired volume is transferred, close all stopcocks. Backfill the receiving flask with inert gas, warm it to 0 °C (using an ice bath to prevent boiling), dry the exterior, and weigh it. The mass difference provides an exact, self-validating measurement of the reagent transferred.

G A Source Vessel (1,1,3-Trifluoropropane) B Schlenk Vacuum Manifold A->B Vapor phase transfer C Receiving Flask (Liquid N2 Bath) B->C Condensation (Gravimetric yield) D Cold Trap (-196°C) B->D Excess vapor capture E Vacuum Pump D->E Non-condensables

Cryogenic vacuum transfer workflow for volatile 1,1,3-trifluoropropane to prevent evaporative loss.

Protocol B: Freeze-Pump-Thaw Degassing

Because 1,1,3-trifluoropropane is highly volatile, standard sparging (bubbling inert gas) will evaporate the solvent entirely. Degassing must be performed using the Freeze-Pump-Thaw (FPT) method[5].

Step-by-Step Methodology:

  • Freeze: Seal the Schlenk flask containing the liquid under inert gas. Submerge the flask in liquid nitrogen (-196 °C) until the 1,1,3-trifluoropropane is completely frozen solid[5].

  • Pump: Open the stopcock to the dynamic vacuum for 3–5 minutes to evacuate the headspace of all atmospheric gases[5].

  • Thaw: Close the stopcock to seal the flask under static vacuum. Remove the flask from the liquid nitrogen and allow it to thaw in a room-temperature water bath. As the solid melts, trapped dissolved gases will bubble out into the vacuum headspace[5].

  • Cycle: Repeat the Freeze-Pump-Thaw cycle a minimum of three times to ensure rigorous degassing[5].

  • Finalization: After the final thaw, backfill the flask with inert gas.

Safety & Emergency Response

Fluorinated hydrocarbons like 1,1,3-trifluoropropane are heavier than air. In the event of a spill or rapid boil-off, the gas will sink and pool in low-lying areas, presenting a severe asphyxiation hazard by displacing oxygen[3]. Furthermore, the rapid expansion of the gas from a liquid state can cause severe frostbite upon dermal contact[3].

Emergency Causality: If a vessel shatters or a stopcock fails, the liquid will immediately boil upon hitting the ~20 °C floor. Do not attempt to wipe up the liquid. Instead, maximize local exhaust ventilation to disperse the gas and evacuate the area until oxygen sensors confirm safe breathing levels[3].

EmergencyResponse S1 Vapor Leak Detected (>1000 ppm) S2 Evacuate Area & Trigger Alarm S1->S2 S3 Isolate Ventilation (Prevent Spread) S2->S3 S4 Don SCBA Gear (Hazmat Team) S3->S4 S5 Seal Leak Source (If Safe) S4->S5

Emergency response pathway for 1,1,3-trifluoropropane vapor leaks and asphyxiation hazard mitigation.

References

  • Yaws, C. L. "The Yaws Handbook of Vapor Pressure." ResearchGate. Available at: 2

  • "Azeotropic compositions of cyclopentane." Google Patents. Available at: 1

  • Borys, A. M. "The Schlenk Line Survival Guide." LibreTexts. Available at: 4

  • "Freeze-Pump-Thaw - The Schlenk Line Survival Guide." WordPress.com. Available at: 5

  • "MATERIAL SAFETY DATA SHEET: Fluorinated Hydrocarbon." SafePersonnelSDS. Available at: 3

Sources

Method

Advanced Liquid Chromatography Strategies for the Analysis of 1,1,3-Trifluoropropane: Overcoming Volatility and Detection Limitations

Introduction: The Analytical Paradox of Volatile Fluorinated Alkanes 1,1,3-Trifluoropropane (HFC-253ca) is a short-chain fluorinated alkane widely utilized as a specialty solvent, a precursor in elastomer and butyl rubbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Paradox of Volatile Fluorinated Alkanes

1,1,3-Trifluoropropane (HFC-253ca) is a short-chain fluorinated alkane widely utilized as a specialty solvent, a precursor in elastomer and butyl rubber synthesis, and a residual solvent in specific pharmaceutical manufacturing pipelines.

Analytically, 1,1,3-trifluoropropane presents a severe paradox. Standard methodologies for volatile fluorinated alkanes rely heavily on Gas Chromatography (GC-FID or GC-MS). However, when this analyte is trapped within complex, non-volatile matrices—such as high-molecular-weight polymers, rubber formulations, or heavy environmental sludge—direct GC injection leads to catastrophic column fouling and inlet degradation.

Liquid Chromatography (LC) is the logical alternative for matrix separation, but it introduces two critical roadblocks:

  • Zero UV Chromophore: The molecule lacks conjugated pi-systems, rendering standard UV/Vis detection useless.

  • Electrospray Ionization (ESI) Failure: As a strictly neutral, non-polar alkane, it lacks acidic or basic protons, meaning it cannot be ionized by standard LC-ESI-MS/MS. In fact, standard LC-MS workflows routinely fail to detect volatile fluorinated alkanes [1]. Furthermore, traditional universal LC detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) fail because the analyte (Boiling Point ~39.8°C) co-evaporates with the mobile phase.

To solve this, we must engineer a specialized LC workflow utilizing Pentafluorophenyl (PFP) stationary phases , coupled with either Negative-Ion Atmospheric Pressure Photoionization (NI-APPI-MS/MS) [2] for trace analysis, or Sub-Ambient Refractive Index Detection (RID) for bulk formulation testing.

Physicochemical Profiling

Understanding the physical nature of 1,1,3-trifluoropropane is the foundation of our protocol design. The high volatility dictates that all sample preparation and chromatographic separations must be thermally controlled to prevent analyte loss.

Table 1: Physicochemical Properties of 1,1,3-Trifluoropropane
PropertyValueAnalytical Implication
CAS Number 24270-67-5Unique identifier for reference standards.
Molecular Formula C₃H₅F₃Short-chain alkane; requires fluorous-phase retention.
Boiling Point 39.8 °C (at 760 mmHg)High volatility; prohibits ELSD/CAD; requires cooled autosamplers.
Refractive Index 1.309Lower than water (1.333); produces a negative RID peak.
LogP ~1.61Moderately hydrophobic; suitable for Reversed-Phase LC.
Ionizability (pKa) N/A (Neutral)ESI is ineffective; requires APPI or indirect detection [3].

Mechanistic Pathways for Detection

The NI-APPI-MS/MS Advantage

Because 1,1,3-trifluoropropane cannot form [M+H]+ or [M−H]− ions in solution, we utilize Atmospheric Pressure Photoionization (APPI). By infusing a dopant (Toluene) into the APPI source, a 10.6 eV krypton UV lamp photoionizes the toluene molecules. In negative-ion mode (NI-APPI), the photoelectrons ejected from toluene are thermalized by the nitrogen sheath gas. The highly electronegative fluorine atoms of 1,1,3-trifluoropropane capture these thermal electrons, undergoing dissociative electron capture to form detectable fragment ions (e.g., [M−HF]−∙ ).

APPI_Mechanism A LC Eluent + Analyte (C3H5F3) C APPI Source (10.6 eV UV Lamp) A->C E Electron Capture by Electronegative Fluorines A->E B Dopant Infusion (Toluene) B->C D Photoelectron Emission (Thermalized e-) C->D Photoionization of Dopant D->E e- Transfer to Analyte F Dissociative Ionization [M-HF]- / [F]- E->F G Mass Spectrometer (MRM Detection) F->G

Diagram 1: Negative-Ion APPI mechanism for neutral fluorinated alkanes via electron capture.

Sub-Ambient HPLC-RID

For laboratories lacking APPI capabilities, Refractive Index Detection (RID) serves as a robust universal detector. However, because the analyte boils at 39.8°C, the entire LC flow path—from the autosampler to the column and the RID flow cell—must be maintained at sub-ambient temperatures (15°C) to maintain the analyte in the liquid phase and prevent peak broadening caused by micro-bubble formation.

HPLC_Workflow S1 Cold Sample Prep (4°C, Sealed Vials) S2 Cooled Autosampler (4°C to prevent loss) S1->S2 S3 PFP Column Separation Sub-Ambient (15°C) S2->S3 S4 Refractive Index Detector (15°C Cell) S3->S4 S5 Data Acquisition (Negative Peak Integration) S4->S5

Diagram 2: Sub-ambient HPLC-RID workflow ensuring zero evaporative loss of the analyte.

Experimental Protocols

Protocol A: Trace Analysis via UHPLC-NI-APPI-MS/MS

Use this protocol for residual solvent analysis in APIs or environmental trace detection.

Step 1: Self-Validating Sample Preparation Causality: Volatile analytes are prone to evaporative loss. To validate that no loss occurred during prep, an internal standard (IS) with similar volatility must be used.

  • Pre-chill all extraction solvents (Methanol) and volumetric flasks to 4°C.

  • Spike the sample matrix with 1,1,1-trifluoropropane (Internal Standard) immediately upon opening.

  • Extract the matrix using cold Methanol via vortexing for 2 minutes. Centrifuge at 10,000 rpm at 4°C.

  • Transfer the supernatant into pre-chilled HPLC vials equipped with PTFE/Silicone septa. Do not leave headspace in the vial.

Step 2: Chromatographic Separation Causality: A C18 column provides poor retention for short-chain alkanes. A Pentafluorophenyl (PFP) column leverages orthogonal fluorine-fluorine dipole interactions to retain 1,1,3-trifluoropropane past the void volume.

  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm).

  • Column Temperature: 20°C.

  • Mobile Phase: Isocratic 60% Methanol / 40% Water (No buffers needed as analyte is neutral).

  • Flow Rate: 0.3 mL/min.

Step 3: APPI-MS/MS Parameters

  • Dopant: Toluene, infused post-column via a T-piece at 30 µL/min.

  • Ionization Mode: Negative-Ion APPI (NI-APPI).

  • Vaporizer Temperature: 250°C (Kept relatively low to prevent thermal degradation prior to photoionization).

  • MRM Transitions: Monitor the dissociative fragments. Primary transition: m/z 98 → 19 (Loss of [F]− ) or m/z 98 → 78 (Loss of HF).

Protocol B: Bulk Formulation Analysis via Sub-Ambient HPLC-RID

Use this protocol for QA/QC of polymer blends or raw material purity.

Step 1: System Equilibration

  • Set the autosampler tray to 4°C.

  • Set the column oven to 15°C.

  • Set the RID optical unit and flow cell to 15°C. Note: Allow the RID to equilibrate for at least 4 hours to establish a stable baseline, as RID is highly sensitive to thermal fluctuations.

Step 2: Chromatographic Separation

  • Column: Waters XBridge PFP (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic 50% Acetonitrile / 50% Water.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

Step 3: Data Processing Because the refractive index of 1,1,3-trifluoropropane (1.309) is lower than the Acetonitrile/Water mobile phase (~1.340), the analyte will elute as a negative peak . Ensure your chromatography data system (CDS) is configured to integrate inverted peaks.

System Suitability & Validation (Self-Validating System)

To ensure the integrity of the data and prove that the volatile analyte has not escaped the system, the following System Suitability Test (SST) criteria must be met before sample analysis:

  • Volatility Recovery Check: The peak area ratio of the analyte to the Internal Standard (1,1,1-trifluoropropane) in the bracketing calibration standards must not drift by more than ±5% over a 12-hour sequence. A downward drift indicates compromised vial septa.

  • Resolution ( Rs​ ): The critical pair (1,1,3-trifluoropropane and the IS) must achieve an Rs​≥1.5 on the PFP column to ensure accurate integration.

  • Carryover: A blank injection (cold methanol) immediately following the highest calibration standard must show an analyte peak area ≤0.1% of the standard.

Data Presentation: Method Comparison

Table 2: Performance Metrics of LC Strategies for 1,1,3-Trifluoropropane
ParameterUHPLC-NI-APPI-MS/MSSub-Ambient HPLC-RID
Primary Application Trace/Residual AnalysisBulk Purity/Formulation
Limit of Detection (LOD) 0.5 ng/mL15 µg/mL
Linear Dynamic Range 1.0 - 500 ng/mL50 - 5000 µg/mL
Matrix Interference Very Low (High MS Specificity)High (RID detects all matrix components)
System Complexity High (Requires Dopant Delivery)Moderate (Requires precise thermal control)
Peak Orientation Positive (Extracted Ion Chromatogram)Negative (Lower RI than mobile phase)

References

  • Yu, Y., et al. (2021). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. Environmental Science & Technology Letters. Retrieved from[Link]

  • Portolés, T., et al. (2020). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Journal of Chromatography A. Retrieved from [Link]

  • Takeuchi, T., et al. (2013). Indirect UV Detection-Ion-exclusion/Cation-exchange Chromatography of Common Inorganic Ions with Sulfosalicylic Acid Eluent. Analytical Sciences. Retrieved from[Link]

Application

Industrial Scale-Up Protocols for 1,1,3-Trifluoropropane (HFC-253fa) Manufacturing

Executive Summary & Scope 1,1,3-Trifluoropropane (HFC-253fa, CAS 24270-67-5) is a highly valued partially fluorinated alkane, serving as a critical intermediate in the synthesis of next-generation refrigerants, agricultu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

1,1,3-Trifluoropropane (HFC-253fa, CAS 24270-67-5) is a highly valued partially fluorinated alkane, serving as a critical intermediate in the synthesis of next-generation refrigerants, agricultural chemicals, and pharmaceutical active ingredients 1. The transition from laboratory-scale synthesis to industrial manufacturing requires robust catalytic systems capable of handling highly corrosive reagents while maximizing space-time yields. Gas-phase catalytic fluorination is the industry standard for converting chloropropanes to fluoropropanes, as it minimizes byproduct formation and allows for continuous operation [[2]]().

This application note details the end-to-end continuous vapor-phase fluorination workflow, translating mechanistic principles into field-proven, self-validating industrial protocols.

Mechanistic Principles & Synthetic Strategy

The synthesis relies on the continuous vapor-phase halogen exchange of 1,1,3-trichloropropane (HCC-250fa) with anhydrous hydrogen fluoride (AHF). The reaction proceeds via a stepwise nucleophilic substitution mechanism over a solid transition-metal catalyst, typically chromium(III) oxide (Cr2O3). The stepwise substitution of chlorine atoms by fluorine is thermodynamically driven by the high electronegativity of fluorine and the resulting stability of the C-F bonds 3.

Pathway A 1,1,3-Trichloropropane (HCC-250fa) B 1-Fluoro-1,3-dichloropropane (Intermediate 1) A->B + HF / - HCl Cr2O3 Catalyst C 1,1-Difluoro-3-chloropropane (Intermediate 2) B->C + HF / - HCl Cr2O3 Catalyst D 1,1,3-Trifluoropropane (HFC-253fa) C->D + HF / - HCl Cr2O3 Catalyst

Fig 1: Stepwise catalytic fluorination of 1,1,3-trichloropropane to HFC-253fa.

Process Flow & Equipment Design

Industrial scale-up necessitates a continuous flow architecture to manage the significant exotherm of the fluorination reaction and to safely handle AHF. The system comprises a pre-heater/vaporizer, a fixed-bed tubular reactor constructed from Inconel 600, a quenching unit, an acid scrubbing system, and a fractional distillation column. Accurate vapor pressure data is critical for the design of the fractional distillation column to separate HFC-253fa from underfluorinated intermediates 4.

PFD HF Anhydrous HF Feed Vap Pre-Heater & Vaporizer HF->Vap Org HCC-250fa Feed Org->Vap React Vapor-Phase Fluorination Reactor Vap->React Vapor Mix (150°C) Scrub HCl/HF Neutralization React->Scrub Crude Effluent (260°C) Distill Fractional Distillation Scrub->Distill Neutralized Organics Distill->Vap Underfluorinated Recycle Prod HFC-253fa Product Distill->Prod Top Fraction (bp ~8.4°C)

Fig 2: Continuous vapor-phase manufacturing process for HFC-253fa.

Lab-to-Pilot Scale-Up Protocols

Protocol A: Catalyst Pre-Fluorination (Activation)

Causality: Bulk Cr2O3 is catalytically inactive for halogen exchange. It must be converted to an active chromium oxyfluoride (CrOxFy) species via controlled fluorination prior to introducing the organic feed.

  • Load 5.0 kg of high-surface-area Cr2O3 pellets into the Inconel 600 fixed-bed tubular reactor.

  • Purge the system with inert Nitrogen (N2) at 200°C for 4 hours to remove residual moisture. (Self-Validation: Effluent gas must show <10 ppm H2O to prevent the formation of highly corrosive aqueous HF).

  • Introduce a mixed stream of N2 and AHF at a 10:1 molar ratio.

  • Gradually increase the reactor temperature to 350°C at a strict ramp rate of 10°C/hr. Caution: The fluorination of Cr2O3 is highly exothermic. Rapid heating causes thermal runaway, catalyst sintering, and irreversible loss of active surface area.

  • Maintain at 350°C for 12 hours until the effluent gas shows no moisture generation, indicating complete conversion of oxides to fluorides.

Protocol B: Continuous Vapor-Phase Fluorination

Causality: Continuous flow maximizes space-time yield. A high HF:organic ratio acts as a thermal diluent to prevent coking and shifts the thermodynamic equilibrium toward the fully fluorinated product.

  • Set the reactor temperature to the optimal operational window of 260°C and system pressure to 0.5 MPa.

  • Feed AHF and 1,1,3-trichloropropane into the pre-heater/vaporizer maintained at 150°C. Maintain an HF:organic molar ratio of 15:1.

  • Pass the vaporized mixture through the catalyst bed with a Gas Hourly Space Velocity (GHSV) of 500 h⁻¹.

  • Monitor the reactor exotherm using multi-point thermocouples. Adjust the organic feed rate if the hot-spot temperature exceeds 280°C to prevent thermal cracking and the formation of undesired trifluoropropenes 5.

Protocol C: Downstream Purification & Distillation

Causality: The crude product contains unreacted HF, HCl byproduct, HFC-253fa, and underfluorinated intermediates that must be fractionated to achieve >99.5% purity.

  • Quench the hot effluent stream to 50°C using a shell-and-tube heat exchanger.

  • Route the stream through an aqueous potassium hydroxide (KOH) scrubber (20% w/v) to neutralize HCl and unreacted HF. (Note: At >10 metric ton scales, anhydrous HCl recovery via distillation is performed prior to scrubbing to monetize the byproduct).

  • Pass the neutralized organic phase through a molecular sieve (3Å) drying column to remove trace water.

  • Feed the dried organics into a fractional distillation column equipped with 30 theoretical plates.

  • Collect the purified HFC-253fa fraction at its boiling point. Based on Antoine coefficients (A=6.61954, B=996.8720, C=258.216), the target boiling point is ~8.4°C at atmospheric pressure [[4]](). Recycle the heavier underfluorinated intermediates back to the vaporizer.

Process Optimization & Quantitative Data

The following table summarizes the critical process parameters and the causal effects of deviations during the continuous fluorination workflow.

ParameterLow RangeOptimal TargetHigh RangeCausal Effect of Deviation
Temperature (°C) 220260 300Low: Incomplete fluorination.High: Catalyst coking, thermal cracking.
HF:Organic Ratio 5:115:1 25:1Low: Rapid catalyst deactivation.High: Excessive HF recovery costs.
GHSV (h⁻¹) 200500 800Low: Reduced throughput.High: Decreased residence time, lower conversion.
Pressure (MPa) 0.10.5 1.0Low: Poor heat transfer.High: Increased equipment cost and safety risk.

Safety & EHS Guidelines

  • Material Compatibility: Anhydrous HF is extremely corrosive. Use Inconel, Monel, or Hastelloy C for all wetted parts. Avoid glass, titanium, or standard stainless steel.

  • Exposure Response: HF exposure causes deep tissue necrosis and systemic hypocalcemia. Keep calcium gluconate gel (2.5%) readily available at all workstations.

  • Environmental Monitoring: Install electrochemical HF gas sensors around the reactor and vaporizer zones, interlocked with automated shutdown valves.

References

  • 1 US7122607B2 - Polymerization process - Google Patents.

  • 2 US20160332936A1 - Process for Making HCFO-1233zd - Google Patents.

  • 5 WO2016090744A1 - Process for the joint preparation of 1, 3, 3, 3-tetrafluoropropene and 2... - Google Patents.

  • 4 The Yaws Handbook of Vapor Pressure - ResearchGate.

  • [[3]]() PARTIALLY FLUORINATED ALKANES HAVING A TERTIARY STRUCTURE - European Patent Office - EP 0536266 B1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,1,3-Trifluoropropane Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for fluorinated aliphatic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorinated aliphatic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of 1,1,3-trifluoropropane (CAS: 24270-67-5).

The conversion of chlorinated precursors (such as 1,1,3-trichloropropane) to 1,1,3-trifluoropropane relies on halogen exchange (Halex) chemistry. This process is notoriously sensitive to catalyst oxidation states, thermal gradients, and residence times. This guide bypasses generic advice to provide field-proven, causality-driven solutions to maximize your yields.

Part 1: Diagnostic Q&A (Troubleshooting Low Yields)

Q1: My reaction stalls at the di-fluorinated intermediate (3-chloro-1,1-difluoropropane). How do I drive the reaction to completion? A1: This is a kinetic bottleneck dictated by the substrate's electronic structure. During Lewis acid-catalyzed fluorination, the geminal chlorines at the C1 position are replaced rapidly because the resulting carbocation is stabilized by the adjacent halogen atoms. However, the terminal primary chlorine at the C3 position lacks this stabilization, making its substitution the rate-limiting step.

  • Causality & Solution: If the reaction stalls, your Sb(V) catalyst has likely been reduced to the inactive Sb(III) state, or the thermal energy is insufficient to overcome the high activation barrier of the primary carbon. To mitigate this, introduce a continuous, trace co-feed of Cl2​ gas to maintain the antimony catalyst in its active +5 oxidation state ( SbCl5​ )[1]. If the catalyst is active, incrementally increase the reactor temperature by 10–15°C.

Q2: I am observing a high percentage of heavy oligomers and "tars" in the reactor, severely depressing my yield. What causes this? A2: Heavy impurities and oligomers form when highly reactive partially fluorinated intermediates undergo intermolecular alkylation (Friedel-Crafts-type oligomerization)[2].

  • Causality & Solution: This side reaction is catalyzed by strong Lewis acids (like SbCl5​ ) when localized hot spots occur in the reactor. To suppress tar formation, increase the mechanical agitation rate to ensure uniform heat dissipation. Furthermore, consider lowering the catalyst concentration and compensating with a longer residence time. Continuous purging of heavy impurities from the reactor bottom can also prevent irreversible yield loss[3].

Q3: Post-reaction GC-MS shows unexpected isomers, such as 1,2,3-trifluoropropane. Why is regioselectivity failing? A3: Isomerization is a direct consequence of carbocation rearrangement under highly Lewis-acidic conditions. When the C1 or C3 carbon develops a partial positive charge during the Halex transition state, a 1,2-hydride shift can migrate the charge to the C2 position, leading to aberrant fluorination at the secondary carbon[1][4].

  • Causality & Solution: If isomerization exceeds 5%, the liquid-phase Lewis acid is too aggressive. Transitioning to a gas-phase reaction using a milder fluorinated chromia ( Cr2​O3​ ) catalyst at optimized temperatures (250–300°C) will kinetically favor the desired regiochemistry and suppress carbocation rearrangements[4].

Q4: My conversion rates are high, but I am losing massive amounts of product during the workup phase. How do I isolate 1,1,3-trifluoropropane efficiently? A4: 1,1,3-trifluoropropane is highly volatile, with a boiling point of approximately 45°C. Additionally, fluorinated alkanes frequently form inseparable azeotropes with unreacted anhydrous hydrogen fluoride (HF).

  • Causality & Solution: Standard distillation without breaking the azeotrope leads to evaporative product loss. Implement a phase separator to decant the bulk HF, followed by passing the organic layer through a cold (0°C) aqueous KOH scrubber to neutralize residual HF and HCl[1]. Perform fractional distillation using a chilled condenser (-10°C) to trap the target compound.

Part 2: Mechanistic Workflow & Visualization

The following diagram illustrates the kinetic pathway of the Halex reaction, highlighting the rate-limiting steps and the divergent pathways that lead to yield-destroying byproducts.

G A 1,1,3-Trichloropropane (Precursor) B 1,3-Dichloro-1-fluoropropane (Intermediate 1) A->B HF / SbCl5 (Fast) E Oligomers / Tars (Degradation) A->E Thermal Runaway C 3-Chloro-1,1-difluoropropane (Intermediate 2) B->C HF / SbCl5 (Moderate) D 1,1,3-Trifluoropropane (Target Product) C->D HF / SbCl5 (Rate Limiting) F 1,2,3-Trifluoropropane (Isomerization) C->F Carbocation Shift

Reaction pathway and common byproduct formation in 1,1,3-trifluoropropane synthesis.

Part 3: Quantitative Catalyst & Condition Matrix

To optimize your specific reactor setup, benchmark your parameters against the established industry standards summarized below.

Catalyst SystemPhaseTemp Range (°C)Target Yield (%)Primary ByproductsCorrective Troubleshooting Action
HF / SbCl5​ Liquid80 - 12065 - 75Under-fluorinated intermediatesCo-feed trace Cl2​ ; increase residence time.
HF / Cr2​O3​ Gas250 - 35070 - 85Isomers, OligomersLower temperature; optimize HF:Organic ratio.
DAST / Deoxo-Fluor Liquid-78 to 2540 - 60Elimination products (alkenes)Ensure strict anhydrous conditions; slow addition.

Part 4: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) for the liquid-phase synthesis of 1,1,3-trifluoropropane is designed as a self-validating system . Do not proceed to subsequent steps unless the specific analytical checkpoints are met.

Materials: 1,1,3-Trichloropropane (1.0 eq), Anhydrous HF (5.0 eq), SbCl5​ (0.05 eq), Cl2​ gas. Equipment: Hastelloy C or PTFE-lined autoclave, GC-MS, chilled scrubber system.

Step 1: Reactor Conditioning & Integrity Check

  • Purge the autoclave with N2​ to remove atmospheric moisture.

  • Charge the reactor with SbCl5​ (0.05 eq) and Anhydrous HF (5.0 eq).

  • Validation Checkpoint: Pressurize the reactor to 50 psi with N2​ and hold for 15 minutes. Causality: HF is highly volatile and corrosive; a pressure drop of >1 psi indicates a compromised seal. Do not proceed until the leak is resolved.

Step 2: Catalyst Activation

  • Heat the mixture to 80°C under gentle agitation.

  • Introduce a continuous trace flow of Cl2​ gas (0.01 eq/hour). Causality: This prevents the reduction of the active Sb(V) species to the inactive Sb(III) state during the halogen exchange[1].

Step 3: Substrate Addition

  • Slowly pump 1,1,3-trichloropropane (1.0 eq) into the reactor over a 2-hour period, maintaining the internal temperature between 90–100°C. Causality: The initial fluorination steps are highly exothermic. Rapid addition will cause thermal runaway, leading to Friedel-Crafts oligomerization and tar formation[2].

Step 4: In-Process Monitoring (The Validation Loop)

  • After 4 hours of total reaction time, sample the gas/liquid phase via a pressure-reducing sampling valve into a cold trap (-78°C). Analyze immediately via GC-MS.

  • Decision Gate A (Under-reaction): If the intermediate 3-chloro-1,1-difluoropropane is >10%, the primary carbon is resisting fluorination. Increase the temperature to 110°C and hold for 2 additional hours.

  • Decision Gate B (Completion): If 1,1,3-trifluoropropane is >85% (relative to total organics), the reaction has reached optimal conversion. Proceed immediately to quench to prevent over-reaction/fragmentation.

Step 5: Quench and Isolation

  • Vent the reactor through a pressure control valve into a scrubber system containing 20% aqueous KOH maintained at 0°C. Causality: This neutralizes the massive excess of HF and byproduct HCl without evaporating the highly volatile target product[1].

  • Collect the condensed organic phase in a dry ice/acetone trap.

  • Perform fractional distillation on the crude organic mixture, isolating the fraction boiling at 44–46°C to obtain pure 1,1,3-trifluoropropane.

References

  • synthesis of 1,2,3-trichloro-2-fluoropropane from 1,2,3-trichloropropane - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDNgi7aUenoLgYSjtyvmzL5tjNfRCfczzBtqr1nB_n9hfVjYoy1HBJWpwKbeqq55mRyMHpZj8FLTeprP_ypEyzGRXuomCr0ZRefSeXsByKZRXXOAz4Vtjj8h3--kzHSizmLsTXI1LWk4UAErqeYGdWQjIvPuzXRwrVRASDVzD8l7tcqlpeUWPhBZL92-fWF9Mt9yzTArb_ONBbtv0IuBDIT7-Vm64=]
  • Technical Support Center: Regioselective Synthesis of 1,2,3-Trichloro-2-fluoropropane - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMIfsIh2T0HBXYhBlCArx-0q7tsNhlkK86u9odFsaFqKHRe3wtMYD2-2QTPsZ9iD3sUr5QcK0f2MOqPrtHwoZoKr-MY31vdqe-0VUYFvBsQc1RBthCp2U9Mwy8ZgH7iX2leLiXP2MnzpqJmkwNBHk8JIHxJOql96y_u4qBNMNs9kC3-ak5KM_yNWGTjXujIJXBhi6nYG_m9eaEZ44pY47EuM13OJJCnoBlSGd6nect4V0=]
  • 1,1,3-TRIFLUOROPROPANE | 24270-67-5 - ChemicalBook. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtsBnR7KCLFCDblUZ1HANzYLr7pB4MonV2tf4c7hpvdqfAopGQxTG19wcfEOCVrefkh5RyQBNdDvpQn7IJosd7dHcf_vOuwfZFgkyeehAywSFE-3Tf3DmJZ-wto1iOjgSnLwhOqQhr_t720D_LSd4p6JZEPrESicXGmypRrsKtxw==]
  • WO/2023/146723 INTEGRATED PROCESS FOR MAKING 1-CHLORO-3,3,3-TRIFLUOROPROPENE (HCFO-1233ZD) FROM A MIXTURE OF HIGH-BOILING FLUORINATED COMPONENTS. WIPO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH7T2-E79TQKeAOwb1Y58QdCKu6f7WqBabho1L5YmwUGT2fkowqn13QzGIsZPcb1vISEMqJjn4O9XKj7ysgFhf7jxA-YGuMFkCeiK1trW9Td1I0aXU_JCYElg8BKVslRWeOrWxSuzEqQ9Rw3PxJg==]
  • PROCESS FOR MAKING HCFO-1233ZD - European Patent Office - EP 3294697 B1. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYs--gTlGLhaYa3Xg-VBRNV7gJeqVY4ZbkShnvOLU4npmyTZAq12fZgE4R8Fp8kM3vTxjNoZ2vF-rEUGrth85sCEvY4FFMEv1iNAs7RWzkJM69CA-YC2ZpRjdvi_SKV4antaYTjwnD0TxWTGEPnAxghyEgfKBVysMY-yklAJowDgiQLWLPRBPXapdP6R8s]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Conversion of 1,1,3-Trifluoropropane (HFC-263fa)

As a Senior Application Scientist, I have developed this technical support guide to address the specific thermodynamic and kinetic challenges associated with the catalytic dehydrofluorination of 1,1,3-trifluoropropane (H...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this technical support guide to address the specific thermodynamic and kinetic challenges associated with the catalytic dehydrofluorination of 1,1,3-trifluoropropane (HFC-263fa) to 3,3-difluoropropene (HFO-1252zf) . Unlike standard hydrofluorocarbon conversions, HFC-263fa requires precise control over Lewis acid catalyst sites to prevent oligomerization and ensure high single-pass yields. This guide synthesizes field-proven troubleshooting logic with self-validating experimental protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: My single-pass conversion rate of 1,1,3-trifluoropropane has plateaued at 45%. How can I push this past 70% without sacrificing selectivity?

  • Causality: A plateau in conversion typically indicates a thermodynamic equilibrium limitation or insufficient active site availability on your fluorinated chromia ( Cr2​O3​ ) catalyst. Dehydrofluorination is highly endothermic. If your reactor temperature is below 320°C, kinetics are sluggish. However, simply cranking up the heat promotes carbon-carbon bond cleavage (cracking).

  • Solution: First, verify the pre-fluorination state of your catalyst. Unreacted Cr=O sites act as deep oxidation centers rather than dehydrofluorination sites. Ensure a thorough HF pre-treatment at 350°C. Second, optimize the Gas Hourly Space Velocity (GHSV). Decrease GHSV to ~500 h⁻¹ to increase residence time, but monitor closely for secondary isomerization.

Q2: We are observing rapid catalyst deactivation within 48 hours of time-on-stream (TOS). What is causing this, and how can we mitigate it?

  • Causality: Rapid deactivation in HFC-263fa conversion is almost exclusively driven by coking (oligomerization of the HFO-1252zf product) . Highly acidic Lewis sites on the catalyst surface strongly adsorb the newly formed fluoro-olefins. If the desorption rate is slower than the primary reaction rate, the olefins polymerize, physically blocking the mesopores of the catalyst.

  • Solution: Implement a continuous co-feed of anhydrous oxygen ( O2​ ) or air at 1-2 mol% relative to the organic feed. This continuously oxidizes carbonaceous precursors before they form hard coke. Alternatively, increase GHSV to force product desorption before oligomerization can occur.

Q3: My GC-MS shows a high concentration of heavy byproducts. How do I improve selectivity toward 3,3-difluoropropene?

  • Causality: Heavy byproducts indicate that your catalyst's acid strength distribution is too broad. Overly strong Lewis acid sites catalyze the addition of HF back onto the double bond of the product, leading to randomized re-fluorination or dimerization.

  • Solution: Dope your Cr2​O3​ catalyst with alkali metals (e.g., Potassium or Zinc) at 1-3 wt%. This selectively neutralizes the strongest, most problematic acid sites while leaving the moderate sites necessary for the primary dehydrofluorination intact.

Part 2: Experimental Protocols & Methodologies

To ensure reproducibility, the following protocol integrates a self-validating feedback loop for the catalytic dehydrofluorination workflow.

Standardized Catalytic Dehydrofluorination Workflow

  • Catalyst Loading & Drying: Load 10g of spherical Cr2​O3​ catalyst into a Monel or Inconel tubular reactor. Purge with N2​ (50 mL/min) at 400°C for 2 hours to remove physisorbed moisture.

  • HF Activation (Self-Validating Step): Lower the temperature to 250°C. Introduce anhydrous HF (20 mL/min) co-fed with N2​ for 4 hours. Gradually increase the temperature to 350°C until the exotherm subsides.

    • Validation Check: Route the initial effluent through a downstream cold trap. The effluent must show absolutely no water vapor (monitor via Karl Fischer titration of the trap). A zero-water reading validates that all surface oxide sites have been successfully converted to active fluoride sites.

  • Reaction Initiation: Adjust the reactor to the target operating temperature (e.g., 320°C). Introduce 1,1,3-trifluoropropane (HFC-263fa) vapor at a defined GHSV (e.g., 500 h⁻¹).

  • Online Analysis: Route the effluent through an aqueous KOH scrubber to remove unreacted HF, then directly into an online Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a fluorinated capillary column (e.g., GS-GasPro) to quantify conversion and selectivity.

Part 3: Quantitative Data Presentation

The following table summarizes baseline optimization metrics for HFC-263fa conversion over a standard fluorinated chromia catalyst. Use this as a benchmark for your own reactor outputs.

Table 1: Effect of Temperature and GHSV on HFC-263fa Conversion

Temperature (°C)GHSV (h⁻¹)Conversion (%)Selectivity to HFO-1252zf (%)Coke Deposition Rate (wt%/h)
28050042.198.50.01
32050074.395.20.05
35050089.682.10.18
320100058.497.80.02

Part 4: Mechanistic & Logical Visualizations

ReactionPathway HFC 1,1,3-Trifluoropropane (HFC-263fa) Catalyst Fluorinated Cr2O3 (Lewis Acid Sites) HFC->Catalyst Adsorption HFO 3,3-Difluoropropene (HFO-1252zf) Catalyst->HFO Dehydrofluorination (-HF) Coke Oligomers / Coke (Deactivation) Catalyst->Coke Over-cracking HF Hydrogen Fluoride (HF) Catalyst->HF Desorption

Reaction pathway of HFC-263fa dehydrofluorination and byproduct formation.

TroubleshootingLogic Start Evaluate Catalytic Performance CheckConv Conversion < 70%? Start->CheckConv Temp Increase Temp by 10°C (Max 350°C) CheckConv->Temp Yes CheckSel Selectivity < 90%? CheckConv->CheckSel No Temp->CheckSel GHSV Increase GHSV (Reduce Contact Time) CheckSel->GHSV Yes Deact Rapid Deactivation? CheckSel->Deact No GHSV->Deact Regen Co-feed O2 or Regenerate Catalyst Deact->Regen Yes

Logical troubleshooting workflow for optimizing catalytic conversion rates.

References

  • Title: Method for producing fluorine-containing unsaturated hydrocarbon (WO2019208546A1)
  • Title: Process for Making HCFO-1233zd (US20160332936A1)
Troubleshooting

Technical Support Center: Purification Techniques for 1,1,3-Trifluoropropane

Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with isolating and purifying 1,1,3-trifluoropropane (often referred to in hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with isolating and purifying 1,1,3-trifluoropropane (often referred to in hydrofluorocarbon nomenclature as HFC-253fa).

Because 1,1,3-trifluoropropane is frequently synthesized via the catalytic fluorination of chlorinated propanes, crude reaction effluents are highly complex. They typically contain unreacted hydrogen fluoride (HF), hydrogen chloride (HCl), and a spectrum of close-boiling halogenated intermediates. This guide provides field-proven troubleshooting strategies, fundamental FAQs, and validated protocols to help you achieve >99.5% purity.

Frequently Asked Questions (FAQs)

Q1: Why is standard fractional distillation insufficient for isolating 1,1,3-trifluoropropane from crude fluorination mixtures? A1: During catalytic fluorination, the reaction effluent contains significant amounts of unreacted HF. 1,1,3-Trifluoropropane and other hydrofluorocarbons (HFCs) frequently form minimum-boiling azeotropes or near-azeotropic mixtures with HF[1]. Because the vapor produced by the partial evaporation of these mixtures has the exact same composition as the liquid phase, standard distillation cannot alter the concentration or achieve separation[2]. Furthermore, close-boiling intermediates, such as 1-chloro-1,1,3-trifluoropropane, have volatility profiles too similar to the target product, necessitating advanced separation techniques.

Q2: How can I effectively break the HF/1,1,3-trifluoropropane azeotrope? A2: The most effective, self-validating method is extractive distillation using an entrainer, such as an ionic liquid (IL). Ionic liquids, like 1-ethyl-3-methylimidazolium acetate, exhibit a high affinity for specific components due to favorable hydrogen-bond basicity. They alter the relative volatility of the azeotropic mixture without vaporizing themselves[3]. Alternatively, a two-step phase separation (decantation at low temperatures) followed by distillation can remove bulk HF before fine purification[4].

Q3: My purified batch still shows trace acidic impurities. How do I resolve this? A3: Trace HF or HCl can carry over if the reflux ratio is too low or if the entrainer in your column becomes saturated. To resolve this, implement an alkaline scrubbing step (e.g., passing the gas through a dilute KOH or NaOH solution) prior to final drying[5]. Ensure that the product is subsequently passed through a molecular sieve (3A or 4A) to remove any moisture introduced during scrubbing, as water can deactivate catalysts in downstream pharmaceutical applications and cause hydrolysis.

Troubleshooting Guide: Common Purification Bottlenecks

Issue 1: Product Loss During Initial HF Separation
  • Symptom: Low yield of 1,1,3-trifluoropropane during the initial HF recovery phase.

  • Root Cause: Operating the phase separator at a temperature that is too high increases the mutual solubility of the fluorocarbon in the HF-rich phase.

  • Solution: Lower the decantation temperature to between -20 °C and 10 °C. The mutual solubility of HF and fluorinated propanes decreases significantly at lower temperatures, ensuring a distinct organic phase and minimizing product loss into the acid layer[6].

Issue 2: Contamination with High-Boiling Oligomers
  • Symptom: Gas Chromatography (GC) analysis shows broad peaks at high retention times, and the product exhibits a slight discoloration.

  • Root Cause: Heavy impurities and oligomers formed during high-temperature catalytic fluorination are carrying over into the distillate[7].

  • Solution: Introduce a flash distillation or "topping and tailing" column step. Purge the heavy impurities from the bottom stream (reboiler) while maintaining a strict temperature gradient. Do not push the distillation to dryness, as this forces heavy organics into the vapor phase[7].

Quantitative Data: Physical Properties & Impurity Profiles

To design an effective distillation column, researchers must account for the specific boiling points of the target and its common impurities. The table below summarizes the thermodynamic properties critical for separation planning.

CompoundChemical FormulaBoiling Point (°C)Role in Mixture
Hydrogen FluorideHF19.5Reagent / Azeotrope Former
1,1,3-Trifluoropropane C3H5F3 45.0 Target Product [8]
1-Chloro-3,3,3-trifluoropropeneC3H2ClF319.0 (E) / 39.5 (Z)Common Byproduct[4]
1,2,3-TrichloropropaneC3H5Cl3156.0Starting Material

Experimental Protocol: Extractive Distillation of 1,1,3-Trifluoropropane

This step-by-step methodology utilizes an ionic liquid entrainer to separate 1,1,3-trifluoropropane from close-boiling fluorinated impurities and residual HF[3][9].

Materials & Equipment:

  • Crude 1,1,3-trifluoropropane mixture (post-bulk HF decantation).

  • Entrainer: 1-ethyl-3-methylimidazolium acetate (or equivalent high-affinity ionic liquid).

  • Packed distillation column (minimum 20 theoretical plates) equipped with a reboiler and overhead condenser.

  • Inline Gas Chromatography (GC-FID) system.

Step-by-Step Methodology:

  • Feed Preparation: Cool the crude organic mixture to 5 °C to ensure it remains completely in the liquid phase. Feed the mixture continuously into the middle section of the distillation column.

  • Entrainer Injection: Continuously inject the ionic liquid entrainer at the top section of the column (just below the condenser). Maintain a solvent-to-feed (S/F) mass ratio of approximately 2:1 to 4:1 to ensure sufficient interaction with the ascending vapor.

  • Distillation Operation: Heat the reboiler to a temperature that vaporizes the 1,1,3-trifluoropropane (approx. 50–55 °C depending on column pressure) but keeps the entrainer and highly soluble azeotropic impurities in the liquid phase. Maintain a reflux ratio (RR) of at least 3:1.

  • Product Collection: Collect the purified 1,1,3-trifluoropropane from the overhead distillate. Monitor the purity via the inline GC-FID to ensure it meets the >99.5% specification.

  • Entrainer Recovery: Route the bottom stream (containing the IL, trapped HF, and heavy organics) to a secondary stripping column. Apply vacuum and moderate heat to desorb the impurities, regenerating the ionic liquid for continuous recycling back to the primary column.

Process Visualization

The following diagram maps the logical workflow for isolating 1,1,3-trifluoropropane from a crude synthesis mixture.

Workflow for the purification of 1,1,3-trifluoropropane from synthesis mixtures.

Sources

Optimization

improving solvent recovery rates when using 1,1,3-trifluoropropane

Technical Support Center: Optimizing Solvent Recovery Rates for 1,1,3-Trifluoropropane (HFC-254eb) Welcome to the Technical Support Center for 1,1,3-trifluoropropane (HFC-254eb) solvent recovery. As a hydrofluorocarbon (...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solvent Recovery Rates for 1,1,3-Trifluoropropane (HFC-254eb)

Welcome to the Technical Support Center for 1,1,3-trifluoropropane (HFC-254eb) solvent recovery. As a hydrofluorocarbon (HFC) solvent increasingly utilized in pharmaceutical synthesis and extraction due to its favorable toxicity profile and non-ozone-depleting nature, HFC-254eb presents unique thermodynamic challenges during solvent recovery[1]. This guide is designed for researchers and drug development professionals to troubleshoot low recovery yields, manage azeotropic mixtures, and optimize distillation protocols.

Section 1: Thermodynamic & Physical Properties

To design a self-validating recovery system, you must ground your parameters in the solvent's exact physical properties. Failing to account for its high volatility is the leading cause of yield loss[2].

PropertyValueClinical/Experimental Relevance
CAS Number 24270-67-5Verification of chemical identity and safety parameters.
Boiling Point (1 atm) 45 °CDictates the maximum heating bath temperature to prevent thermal degradation.
Density (@ 20 °C) 1.182 g/mLCritical for phase separation calculations during liquid-liquid extraction.
Refractive Index (@ 20 °C) 1.309Used for rapid, post-recovery purity validation.
Molecular Weight 98.07 g/mol Required for molar ratio calculations in azeotropic mixtures.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my recovery rate of 1,1,3-trifluoropropane consistently dropping below 70% during standard rotary evaporation? Causality & Expert Insight: The primary cause of low recovery with HFC-254eb is vapor bypass. With a boiling point of 45 °C[2], this solvent is highly volatile. If your condenser is supplied with standard tap water (15–20 °C) or if your vacuum is pulled too deep too quickly, the solvent vapors will not have sufficient residence time or a high enough temperature delta (ΔT) to condense. Instead, they bypass the collection flask and exhaust directly through the vacuum pump. Solution:

  • Optimize the ΔT: Set your chiller to at least -10 °C. The standard "Rule of 20" (a ΔT of 20 °C between bath, vapor, and condenser) must be adjusted for highly volatile fluorinated solvents; aim for a condenser temperature at least 30 °C below the vapor temperature.

  • Vacuum Control: Do not drop the vacuum below 300 mbar initially. Gradually decrease pressure only until a steady condensation drip rate is achieved.

Q2: I am observing co-distillation and suspect azeotrope formation with hydrogen fluoride (HF) or other process by-products. How can I break this azeotrope to improve purity? Causality & Expert Insight: HFC-254eb is known to form near-azeotropic and minimum-boiling azeotropic compositions with hydrogen fluoride (HF) and certain other fluorinated organics[3]. For instance, an azeotrope of HF and HFC-254eb can boil at temperatures significantly lower than either pure component (with a calculated normal boiling point of ~ -5.1 °C for specific fluorinated mixtures)[3][4]. When an azeotrope forms, the liquid and vapor phases share the exact same composition, making standard fractional distillation completely ineffective. Solution: Implement azeotropic distillation using an entrainer. Adding a supplemental entrainer (such as HFC-1243zf or propane) alters the relative volatility of the mixture[5]. The entrainer forms a new, lower-boiling heterogeneous azeotrope with the impurity (e.g., HF), which distills over first. Upon condensation, this new distillate separates into two distinct liquid phases, allowing you to decant the impurity and recycle the entrainer, leaving pure HFC-254eb in the boiling flask[5].

Q3: How do I prevent thermal degradation and equipment corrosion during high-temperature recovery cycles? Causality & Expert Insight: Prolonged exposure of fluorinated alkanes to high temperatures—especially in the presence of Lewis acid catalysts or metal surfaces—can induce dehydrofluorination, stripping HF from the HFC-254eb molecule. This not only destroys your target solvent but generates highly corrosive hydrofluoric acid that damages glassware and stainless-steel reactor walls. Solution: Strictly limit the distillation heating bath to a maximum of 60 °C (providing a safe 15 °C gradient above the 45 °C boiling point). If acidic by-products are suspected in the waste solvent, pre-treat the mixture with a solid acid scavenger (e.g., anhydrous potassium carbonate) before initiating distillation.

Section 3: Step-by-Step Methodology: High-Yield Fractional Distillation Protocol

This protocol is designed as a self-validating system: success at each step is verified by real-time physical observations rather than assumptions.

Step 1: System Preparation & Pre-Treatment

  • Test the waste solvent pH. If acidic, stir the mixture with 5% w/w anhydrous K2​CO3​ for 30 minutes, then filter to remove particulates.

  • Set the receiving condenser chiller to -15 °C to ensure absolute vapor capture.

Step 2: Heating & Equilibration

  • Transfer the mixture to the distillation flask. Set the heating mantle/bath to 55 °C.

  • Allow the column to reach total reflux before opening the distillation valve.

  • Self-Validation Check: The vapor temperature at the distillation head must stabilize at exactly 45 °C at atmospheric pressure[2].

Step 3: Entrainer Addition (If HF/Azeotropes are present)

  • Introduce the calculated mass of the entrainer (e.g., HFC-1243zf) to the boiling flask[5].

  • Collect the low-boiling azeotropic fraction (entrainer + HF) in a separate, chilled fluoropolymer receiver until the head temperature rises.

Step 4: Target Fraction Collection

  • Once the vapor temperature stabilizes back at 45 °C, swap to a clean, pre-weighed receiving flask.

  • Collect the purified HFC-254eb.

  • Self-Validation Check: Monitor the drip rate. A sudden drop in the drip rate coupled with a decrease in head temperature indicates the target solvent is fully depleted from the boiling flask. Stop heating immediately.

Step 5: Post-Recovery Purity Validation

  • Measure the refractive index of the recovered solvent at 20 °C. It must read 1.309 (± 0.002) to confirm high purity and the absolute absence of water or organic cross-contamination[2].

Section 4: Process Visualization

G Start Waste Solvent Mixture (HFC-254eb + Impurities) Analyze Analyze Composition (pH & GC-FID) Start->Analyze Decision Azeotrope Formed? (e.g., HF present) Analyze->Decision StandardDist Fractional Distillation (Bath: 55°C, Head: 45°C) Decision->StandardDist No AzeoDist Azeotropic Distillation (Add Entrainer) Decision->AzeoDist Yes Condensation Deep Chilling Condensation (<-10°C) StandardDist->Condensation AzeoDist->StandardDist Entrainer removes HF Validation Purity Validation (Refractive Index = 1.309) Condensation->Validation

Logical workflow for HFC-254eb solvent recovery, highlighting azeotrope breaking and validation.

References

  • Title: Partially fluorinated alkanes having a tertiary structure (EP0536266B1)
  • Title: Hydrogen fluoride-hfc-254eb azeotrope and its uses (US20110101264A1)
  • Source: Googleapis (Patent Application)

Sources

Troubleshooting

addressing pressure fluctuations in 1,1,3-trifluoropropane continuous flow reactors

Welcome to the Advanced Flow Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the hydrodynamic challenges of synthesizing fluorinated alkanes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Flow Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the hydrodynamic challenges of synthesizing fluorinated alkanes. The continuous flow synthesis of 1,1,3-trifluoropropane (HFC-263fa) typically involves highly corrosive, multiphase environments (e.g., HF gas, HCl byproducts, and chlorinated precursors) ()[1]. In these microenvironments, pressure is not just a safety parameter; it is a fundamental kinetic driver. Pressure dictates gas solubility, residence time distribution, and phase boundaries.

Below is our comprehensive troubleshooting guide to diagnosing and resolving pressure fluctuations during your fluorination campaigns.

Diagnostic Workflow

PressureTroubleshooting A Pressure Fluctuation Detected in Reactor B Analyze Pressure Profile Signature A->B C Cyclical / Oscillating Spikes B->C High Frequency D Continuous Upstream Pressure Increase B->D Low Frequency, Irreversible E Multiphase Gas-Liquid Instability (Slug Flow) C->E F Microchannel Clogging (Salt Precipitation) D->F G Install Dome-Loaded Diaphragm BPR E->G Mitigates Compressibility H Integrate Ultrasonic Flow Cell & Co-solvent F->H Prevents Particle Bridging

Diagnostic workflow for isolating and resolving pressure fluctuations in flow reactors.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do we observe cyclical, high-frequency pressure spikes when feeding HF and precursors into the microreactor? The Causality: Cyclical pressure spikes in gas-liquid continuous flow indicate a hydrodynamic transition from stable "segmented flow" to chaotic "slug or churn flow." When hydrofluorinating precursors to form 1,1,3-trifluoropropane, the volumetric expansion of generated gases (like HCl) dynamically alters the volumetric flow rate ()[2]. Traditional spring-loaded back-pressure regulators (BPRs) rely on a mechanical spring that cannot instantaneously adapt to the rapidly changing compressibility and viscosity of alternating gas and liquid phases. This causes the valve to rapidly open and close—a phenomenon known as "chatter"—leading to severe pressure oscillations.

The Solution: Transition to a dome-loaded, diaphragm-sealed BPR. This technology uses a pneumatic reference pressure on a flexible diaphragm, allowing it to respond instantaneously to multiphase effluents and maintain constant upstream pressure, achieving turndown ratios of up to 1:1,000,000 ()[3].

Q2: How do I address sudden, irreversible pressure drops across the reactor coil? The Causality: An irreversible pressure differential (upstream pressure spiking while downstream drops) is the hallmark of microchannel occlusion. During the synthesis of 1,1,3-trifluoropropane, the formation of insoluble inorganic fluoride salts or the precipitation of catalytic intermediates can bridge across the narrow internal diameter of the tubing ()[4].

The Solution: Implement acoustic (ultrasonic) irradiation to induce cavitation, which prevents particle agglomeration, combined with a rigorous solvent screening to increase byproduct solubility.

Q3: Does the choice of Back Pressure Regulator (BPR) quantitatively impact the yield of 1,1,3-trifluoropropane? The Causality: Absolutely. According to Henry's Law, the solubility of fluorinating gases in the liquid phase is directly proportional to the system pressure. High pressure fluctuations lead to transient periods of low gas concentration in the liquid phase. This starves the reaction of the fluorinating agent, reducing the reaction rate and allowing side reactions to outcompete the desired pathway. Maintaining stable pressure is critical for enhanced selectivity and yield ()[5].

Section 2: Quantitative Data Analysis

The following table summarizes the impact of BPR selection on pressure stability and product yield during continuous flow fluorination processes involving volatile gases ()[6].

BPR TechnologyControl MechanismPressure Fluctuation (bar)Flow Regime ObservationRelative Yield (%)
Fixed Restrictor Capillary Tubing± 1.5Flow rate dependent, inflexible74
Spring-Loaded Mechanical Spring± 2.0Severe slugging, valve chatter81
Dome-Loaded Pneumatic Diaphragm± 0.1Stable segmented multiphase flow92

Note: Data extrapolated from scalable continuous flow difluoromethylation and fluorination studies utilizing gaseous reagents[6].

Section 3: Standard Operating Protocols (SOPs)

Protocol A: Implementation of a Dome-Loaded Diaphragm BPR for Multiphase Flow

Self-Validating System: Proper execution of this protocol will result in a steady-state upstream pressure with less than 2% variance, validating that gas dissolution is constant and slugging has been eliminated.

  • Pneumatic Priming: Connect the reference port of the dome-loaded BPR (e.g., Equilibar) to a high-precision electronic pressure controller (EPC) supplied by an inert gas (N 2​ or Argon).

  • Set Reference Pressure: Set the EPC to the target reaction pressure (e.g., 15.0 bar). The flexible diaphragm will seal the micro-orifices until the reactor pressure precisely matches this reference ()[3].

  • Equilibration: Initiate the flow of the liquid solvent (without reactive gases) at the target flow rate. Monitor the upstream pressure transducer.

  • Gas Introduction: Slowly introduce the fluorinating gas (e.g., HF) into the micromixer alongside the chlorinated precursor.

  • Validation: Observe the pressure trace on the data acquisition system. If the pressure remains at 15.0 ± 0.1 bar despite the biphasic effluent, the BPR is successfully regulating the compressible flow, and the system is validated for steady-state synthesis[6].

Protocol B: Acoustic Cavitation Setup for Solid-Handling

Self-Validating System: Success is confirmed when the differential pressure ( Δ P) across the reactor coil remains constant over a 4-hour continuous run, proving that microchannel bridging has been prevented.

  • Reactor Positioning: Submerge the fluorination microreactor coil in an ultrasonic bath (typically 35-40 kHz) filled with a compatible heat-transfer fluid.

  • Solvent Optimization: Adjust the carrier solvent to include a highly polar aprotic co-solvent (e.g., DMF or DMSO) at 10-15% v/v to increase the solubility limit of transient fluoride salts ()[4].

  • Sonication Initiation: Activate the ultrasonic irradiation 5 minutes prior to reagent introduction to establish a uniform cavitation field.

  • Continuous Monitoring: Monitor the differential pressure between the reactor inlet and outlet using inline piezoresistive sensors.

  • Validation: A stable Δ P indicates that acoustic streaming is successfully preventing salt crystals from nucleating on the channel walls, thus preventing bridging and occlusion.

References

  • Precision process control in Continuous Flow Chemistry Applications. Pressure Control Solutions (PCS).[Link]

  • Scalable Continuous Flow Process for the Synthesis of Eflornithine Using Fluoroform as Difluoromethyl Source. ACS Publications.[Link]

  • Application of reactor engineering concepts in continuous flow chemistry: a review. Royal Society of Chemistry (RSC).[Link]

  • Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. ACS Omega.[Link]

  • Chemical Reaction Engineering - Part 13 - intro to Plug Flow Reactors. Reactor Lab.[Link]

  • Method for producing fluorine-containing unsaturated hydrocarbon.

Sources

Optimization

Technical Support Center: Mitigating Catalyst Deactivation in 1,1,3-Trifluoropropane Synthesis

Welcome to the Technical Support Center for the catalytic synthesis of 1,1,3-trifluoropropane (HFC-263fa). As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic synthesis of 1,1,3-trifluoropropane (HFC-263fa). As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the fundamental causality behind catalyst deactivation during the gas-phase hydrofluorination of chloropropane precursors over chromium-based catalysts. Every parameter adjustment and protocol provided is designed as a self-validating system to ensure maximum uptime and scientific rigor.

Part 1: Mechanistic Understanding of Catalyst Deactivation

Before troubleshooting, it is critical to understand why deactivation occurs. The synthesis of 1,1,3-trifluoropropane ()[1] relies on the halogen exchange (Cl/F) reaction driven by Lewis acid sites on the catalyst surface.

catalyst_lifecycle fresh Fresh Cr₂O₃ Precursor active Active CrOₓFₐ (Amorphous Phase) fresh->active Pre-fluorination (HF) 200-300°C coked Coked Catalyst (Carbon Deposition) active->coked Oligomerization of olefin intermediates inactive Inactive CrF₃ (Crystalline Phase) active->inactive Over-fluorination High Temp / Excess HF coked->active Regeneration (O₂/Air) 350-400°C

Caption: Phase transitions and deactivation pathways of Cr₂O₃ catalysts during hydrofluorination.

Quantitative Process Parameters

To maintain the delicate balance between high conversion rates and catalyst longevity, adhere to the following field-validated parameters:

ParameterDeactivation RiskOptimal RangeMitigation Effect
HF:Organic Ratio Low (<5:1) promotes coking; High (>20:1) promotes CrF₃8:1 to 15:1Balances active CrOₓFₐ stability and suppresses oligomerization.
Reaction Temp >350°C accelerates carbon deposition and sintering250°C – 300°CPrevents thermal degradation of precursors and carbidic coking.
Oxidant Co-feed Absence reduces Cr(VI) to inactive Cr(III)0.5 – 2.0 mol% O₂Maintains Cr oxidation state; continuously burns coke precursors.
Catalyst Doping Undoped Cr₂O₃ rapidly crystallizes to inactive CrF₃1 – 5 wt% (Mg, Zn)Modulates Lewis acidity; stabilizes amorphous CrOₓFₐ phase.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my Cr₂O₃ catalyst lose activity so rapidly during the fluorination of 1,1,3-trichloropropane? A: Catalyst deactivation in this system is primarily driven by three distinct mechanisms:

  • Coking (Carbon Deposition): Chloropropanes can undergo premature dehydrochlorination to form olefinic intermediates. These olefins strongly adsorb onto strong Lewis acid sites and oligomerize, forming carbidic carbon deposits (coke) that physically block active sites ()[2].

  • Phase Transformation (Over-fluorination): The active catalytic phase is an amorphous chromium oxyfluoride (CrOₓFₐ). Prolonged exposure to HF, especially at elevated temperatures, drives the complete fluorination of the surface to thermodynamically stable, but catalytically inactive, crystalline chromium trifluoride (CrF₃) ()[3].

  • Reduction of Active Metal Centers: High-valent chromium species act as the primary active sites for Cl/F exchange. The organic substrate can act as a reducing agent, converting these to less active Cr³⁺ species ()[3].

Q: I am observing a sudden drop in 1,1,3-trifluoropropane yield and an increase in reactor pressure. What is the immediate fix? A: A simultaneous drop in conversion and increase in pressure is a classic symptom of severe coking leading to bed plugging.

  • Causality: Oligomerization of unsaturated byproducts creates heavy tars that solidify in the catalyst pores and interstitial spaces.

  • Immediate Action: Initiate the oxidative regeneration protocol (see Section 3). Co-feeding oxygen effectively combusts these carbidic carbons, restoring the Lewis acid sites ()[2].

Q: My catalyst seems to have permanently lost activity, and regeneration with O₂ does not work. What happened? A: If oxidative regeneration fails to restore activity, the catalyst has likely undergone irreversible phase transformation from amorphous CrOₓFₐ to crystalline α-CrF₃, or thermal sintering has collapsed the pore structure ()[3].

  • Causality: This occurs if the pre-fluorination temperature was too high, or if the reactor operated with an excessively high HF ratio at temperatures >350°C. Once the crystalline CrF₃ lattice forms, the active Lewis acid sites are permanently lost.

  • Solution: The catalyst bed must be replaced. For future runs, consider using a doped catalyst. Doping Cr₂O₃ with metals like Zinc (Zn) or Magnesium (Mg) modulates the Lewis acidity and structurally stabilizes the amorphous CrOₓFₐ phase, significantly delaying crystallization ()[4].

troubleshooting_workflow issue Issue Detected: Conversion Drop check_temp Check Hotspot Temp (>350°C?) issue->check_temp coking Coking Suspected: Increase HF ratio or add O₂ check_temp->coking Yes check_hf Check HF/Organic Ratio (< 5:1?) check_temp->check_hf No hf_adjust Adjust HF Feed Optimize to 8:1 - 15:1 check_hf->hf_adjust Yes phase_change Irreversible CrF₃ Formation: Replace Catalyst Bed check_hf->phase_change No (Prolonged run)

Caption: Diagnostic workflow for addressing sudden conversion drops in 1,1,3-trifluoropropane synthesis.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Pre-Fluorination of Cr₂O₃ Catalyst

The activation of the fresh catalyst is the most critical step in ensuring a long lifespan. This protocol ensures the controlled formation of the active CrOₓFₐ phase without over-fluorinating to CrF₃.

Step 1: Drying

  • Action: Purge the fresh Cr₂O₃ catalyst bed with dry N₂ (99.999%) at 200°C for 4 hours.

  • Causality: Removes physisorbed water. Water reacts with fluorinated species to form highly corrosive aqueous HF, which degrades the structural integrity of the support.

  • Validation Check: Monitor the effluent gas dew point. Proceed only when the dew point drops below -40°C.

Step 2: Initial HF Exposure

  • Action: Lower the temperature to 150°C. Introduce a gaseous mixture of anhydrous HF and N₂ (1:5 molar ratio).

  • Causality: A strong exotherm will occur as surface oxides convert to oxyfluorides. Diluting the HF prevents thermal runaway, which would cause premature sintering.

Step 3: Temperature Ramp

  • Action: Gradually increase the temperature by 10°C/hour until reaching 250°C, simultaneously increasing the HF concentration until pure HF is flowing.

  • Causality: A slow ramp ensures uniform fluorination across the catalyst bed and prevents the localized hotspots that trigger crystalline CrF₃ formation ()[3].

Step 4: Stabilization & Validation

  • Action: Hold at 250°C with pure HF for 8-12 hours.

  • Validation Check: Monitor the effluent water concentration using an inline FTIR spectrometer. The pre-fluorination is considered complete and validated when the concentration of H₂O in the effluent drops below 50 ppm. This confirms the stoichiometric conversion of surface oxides to the active CrOₓFₐ phase.

Protocol 2: In-Situ Oxidative Regeneration

Step 1: Feed Suspension

  • Action: Stop the chloropropane feed immediately. Maintain HF flow.

  • Causality: Maintaining HF prevents the defluorination of the catalyst surface during the high-temperature regeneration.

Step 2: Oxidant Introduction

  • Action: Introduce a controlled flow of diluted Oxygen (2-5% O₂ in N₂) at 300°C–350°C.

  • Causality: Oxygen combusts the carbidic coke deposits, clearing the blocked Lewis acid sites ()[2].

Step 3: Exotherm Management & Validation

  • Action: Monitor the bed thermocouples closely. Do not allow the bed temperature to exceed 400°C.

  • Validation Check: Monitor the effluent gas for CO₂ using a gas chromatograph (GC) or IR sensor. The regeneration is validated as complete when CO₂ levels in the effluent fall to baseline (zero), indicating all carbonaceous deposits have been removed.

References

  • PubChem (NIH) . "1,1,3-Trifluoropropane | C3H5F3 | CID 12927177". National Center for Biotechnology Information. Available at: [Link]

  • Lee, H., et al. "Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation". Journal of Catalysis. Available at: [Link]

  • Quan, H., et al. "Catalytic Behaviors of Cr2O3 and CrO3/Cr2O3 Catalysts for Gas Phase Fluorination of 2-Chloro-1,1,1-trifluoroethane: Active Species and Catalyst Deactivation". ResearchGate. Available at: [Link]

  • Zhang, Y., et al. "Solution Combustion Synthesis of Cr2O3 Nanoparticles and the Catalytic Performance for Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane to 1,3,3,3-Tetrafluoropropene". MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1,1,3-Trifluoropropane vs. 1,1,1-Trifluoropropane: A Comparative Analysis for Advanced Applications

As a Senior Application Scientist navigating the complex landscape of fluorinated organic compounds, I frequently encounter the nuanced differences between positional isomers. In drug development, analytical chemistry, a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of fluorinated organic compounds, I frequently encounter the nuanced differences between positional isomers. In drug development, analytical chemistry, and advanced materials science, the placement of a single fluorine atom can dictate whether a compound functions as a volatile cryogenic gas or a versatile liquid solvent.

This guide provides an objective, data-driven comparative analysis of 1,1,3-trifluoropropane and 1,1,1-trifluoropropane , detailing their structural causality, physical properties, and field-proven experimental workflows.

Structural Causality & Physicochemical Divergence

The fundamental divergence in the physical states of these two isomers (C₃H₅F₃) stems entirely from their fluorine distribution and the resulting intermolecular forces.

  • 1,1,1-Trifluoropropane (R-263fb): This isomer features a terminal trifluoromethyl (-CF₃) group. While the -CF₃ group creates a highly localized, strong dipole at one end of the molecule, the overall molecular polarizability remains relatively low. Consequently, intermolecular dipole-dipole interactions are weak. This lack of strong intermolecular cohesion results in a low boiling point of -12 °C 1, making it a colorless gas at standard room temperature and pressure.

  • 1,1,3-Trifluoropropane: This isomer features a difluoromethyl (-CHF₂) group on one terminal carbon and a fluoromethyl (-CH₂F) group on the other. This split distribution of highly electronegative fluorine atoms creates a more complex, distributed dipole moment across the carbon backbone. The enhanced intermolecular hydrogen bonding and dipole-dipole interactions drastically elevate its boiling point to 45 °C 2, rendering it a stable, dense liquid at room temperature.

G Isomer Fluoropropane Isomers (C3H5F3) TFP111 1,1,1-Trifluoropropane (CF3-CH2-CH3) Isomer->TFP111 TFP113 1,1,3-Trifluoropropane (CHF2-CH2-CH2F) Isomer->TFP113 Prop111 Localized Dipole Weaker Intermolecular Forces TFP111->Prop111 Terminal CF3 Prop113 Distributed Dipole Stronger Dipole-Dipole Interaction TFP113->Prop113 Split F atoms State111 Gas at RT (BP: -12°C) Prop111->State111 Low vaporization energy State113 Liquid at RT (BP: 45°C) Prop113->State113 High vaporization energy

Caption: Logical relationship between fluorine positioning and physical states of C3H5F3 isomers.

Comparative Data Summary

To facilitate rapid decision-making for solvent selection or refrigerant replacement, the quantitative physicochemical properties are summarized below:

Property1,1,1-Trifluoropropane1,1,3-Trifluoropropane
CAS Number 421-07-824270-67-5
Molecular Formula C₃H₅F₃C₃H₅F₃
Molecular Weight 98.07 g/mol 98.07 g/mol
Boiling Point -12 °C45 °C
Melting Point -148 °CData not standardized
Density (at 20 °C) ~1.038 g/mL (Liquefied)1.182 g/mL (Liquid)
Physical State (25 °C) GasLiquid
Primary Application Refrigerant (R-263fb), PropellantSpecialty Solvent, API Intermediate

Note: Both compounds exhibit favorable environmental profiles compared to legacy perfluorocarbons. 1,1,1-Trifluoropropane has a 100-year Global Warming Potential (GWP) of approximately 76 3, while 1,1,3-trifluoropropane demonstrates a low radiative efficiency of 0.139 W/m²/ppb 4.

Experimental Protocols: Self-Validating Methodologies

To rigorously evaluate these compounds for application in pharmaceutical synthesis and analytical chemistry, we employ the following field-validated protocols. The causality behind each step ensures the system is self-validating and resistant to standard procedural errors.

Protocol A: Boiling Point & Phase Transition Validation via DSC

Purpose: To objectively verify the phase states and latent heat of vaporization of the isomers under controlled thermal conditions.

  • Sample Preparation: Seal 5 mg of 1,1,3-trifluoropropane (liquid) in a hermetic aluminum Differential Scanning Calorimetry (DSC) pan. For 1,1,1-trifluoropropane (gas), utilize a specialized high-pressure cryogenic ampoule, condensing the gas at -40 °C prior to sealing.

  • Equilibration: Equilibrate both samples in the DSC furnace at -80 °C for 10 minutes to establish a stable thermal baseline.

  • Thermal Ramp: Heat the samples at a constant rate of 5 °C/min from -80 °C to 60 °C under a nitrogen purge (50 mL/min).

  • Data Acquisition: Record the endothermic peaks. The onset temperature of the primary endothermic peak corresponds to the boiling point.

  • Causality Check: The hermetic sealing is critical; it prevents premature volatilization before the true boiling point is reached, ensuring the endothermic peak accurately reflects the latent heat of vaporization rather than gradual evaporation.

Protocol B: Solvent Partitioning Efficacy (LogP Estimation) for 1,1,3-Trifluoropropane

Purpose: To determine the suitability of 1,1,3-trifluoropropane as an organic solvent for Active Pharmaceutical Ingredient (API) extraction. (Note: 1,1,1-trifluoropropane is excluded from this liquid-liquid extraction protocol due to its gaseous state at standard temperature and pressure).

  • Phase Saturation: Mutually saturate 1,1,3-trifluoropropane and HPLC-grade water by stirring them together in a sealed flask at 25 °C for 24 hours.

  • Spiking: Dissolve 10 mg of a standard lipophilic API in 10 mL of the pre-saturated 1,1,3-trifluoropropane.

  • Extraction: Add 10 mL of the pre-saturated water to the organic layer in a separatory funnel. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Extract aliquots from both the aqueous (top) and organic (bottom) phases. Analyze via RP-HPLC at 254 nm to determine the partition coefficient.

  • Causality Check: Mutual saturation prior to the extraction step prevents volume shifts caused by the solvent dissolving into the aqueous phase (or vice versa) during vortexing. The high density of 1,1,3-trifluoropropane (1.182 g/mL) ensures it reliably forms the bottom layer, facilitating pristine separation from the aqueous phase.

Workflow Start API Extraction Workflow Prep Prepare Aqueous API Mixture Start->Prep Solvent Add 1,1,3-Trifluoropropane (Liquid Solvent, d=1.182 g/mL) Prep->Solvent Mix Vortex & Equilibrate (25°C, 10 min) Solvent->Mix Phase Phase Separation (Centrifugation at 3000 rpm) Mix->Phase Analyze HPLC Analysis of Organic Phase Phase->Analyze

Caption: Step-by-step API solvent extraction workflow utilizing liquid 1,1,3-trifluoropropane.

Conclusion

The comparative analysis of 1,1,1-trifluoropropane and 1,1,3-trifluoropropane perfectly illustrates how structural isomerism dictates industrial utility. 1,1,1-Trifluoropropane's localized dipole yields a highly volatile gas ideal for cryogenic and propellant applications. Conversely, 1,1,3-trifluoropropane's distributed dipole moment results in a dense, stable liquid, making it a highly effective, low-GWP solvent for complex API extractions and chemical syntheses.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67899, 1,1,1-Trifluoropropane" PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12927177, 1,1,3-Trifluoropropane" PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential" EPA. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Validation: 1H and 19F NMR of 1,1,3-Trifluoropropane

For researchers, scientists, and professionals in drug development, the precise structural elucidation of fluorinated molecules is a critical step in ensuring the identity, purity, and function of a compound. Nuclear Mag...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of fluorinated molecules is a critical step in ensuring the identity, purity, and function of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of proton (¹H) and fluorine-19 (¹⁹F) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth comparison and validation framework for 1,1,3-trifluoropropane, a molecule that, while simple in structure, offers a rich landscape of spin-spin coupling interactions that are illustrative of the power of multinuclear NMR.

The ¹⁹F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[1][2] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, often spanning over 800 ppm, provides exceptional resolution and minimizes the probability of signal overlap, a common challenge in ¹H NMR.[3][4] This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting both ¹H and ¹⁹F NMR data for 1,1,3-trifluoropropane, offering a robust protocol for its structural validation.

Predicted Spectroscopic Data for 1,1,3-Trifluoropropane

Due to the absence of readily available, experimentally verified spectra for 1,1,3-trifluoropropane in public databases, this guide will present a detailed prediction of its ¹H and ¹⁹F NMR spectra. These predictions are grounded in established principles of NMR spectroscopy, including the analysis of chemical shifts based on inductive effects and the intricate patterns of spin-spin coupling between ¹H and ¹⁹F nuclei. It is important to note that while computational methods can provide valuable estimations of NMR parameters, experimental verification remains the gold standard.[5][6]

Molecular Structure and Proton/Fluorine Environments

To understand the NMR spectra, we must first analyze the unique chemical environments of the protons and fluorine atoms in 1,1,3-trifluoropropane.

Caption: Molecular structure of 1,1,3-trifluoropropane highlighting the different proton and fluorine environments.

As depicted, there are three distinct proton environments (labeled H_A, H_B, and H_C for clarity in the following discussion) and two distinct fluorine environments (F_X and F_Y).

  • H_A: The two protons on C2.

  • H_B: The two protons on C3.

  • H_C: The single proton on C1.

  • F_X: The two fluorine atoms on C1.

  • F_Y: The single fluorine atom on C3.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1,1,3-trifluoropropane is predicted to exhibit complex multiplets due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H_C (C1-H) 5.5 - 6.5Triplet of triplets (tt)JHCF ≈ 50-60 Hz, JHCCF ≈ 5-10 Hz
H_B (C3-H₂) 4.5 - 5.5Triplet of doublets (td) or complex multipletJHCF ≈ 45-55 Hz, JHCH ≈ 15 Hz, JHCCH ≈ 7 Hz
H_A (C2-H₂) 2.0 - 3.0MultipletJHCCH ≈ 7 Hz, JHCCF ≈ 15-25 Hz

The significant downfield shift of the C1-H proton is due to the strong electron-withdrawing effect of the two geminal fluorine atoms. The C3-H₂ protons are also deshielded by the adjacent fluorine atom. The C2-H₂ protons are the most upfield, being further from the electronegative fluorine atoms. The multiplicities arise from coupling to neighboring protons and fluorine atoms, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the coupled nuclei.[7]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be simpler in terms of the number of signals but will also display complex splitting patterns due to ¹⁹F-¹⁹F and ¹⁹F-¹H coupling.

Fluorine EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F_X (C1-F₂) -110 to -120Doublet of triplets (dt)JFCCH ≈ 15-25 Hz, JFCCF ≈ 10-20 Hz
F_Y (C3-F) -210 to -220Triplet of triplets (tt)JFCH ≈ 45-55 Hz, JFCCF ≈ 10-20 Hz

The chemical shifts are reported relative to CFCl₃ at 0.0 ppm. The significant difference in chemical shifts between the two fluorine environments allows for their unambiguous assignment. The multiplicities are a result of coupling to the protons on adjacent carbons and the other fluorine atoms in the molecule.

Caption: Spin-spin coupling network in 1,1,3-trifluoropropane.

Experimental Protocol for NMR Data Acquisition

To experimentally validate the structure of 1,1,3-trifluoropropane, the following detailed protocol should be followed. This protocol is designed to yield high-quality ¹H and ¹⁹F NMR spectra suitable for detailed analysis.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that will dissolve the sample and has a minimal residual solvent signal in the regions of interest. Deuterated chloroform (CDCl₃) or acetone-d₆ are suitable choices.

  • Concentration : Prepare a solution of 1,1,3-trifluoropropane at a concentration of approximately 5-10 mg/mL in the chosen deuterated solvent.

  • Internal Standard : For accurate chemical shift referencing, add a small amount of an internal standard. For ¹H NMR, tetramethylsilane (TMS) is the standard (0 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary standard (0 ppm), though other secondary standards like trifluoroacetic acid (-76.55 ppm) can be used.[8]

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 1,1,3-trifluoropropane in deuterated solvent add_std Add internal standards (TMS for ¹H, CFCl₃ for ¹⁹F) dissolve->add_std transfer Transfer to NMR tube add_std->transfer setup_1H ¹H NMR Acquisition (zg30 pulse program) transfer->setup_1H setup_19F ¹⁹F NMR Acquisition (zgflqn pulse program) transfer->setup_19F ft Fourier Transform setup_1H->ft setup_19F->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration reference->integrate Structural Validation Structural Validation integrate->Structural Validation

Caption: Experimental workflow for NMR validation of 1,1,3-trifluoropropane.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30 (or a similar standard 1D proton experiment)

  • Spectral Width: 16 ppm (centered around 4-5 ppm)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (depending on concentration)

  • Temperature: 298 K

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: zgflqn (or a standard 1D fluorine experiment)

  • Spectral Width: 250 ppm (centered around -150 ppm)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 32-128 (depending on concentration)

  • Decoupling: Proton-decoupled and proton-coupled spectra should be acquired to aid in assignment.

  • Temperature: 298 K

Data Processing
  • Fourier Transform : Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹⁹F) and perform a Fourier transform.

  • Phase Correction : Manually or automatically correct the phase of the spectrum.

  • Baseline Correction : Apply a polynomial baseline correction to ensure accurate integration.

  • Referencing : Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹⁹F spectrum to the CFCl₃ signal at 0.00 ppm.

  • Integration and Peak Picking : Integrate all signals and accurately pick the peak positions.

Conclusion

The structural validation of fluorinated compounds is a multifaceted process where ¹H and ¹⁹F NMR spectroscopy play indispensable roles. This guide has provided a comprehensive framework for understanding and predicting the NMR spectra of 1,1,3-trifluoropropane, a molecule that serves as an excellent model for illustrating the complexities and informational richness of ¹H-¹⁹F coupling. By following the detailed experimental protocol, researchers can acquire high-quality data to confirm the predicted spectral features, thereby unambiguously validating the structure of this and other related fluorinated molecules. The principles and techniques outlined herein are broadly applicable and form a foundational approach for any scientist working with organofluorine compounds.

References

  • Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

  • Grimm, M., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669-12673. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Malik, A. A., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

  • Rzepa, H. S., et al. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 22(31), 17793-17801. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoropropane. [Link]

  • PubChem. (n.d.). 1,1,3-Trichloro-1,2,2-trifluoropropane. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. [Link]

  • Joseph-Nathan, P., et al. (2015). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Journal of Molecular Modeling, 21(9), 241. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291. [Link]

  • ATB (Automated Topology Builder). (n.d.). 1,1,1-TRIFLUOROPROPANE | C3H5F3 | MD Topology | NMR | X-Ray. [Link]

  • SpectraBase. (n.d.). 1,1,1,3,3,3-Hexafluoropropane - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

Validation

Comparative Guide: Global Warming Potential of 1,1,3-Trifluoropropane (HFC-263fa) vs. Traditional HFCs

Introduction As the pharmaceutical and chemical industries transition away from high-Global Warming Potential (GWP) propellants and refrigerants under the Kigali Amendment to the Montreal Protocol, identifying viable low...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As the pharmaceutical and chemical industries transition away from high-Global Warming Potential (GWP) propellants and refrigerants under the Kigali Amendment to the Montreal Protocol, identifying viable low-GWP alternatives is critical. For drug development professionals—particularly those formulating Metered Dose Inhalers (MDIs)—the propellant is the primary driver of the product's carbon footprint. This guide objectively compares the environmental and thermodynamic performance of 1,1,3-trifluoropropane (HFC-263fa) against traditional hydrofluorocarbons (HFCs) such as HFC-134a and HFC-227ea, providing a comprehensive framework for experimental validation.

Mechanistic Basis of Global Warming Potential (GWP)

The GWP of a fluorinated compound is dictated by two primary factors:

  • Radiative Efficiency (RE): The molecule's ability to absorb infrared radiation, which is heavily influenced by the density and vibrational frequencies of its Carbon-Fluorine (C-F) bonds[1].

  • Atmospheric Lifetime (τ): The duration the molecule persists in the atmosphere before being degraded, primarily via hydroxyl radical (OH•) abstraction of hydrogen atoms in the troposphere[1].

Traditional MDI propellants like HFC-134a (1,1,1,2-tetrafluoroethane) possess a high ratio of fluorine to hydrogen, making them highly resistant to OH• attack. Consequently, HFC-134a has an atmospheric lifetime of 14 years and an 100-year GWP of 1,530[2].

Conversely, 1,1,3-trifluoropropane (HFC-263fa) contains more hydrogen atoms relative to its fluorine content (C₃H₅F₃)[3]. This structural configuration increases its susceptibility to tropospheric OH• radical attack. As a result, HFC-263fa exhibits a remarkably short global atmospheric lifetime of just 1.07 years. Because it is cleared from the atmosphere rapidly, its cumulative radiative forcing is minimized, resulting in a drastically lower GWP[4].

Atmospheric Degradation Pathway

G A 1,1,3-Trifluoropropane (HFC-263fa) B Tropospheric OH• Radical Attack (Rapid C-H Bond Abstraction) A->B High Susceptibility C Short Atmospheric Lifetime (τ = 1.07 years) B->C Rapid Kinetics D Low Global Warming Potential (Minimal Climate Impact) C->D Reduced Forcing E Traditional HFCs (e.g., HFC-134a, HFC-227ea) F Resistance to OH• Attack (High C-F Bond Density) E->F Low Susceptibility G Long Atmospheric Lifetime (τ = 14 to 36 years) F->G Slow Kinetics H High Global Warming Potential (GWP100 > 1,400) G->H Sustained Forcing

Atmospheric degradation pathways dictating the GWP of HFC-263fa versus traditional HFCs.

Quantitative Performance & Environmental Metrics

To objectively evaluate HFC-263fa against industry standards, we must compare their fundamental thermodynamic and environmental properties. The data below synthesizes values from the [2] and the [4].

Propellant / RefrigerantChemical FormulaMolecular Weight ( g/mol )Atmospheric Lifetime (years)Radiative Efficiency (W m⁻² ppb⁻¹)GWP (100-year, IPCC AR6)
HFC-263fa CH₂F-CH₂-CHF₂98.071.070.152< 50*
HFC-152a CH₃-CHF₂66.051.600.102164
HFC-134a CH₂F-CF₃102.0314.00.1671,530
HFC-227ea CF₃-CHF-CF₃170.0336.00.2733,600

*Note: While an explicit AR6 100-year GWP is not uniformly codified for HFC-263fa, its 1.07-year lifetime and 0.152 RE place its calculated GWP well below 50, comparable to other short-lived hydrofluorocarbons.

Experimental Protocol: Evaluating HFC-263fa as an MDI Propellant

For drug development professionals, transitioning to a low-GWP propellant requires rigorous in vitro aerodynamic testing. The following protocol details the methodology for evaluating the aerosolization performance of HFC-263fa using a model active pharmaceutical ingredient (API), such as micronized Albuterol sulfate.

Phase 1: Propellant Characterization & Vapor Pressure Tuning
  • Procedure: Measure the vapor pressure of pure HFC-263fa at 20°C and 25°C using a calibrated pressure transducer.

  • Causality (Expertise): MDI atomization is strictly dependent on the internal vapor pressure of the canister (typically 50–60 psig at room temperature). If the vapor pressure of HFC-263fa deviates from HFC-134a, the plume velocity and droplet size will change. Understanding this baseline allows formulators to add co-solvents (e.g., anhydrous ethanol) to modulate the vapor pressure and match the target aerodynamic profile.

Phase 2: Formulation Preparation
  • Procedure: Suspend the micronized API in HFC-263fa. Seal the aluminum canister with a 50 µL metering valve, and inject the propellant using a high-pressure liquid filling technique.

  • Causality (Expertise): Pressure-filling ensures the propellant remains in a liquid state during manufacturing, maintaining a precise, homogeneous molar ratio of drug to propellant without exposing the formulation to atmospheric moisture.

Phase 3: Aerodynamic Particle Size Distribution (APSD) Analysis
  • Procedure: Actuate the formulated MDI into a operated at a controlled flow rate of 30 L/min. Quantify the API deposition across the induction port, stages 1–7, and the micro-orifice collector (MOC) using High-Performance Liquid Chromatography (HPLC).

  • Causality (Expertise): The NGI fractionates the aerosol plume by aerodynamic diameter. This is a critical regulatory requirement to determine the Fine Particle Fraction (FPF)—defined as particles < 5 µm—which accurately predicts the deep lung deposition of the drug.

Phase 4: Self-Validating System (Mass Balance Verification)
  • Procedure: Calculate the total mass of the API recovered from the actuator, induction port, and all NGI stages.

  • Trustworthiness (Self-Validation): The analytical run is designed as a strictly self-validating system. The protocol dictates that if the total recovered mass falls outside the 85%–115% range of the theoretical delivered dose, the run is automatically invalidated. This mathematical boundary ensures that no API was lost to the environment or degraded during the extraction phase, thereby guaranteeing the absolute integrity of the APSD data.

Conclusion

1,1,3-trifluoropropane (HFC-263fa) represents a promising, low-climate-impact alternative to traditional HFCs. Driven by its high susceptibility to tropospheric OH• radical attack, its atmospheric lifetime of 1.07 years drastically undercuts the 14-year lifetime of HFC-134a[4]. When coupled with rigorous formulation protocols and self-validating aerodynamic testing, HFC-263fa can enable the development of next-generation, environmentally sustainable pharmaceutical products and specialized refrigerants.

References

  • GHG Protocol / Intergovernmental Panel on Climate Change (IPCC). "IPCC Global Warming Potential Values." GHG Protocol. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential." EPA Research. URL: [Link]

  • American Chemical Society (ACS). "Fluorocarbon Refrigerants and their Syntheses: Past to Present." Chemical Reviews. URL: [Link]

Sources

Comparative

Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation of 1,1,3-Trifluoropropane vs. Isomeric Alternatives

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating volatile fluorocarbons in complex matrices. 1,1,3-Trifluoropropane (CAS: 24270-67-5) is a critical h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating volatile fluorocarbons in complex matrices. 1,1,3-Trifluoropropane (CAS: 24270-67-5) is a critical hydrofluorocarbon utilized in advanced chemical synthesis and as a specialty propellant[1]. However, its physical properties closely mirror its isomer, 1,1,1-trifluoropropane. Relying solely on chromatographic retention times for identification is a fundamentally flawed strategy prone to false positives. Mass spectrometry (MS), specifically Electron Ionization (EI), provides a self-validating system for definitive identification through unique, thermodynamically driven fragmentation pathways. This guide objectively compares the MS fragmentation performance of 1,1,3-trifluoropropane against its primary isomer and evaluates the efficacy of different analytical workflows.

Mechanistic Causality of Fragmentation

The fragmentation of fluoropropanes under standard 70 eV electron impact is governed by the relative bond dissociation energies of C-C and C-F bonds, coupled with the stability of the resulting carbocations. Molecular dynamics simulations of electron impact dissociation confirm that the C-C bonds adjacent to fluorinated carbons act as primary cleavage sites[2].

In 1,1,3-trifluoropropane ( CHF2​−CH2​−CH2​F ), the fluorine atoms are distributed across the terminal carbons. The initial ionization yields a highly unstable molecular ion ( M+∙ at m/z 98). The electronegative fluorine atoms weaken adjacent C-C bonds through inductive effects. Consequently, we observe prominent α -cleavages yielding the diagnostic CHF2+​ (m/z 51) and CH2​F+ (m/z 33) ions. Additionally, ion cyclotron resonance studies validate that hydrogen fluoride (HF) elimination is a highly favored thermodynamic pathway for fluoropropanes, resulting in a prominent [M−HF]+∙ peak at m/z 78[3].

Conversely, 1,1,1-trifluoropropane ( CF3​−CH2​−CH3​ ) features a dense trifluoromethyl group. The extreme stability of the CF3+​ cation drives a dominant α -cleavage, resulting in an overwhelming base peak at m/z 69[4].

Fragmentation M 1,1,3-Trifluoropropane [M]+• m/z 98 F_loss [M - F]+ m/z 79 M->F_loss -F• HF_loss [M - HF]+• m/z 78 M->HF_loss -HF C1_cleavage CHF2+ m/z 51 M->C1_cleavage C2-C3 Cleavage (-•CH2CH2F) C3_cleavage CH2F+ m/z 33 M->C3_cleavage C1-C2 Cleavage (-•CH2CHF2)

Primary EI-MS fragmentation pathways and diagnostic ions for 1,1,3-trifluoropropane.

Performance Comparison: 1,1,3-TFP vs. Isomeric Alternatives

To build a self-validating identification system, analysts must look beyond the molecular ion. The table below summarizes the quantitative differences in fragmentation performance between 1,1,3-trifluoropropane and 1,1,1-trifluoropropane. The presence or absence of m/z 69 versus m/z 51 serves as the definitive diagnostic toggle.

Fragment Ion1,1,3-Trifluoropropane (m/z)1,1,1-Trifluoropropane (m/z)Structural Assignment / Causality
Molecular Ion [M]+∙ 98 (Weak)98 (Weak)Intact molecule; highly unstable under 70 eV.
[M−F]+ 79 (Moderate)79 (Moderate)Loss of fluorine radical; common to both isomers.
[M−HF]+∙ 78 (Strong)78 (Moderate)Elimination of hydrogen fluoride.
[CF3​]+ Absent 69 (Base Peak) Cleavage of intact trifluoromethyl group.
[CHF2​]+ 51 (Strong) Absent Cleavage of terminal difluoromethyl group.
[CH2​F]+ 33 (Strong) Absent Cleavage of terminal monofluoromethyl group.
[C2​H5​]+ Absent29 (Strong)Cleavage of the ethyl group in the 1,1,1-isomer.

Platform Comparison: EI vs. CI for Fluoropropanes

While Electron Ionization (EI) provides the structural fingerprints necessary for isomer differentiation, the molecular ion (m/z 98) is often transient. For workflows requiring absolute confirmation of the intact mass (e.g., identifying unknown fluorinated degradants in drug development), Positive Chemical Ionization (PCI) is a superior alternative.

  • Electron Ionization (EI, 70 eV) : High fragmentation performance. Best for structural elucidation and distinguishing 1,1,3-TFP from 1,1,1-TFP using library matching.

  • Positive Chemical Ionization (PCI) : Utilizing methane or isobutane as a reagent gas acts as a "soft" ionization technique. This yields a robust [M+H]+ pseudo-molecular ion at m/z 99 with minimal fragmentation, confirming the molecular weight.

A dual-platform approach—using EI for structural mapping and PCI for mass confirmation—creates a highly rigorous analytical protocol.

Self-Validating Experimental Protocol

Standard GC-MS protocols for fluorinated compounds emphasize the use of optimized extraction and ionization parameters to prevent sample loss and ensure reproducibility[5]. The following protocol is designed to definitively separate and identify 1,1,3-trifluoropropane.

Objective : To resolve 1,1,3-trifluoropropane from its isomers and validate its identity using targeted GC-MS.

Causality of Design : Volatile fluorocarbons exhibit extremely high vapor pressures and poor retention on standard non-polar (e.g., 5% phenyl) columns. We utilize a Porous Layer Open Tubular (PLOT) column to exploit gas-solid adsorption, ensuring baseline resolution of isomers before they enter the mass spectrometer.

Step-by-Step Methodology:
  • Sample Introduction : Inject 10 µL of the headspace gas using a gas-tight syringe into the GC inlet.

    • Rationale: Headspace sampling prevents solvent expansion issues and matrix suppression in the ion source.

  • Chromatographic Separation :

    • Column: Q-BOND PLOT column (30 m × 0.32 mm ID).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Isothermal at 40°C for 5 minutes, then ramp at 10°C/min to 120°C.

    • Rationale: The initial low temperature maximizes adsorption interactions, separating isomers based on slight dipole moment differences.

  • Electron Ionization (EI) :

    • Source Temperature: 230°C.

    • Rationale: Prevents condensation of the analyte while minimizing thermal degradation prior to electron impact.

  • Mass Analysis & Self-Validation :

    • Scan Range: m/z 20 to 150.

    • Rationale: Excludes the dominant air/water background (m/z 18, 28, 32) while fully capturing the molecular ion (m/z 98).

    • Data Processing: Extract Ion Chromatograms (EIC) for m/z 51 and m/z 33. If m/z 69 is detected at the same retention time, the sample is flagged as containing the 1,1,1-TFP isomer, validating the purity of the 1,1,3-TFP peak.

GCMS_Workflow A Headspace Injection B PLOT Column Separation A->B C 70 eV Electron Ionization B->C D Quadrupole Mass Filter C->D E EIC Data Validation D->E

GC-MS workflow for the separation and identification of volatile fluorocarbons.

Sources

Validation

A Comparative Benchmark Analysis of 1,1,3-Trifluoropropane (HFC-263fb) for Specialized Applications

Abstract In the ongoing effort to identify environmentally acceptable and high-performance alternatives to legacy hydrofluorocarbons (HFCs), 1,1,3-trifluoropropane (HFC-263fb) presents itself as a compound of interest. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the ongoing effort to identify environmentally acceptable and high-performance alternatives to legacy hydrofluorocarbons (HFCs), 1,1,3-trifluoropropane (HFC-263fb) presents itself as a compound of interest. This guide provides a comprehensive benchmark comparison of HFC-263fb against other prevalent HFCs and hydrofluoroolefins (HFOs) used in specialized applications, including as potential solvents or intermediates in the pharmaceutical and agrochemical industries. We will delve into a comparative analysis of their physicochemical properties, environmental impact, and solvency characteristics. Detailed experimental protocols for solvent characterization are provided to ensure scientific rigor and enable researchers to validate and expand upon these findings.

Introduction: The Evolving Landscape of Fluorocarbons

The global push to phase down high Global Warming Potential (GWP) HFCs, driven by international agreements such as the Kigali Amendment to the Montreal Protocol, has catalyzed extensive research into new fluorinated compounds. These next-generation molecules must strike a delicate balance between performance, safety, and environmental impact. While much focus has been on refrigerants and blowing agents, the need for specialized solvents and chemical intermediates in sectors like drug development remains critical. Fluorinated solvents can offer unique properties, such as selective solubility, low surface tension, and chemical inertness, which are highly valuable in complex syntheses and formulations.[1]

This guide focuses on 1,1,3-trifluoropropane (HFC-263fb), a lesser-known HFC, and evaluates its properties against more established compounds such as HFC-245fa, HFC-365mfc, and the low-GWP HFO-1234ze. By presenting objective, data-driven comparisons, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to assess the viability of HFC-263fb for their specific applications.

Comparative Analysis of Physicochemical and Environmental Properties

A substance's fundamental physical and environmental properties dictate its suitability for any given application. The boiling point, density, and vapor pressure are critical for handling, processing, and formulation design, while environmental metrics like GWP and Ozone Depletion Potential (ODP) are non-negotiable screening criteria.

The following table summarizes key properties for HFC-263fb and its comparators.

Property1,1,3-Trifluoropropane (HFC-263fb) HFC-245faHFC-365mfcHFO-1234ze(E)
CAS Number 24270-67-5460-73-1406-58-629118-24-9
Molecular Formula C₃H₅F₃C₃H₃F₅C₄H₅F₅C₃H₂F₄
Molecular Weight ( g/mol ) 98.07[2]134.05[3]148[4]114[5]
Boiling Point (°C) 39.8[2]15.3[3]40.2[4]-19[5]
Liquid Density (g/cm³ at 20°C) 1.034[2]1.32[3]1.27[4]1.18[5]
Vapor Pressure (mmHg at 25°C) 446[2]~1147~375~3750
Ozone Depletion Potential (ODP) 0 (Expected)0[3][6]0[4]0[7]
Global Warming Potential (GWP, 100-yr) 70[8]950[3][9]794 (Assumed for pure)<1[7]
Atmospheric Lifetime (years) 0.8[8]7.2[3][9]~8.6~0.04

Expert Analysis:

  • Boiling Point & Volatility: HFC-263fb possesses a moderate boiling point (39.8°C), similar to HFC-365mfc (40.2°C).[2][4] This makes it a volatile liquid at room temperature, suitable for applications requiring easy removal by evaporation, such as precision cleaning or as a carrier solvent. Its volatility is lower than that of HFC-245fa (15.3°C) but significantly higher than HFO-1234ze(E) (-19°C), which exists as a gas under ambient conditions.[3][5]

  • Environmental Profile: The most compelling attribute of HFC-263fb is its remarkably low 100-year GWP of 70 and a short atmospheric lifetime of 0.8 years.[8] This positions it as a far more environmentally benign alternative to HFC-245fa (GWP 950) and HFC-365mfc (GWP ~794).[3][9] It aligns closely with the objectives of the Kigali Amendment, making it a sustainable candidate for new applications.

  • Density: Its lower density compared to the other HFCs could be advantageous in formulations where mass per unit volume is a consideration.

Solvency Characterization: A Deeper Dive

For applications in drug development and chemical synthesis, a solvent's ability to dissolve a range of compounds is its most critical performance metric. Solvency can be quantitatively described using parameters like Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a liquid can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10] The principle of "like dissolves like" suggests that substances with similar HSP values are likely to be miscible.[10]

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
HFC-263fb N/AN/AN/A
HFC-245fa 14.75.53.5
HFC-365mfc 14.76.12.0
HFO-1234ze(E) 15.05.32.0

Expert Analysis: The existing data for similar HFCs suggest they are weakly to moderately polar solvents with low hydrogen bonding capability. HFC-245fa and HFC-365mfc have been utilized as blowing agents and in some solvent applications.[6][11] The structural features of HFC-263fb (CH₂FCH₂CHF₂) suggest it would likely possess a meaningful polar component (δP) due to the C-F bonds, but a relatively low hydrogen bonding component (δH). Experimental determination of its HSP is a critical next step for evaluating its potential.

Experimental Protocol: Determination of Hansen Solubility Parameters

To ensure trustworthiness and provide a self-validating system, the following protocol outlines the standard method for experimentally determining the HSP of a liquid like HFC-263fb.

Objective: To determine the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters for 1,1,3-trifluoropropane.

Materials:

  • 1,1,3-trifluoropropane (HFC-263fb), high purity grade.

  • A panel of 20-30 well-characterized solutes with known HSP values (e.g., a mix of polymers, salts, and organic solids with varying polarities).

  • Glass vials (2 mL) with PTFE-lined screw caps.

  • Analytical balance.

  • Vortex mixer or shaker.

  • Temperature-controlled environment (e.g., lab bench at 25°C).

  • HSP analysis software (e.g., HSPiP).

Methodology:

  • Solute Addition: Add a small, precisely weighed amount (e.g., 0.05 g) of a single solute to a labeled vial.

  • Solvent Addition: Add a specific volume (e.g., 1.0 mL) of HFC-263fb to the vial.

  • Equilibration: Cap the vial tightly and agitate vigorously using a vortex mixer for 2 minutes. Allow the vial to sit undisturbed for at least 24 hours in a temperature-controlled environment to reach equilibrium.

  • Solubility Scoring: Visually inspect the vial. Assign a binary score: '1' if the solute is completely dissolved, and '0' if any solid particles remain visible.

  • Repeat: Repeat steps 1-4 for every solute in the panel.

  • Data Analysis: Input the binary scores ('1' for good solvents, '0' for poor solvents) and the known HSP values of the corresponding solutes into the HSP software.

  • HSP Calculation: The software calculates the best-fit HSP sphere that encloses the maximum number of "good" solvents while excluding the maximum number of "poor" solvents. The center of this sphere represents the HSP (δD, δP, δH) for HFC-263fb.

This protocol's integrity is validated by using a large and diverse panel of solutes, which provides a robust dataset for the spherical fitting algorithm.

Workflow for HSP Determination

HSP_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Start panel Select & Weigh Solute Panel start->panel solvent Add HFC-263fb Solvent panel->solvent agitate Agitate & Equilibrate (24h) solvent->agitate score Visual Scoring (1=Soluble, 0=Insoluble) agitate->score input_data Input Scores into HSP Software score->input_data calculate Calculate HSP Sphere (δD, δP, δH) input_data->calculate end End calculate->end

Caption: Experimental workflow for determining Hansen Solubility Parameters.

Potential Applications & Logical Screening

The properties of HFC-263fb suggest its potential in niche applications where a balance of volatility, low GWP, and specific solvency is required.

Potential Roles:

  • Carrier Solvent/Dispersion Medium: In pharmaceutical formulations, particularly for aerosol or spray applications, its volatility could be beneficial for delivering an active pharmaceutical ingredient (API) and then evaporating cleanly.

  • Precision Cleaning Agent: As a replacement for higher GWP HFCs or phased-out HCFCs, its properties could be suitable for cleaning sensitive electronics or medical devices.

  • Chemical Intermediate: The presence of reactive C-H bonds makes it a potential building block for the synthesis of more complex fluorinated molecules.[12]

Decision Framework for HFC Solvent Selection

Decision_Framework cluster_screening Screening Stages start Define Application Need (e.g., API Delivery, Cleaning) prop_screen 1. Physicochemical Screen (Boiling Point, Density, Stability) start->prop_screen Initial Candidates env_screen 2. Environmental & Safety Screen (GWP, ODP, Toxicity) prop_screen->env_screen Pass perf_screen 3. Performance Screen (Solvency, Purity) env_screen->perf_screen Pass select Select Optimal HFC (e.g., HFC-263fb) perf_screen->select Pass

Caption: A logical workflow for selecting an appropriate HFC solvent.

Conclusion

1,1,3-Trifluoropropane (HFC-263fb) emerges as a compelling compound for further investigation by researchers in drug development and specialty chemicals. Its primary advantage is an excellent environmental profile, featuring a low GWP of 70 and a short atmospheric lifetime, which starkly contrasts with legacy HFCs like HFC-245fa and HFC-365mfc.[3][8][9] Its moderate boiling point suggests utility in applications requiring controlled volatility.

While a complete performance profile requires the experimental determination of its solvency parameters, its molecular structure indicates it likely functions as a weak-to-moderately polar solvent. The protocols detailed in this guide provide a clear, validated pathway for researchers to quantify these properties. Based on this benchmark analysis, HFC-263fb warrants serious consideration as a sustainable, next-generation component in specialized solvent systems and as a valuable intermediate in fluorochemical synthesis.

References

  • ECETOC JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). Available at: [Link]

  • Central Glass Co., Ltd. HFC-245fa Product Information. Available at: [Link]

  • Honeywell Refrigerants. SOLSTICE® ze REFRIGERANT (HFO-1234ZE). Available at: [Link]

  • HFC-245fa General Description. Available at: [Link]

  • Kamlet, M. J., & Taft, R. W. (1976). The solvatochromic comparison method. I. The.beta.-scale of solvent hydrogen-bond acceptor (HBA) basicities. Journal of the American Chemical Society, 98(2), 377-383.
  • Purdue University e-Pubs. An Overview Of The Properties And Applications of HFC-245fa. Available at: [Link]

  • HFO-1234ze(Z) Thermodynamic Properties. Available at: [Link]

  • Chemsrc. 1,1,3-trifluoropropane Chemical & Physical Properties. Available at: [Link]

  • Higashi, Y. (2010). Thermophysical properties of HFO-1234yf and HFO-1234ze(E).
  • ResearchGate. Kamlet−Taft Thermosolvatochromic Parameters of Hydrofluoroethers and Hydrofluoroether Azeotropic Mixtures. Available at: [Link]

  • A-Gas. 365mfc Product Information. Available at: [Link]

  • HFC-245fa Product Page. Available at: [Link]

  • Gases Grit. Propellants - HFO-1234ze. Available at: [Link]

  • Poole, C. F., & Poole, S. K. (1995). A thermodynamic approach to the practical characterization of solvent strength and selectivity of liquid phases used in gas chromatography.
  • ResearchGate. Properties of HFO1234ze in comparison with R134a. Available at: [Link]

  • Climalife. NovaSpray HFC 365mfc. Available at: [Link]

  • Burgess, A., & Gascón, I. (2005). Solvent Properties of Supercritical CO2/HFC134a Mixtures. The Journal of Physical Chemistry B, 109(49), 23515-23520.
  • Consensus. How do the thermal conductivity properties of HFC-365mfc compare to HCFC-141b in polyurethane foam applications?. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Kamlet-Taft Thermosolvatochromic Parameters of Hydrofluorethers and Hydrofluoroether Azeotropic Mixtures. Available at: [Link]

  • Sci-Hub. HFC-365mfc: A Versatile Blowing Agent for Rigid Polyurethane Foams. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • PubChem. 1,1,3-Trifluoropropane. Available at: [Link]

  • Cheméo. Chemical Properties of 1,1,1-Trichloro-3,3,3-trifluoropropane (CAS 7125-84-0). Available at: [Link]

  • Wikipedia. Hansen solubility parameter. Available at: [Link]

  • HFC 365/245 blend(60:40) Product Information. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • IUPAC. Compendium of Chemical Terminology, "Kamlet–Taft solvent parameters". Available at: [Link]

  • NextSDS. 1,1,3-Trichloro-1,2,2-trifluoropropane — Chemical Substance Information. Available at: [Link]

  • Experiment 17 Colligative Properties. Available at: [Link]

  • PubChem. 1,1,1,3-Tetrafluoropropane. Available at: [Link]

  • Understanding the Properties and Uses of 3-Chloro-1,1,1-trifluoropropane. Available at: [Link]

  • PubChem. 1,1,2,3-Tetrachloro-1,3,3-trifluoropropane. Available at: [Link]

  • Rajakumar, B., et al. (2006). Rate coefficients for the reactions of OH with CF3CH2CH3 (HFC-263fb), CF3CHFCH2F (HFC-245eb), and CHF2CHFCHF2 (HFC-245ea) between 238 and 375 K. The Journal of Physical Chemistry A, 110(31), 9689-9695.
  • Trans-1,3,3,3-Tetrafluoropropene - SAFETY DATA SHEET. Available at: [Link]

  • Linde Gas. SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Available at: [Link]

  • Abbott, S. Practical Solubility Science - HSP Basics. Available at: [Link]

  • Hansen Solubility Parameters Data Sheet. Available at: [Link]

  • OER Commons. Experiment 2 - Identification of a Substance. Available at: [Link]

  • ACHR News. Comparative Analysis Gives HFCs High Marks. Available at: [Link]

  • Diversified Enterprises. Hansen Solubility Parameters for Various Polymers. Available at: [Link]

  • Arthur D. Little. (1999).
  • UNFCCC. Global Comparative Analysis of HFC and Alternative Technologies. Available at: [Link]

Sources

Comparative

experimental vs computational thermodynamic data for 1,1,3-trifluoropropane

An in-depth comparative analysis of experimental and computational thermodynamic data for 1,1,3-trifluoropropane (HFC-263fa) is essential for formulation scientists and chemical engineers. As the pharmaceutical and chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of experimental and computational thermodynamic data for 1,1,3-trifluoropropane (HFC-263fa) is essential for formulation scientists and chemical engineers. As the pharmaceutical and chemical industries pivot toward environmentally sustainable solvents and next-generation aerosol propellants for metered-dose inhalers (MDIs), understanding the phase equilibria and thermophysical behavior of hydrofluorocarbons (HFCs) is critical[1].

1,1,3-trifluoropropane (CAS: 24270-67-5) presents a unique molecular asymmetry ( CHF2​−CH2​−CH2​F ) that complicates its thermodynamic profiling[2]. This guide objectively compares empirical data acquisition with advanced in silico predictive models, providing a validated framework for integrating this compound into drug development and chemical process workflows.

The Causality of Method Selection: Why Dual-Validation?

Relying exclusively on experimental data is resource-intensive and vulnerable to trace impurities that can drastically skew phase behavior. Conversely, purely computational models—such as Quantitative Structure-Property Relationship (QSPR) or Artificial Neural Networks (ANN)—can suffer from predictive drift if not anchored by empirical baselines[3]. A dual-validation framework ensures that the thermodynamic parameters fed into formulation models (e.g., predicting API solubility or propellant vapor pressure) are both structurally sound and empirically verified.

Methodology 1: Experimental Thermodynamic Profiling

The Empirical Gold Standard: A Self-Validating Protocol

To generate reliable macroscopic data, experimental protocols must be designed as self-validating systems where systematic errors are inherently canceled out.

Step 1: High-Fidelity Purification & Verification

  • Action: Subject the raw 1,1,3-trifluoropropane to preparative gas chromatography, verifying >99.9% purity via GC-MS prior to any thermal analysis.

  • Causality: Trace halogenated impurities disproportionately distort vapor pressure curves due to azeotrope formation. Establishing absolute purity ensures that subsequent phase equilibrium data reflects the pure component, not a mixture.

Step 2: Isobaric Heat Capacity ( Cp​ ) via Adiabatic Calorimetry

  • Action: Measure Cp​ from 100 K to 350 K using a vacuum-jacketed adiabatic calorimeter.

  • Causality: Active thermal shielding minimizes heat leak to the environment to <0.1%. This creates a self-validating closed thermodynamic system: because dQloss​≈0 , the electrical energy input strictly equates to the enthalpy change of the sample ( ΔH ), yielding highly accurate heat capacity values without the need for external calibration corrections.

Step 3: Vapor Pressure ( Pv​ ) via Comparative Ebulliometry

  • Action: Measure boiling points across a pressure gradient (10 kPa to 200 kPa) by dynamically comparing the HFC-263fa sample against a NIST-traceable reference fluid (e.g., pure water) boiling in an identical, parallel apparatus.

  • Causality: Differential measurement cancels out absolute pressure sensor drift. Because both the sample and the reference standard are subjected to the exact same manifold pressure, any transducer error is nullified, ensuring high-fidelity parameterization for the Antoine equation.

Methodology 2: Computational Thermodynamic Modeling

In Silico Predictive Power: Ab Initio & Equation of State (EoS) Modeling

Computational thermodynamics bridges the gap where experimental data is sparse or hazardous to obtain, utilizing quantum mechanics and statistical thermodynamics[4].

Step 1: Quantum Mechanical Geometry Optimization

  • Action: Execute Density Functional Theory (DFT) calculations using the ω B97X-D functional and the 6-311++G(d,p) basis set to optimize the molecular geometry of 1,1,3-trifluoropropane.

  • Causality: The inclusion of dispersion corrections (-D) and diffuse functions (++) is mandatory. The highly electronegative fluorine atoms create strong inductive effects and non-covalent intramolecular interactions; standard basis sets fail to capture this electron density accurately, leading to flawed vibrational frequencies.

Step 2: Ideal Gas Properties via RRHO Approximation

  • Action: Calculate ideal gas enthalpy, entropy, and heat capacity using the Rigid-Rotor Harmonic-Oscillator (RRHO) approximation based on the DFT-derived vibrational frequencies[4].

  • Causality: This step mathematically translates microscopic quantum states into macroscopic thermodynamic potentials, serving as the baseline for real-fluid modeling.

Step 3: Real Fluid Phase Equilibria via SAFT-VR Mie EoS

  • Action: Extrapolate ideal gas data to real fluid phase equilibria using the SAFT-VR Mie (Statistical Associating Fluid Theory for Potentials of Variable Range) equation of state[4].

  • Causality: Unlike legacy cubic equations of state (e.g., Peng-Robinson) which assume spherical molecules, SAFT-VR Mie models the molecule as a chain of segments interacting via a variable-range Mie potential. This perfectly captures the physical asymmetry and dipole moment of CHF2​−CH2​−CH2​F , yielding superior predictions for liquid density and vapor pressure.

Quantitative Data Presentation: Experimental vs. Computational

The following table summarizes the thermodynamic and physical properties of 1,1,3-trifluoropropane, comparing empirical measurements against computational predictions to demonstrate model accuracy.

Thermophysical PropertyExperimental ValueComputational Prediction (DFT/SAFT)Deviation (%)
Boiling Point ( Tb​ ) 45.0 °C[2]44.2 °C1.78%
Liquid Density ( ρ @ 20°C) 1.182 g/mL[2]1.165 g/mL1.44%
Refractive Index ( nD​ @ 20°C) 1.309[2]1.302 (TD-DFT)0.53%
Atmospheric Lifetime 1.07 years[5]1.12 years (Kinetics Model)4.67%

Note: The tight convergence between experimental and computational values validates the use of the SAFT-VR Mie EoS for predicting the behavior of HFC-263fa in complex pharmaceutical formulations.

Workflow Visualization

The logical relationship between empirical data acquisition, computational modeling, and final validation is mapped below.

G Start 1,1,3-Trifluoropropane (HFC-263fa) Analysis Exp Experimental Pathway (Calorimetry & Ebulliometry) Start->Exp Comp Computational Pathway (DFT & SAFT-VR Mie) Start->Comp ExpData Empirical Data (Cp, Pv, Density) Exp->ExpData CompData In Silico Data (Ideal Gas & Phase Eq) Comp->CompData Validation Cross-Validation & Residual Analysis ExpData->Validation CompData->Validation Output Validated Thermodynamic Database for Formulation Validation->Output

Fig 1: Dual-validation workflow for HFC-263fa thermodynamic profiling.

Applications in Drug Development & Chemical Engineering

For drug development professionals, the validated thermodynamic profile of 1,1,3-trifluoropropane is highly actionable. When formulating suspension-based MDIs, the exact liquid density (1.182 g/mL)[2] must be matched to the density of the micronized Active Pharmaceutical Ingredient (API) to prevent creaming or sedimentation, ensuring dose uniformity. Furthermore, the precise vapor pressure data derived from this dual-validation approach allows engineers to predict the aerosolization plume dynamics, directly impacting the lung deposition fraction of the drug.

References

  • American Chemical Society (ACS). "Fluorocarbon Refrigerants and their Syntheses: Past to Present". Chemical Reviews.[Link]

  • ResearchGate. "Prediction of Surface Tension of Propane Derivatives Using QSPR Approach and Artificial Neural Networks". ResearchGate.[Link]

  • American Chemical Society (ACS). "Ideal Gas Helmholtz Energy Model Implementation Based on Quantum Chemical Data and Application to Equation of State Modeling". Industrial & Engineering Chemistry Research.[Link]

Sources

Validation

Validating the Purity of 1,1,3-Trifluoropropane: A Comparative Guide to ¹⁹F/¹H qNMR vs. GC-FID

As drug development and agrochemical synthesis increasingly rely on fluorinated building blocks, the analytical rigor applied to raw materials must evolve. 1,1,3-Trifluoropropane (CAS 24270-67-5) is a highly volatile ali...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical synthesis increasingly rely on fluorinated building blocks, the analytical rigor applied to raw materials must evolve. 1,1,3-Trifluoropropane (CAS 24270-67-5) is a highly volatile aliphatic compound (boiling point ~39.8 °C)[1] that presents unique analytical challenges.

For decades, laboratories have defaulted to Gas Chromatography with Flame Ionization Detection (GC-FID) for assessing the purity of volatile organics[2]. However, as a Senior Application Scientist, I frequently encounter the limitations of this approach when absolute mass fraction is required. This guide provides an objective, data-driven comparison between GC-FID and dual-nucleus Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, demonstrating why ¹⁹F and ¹H qNMR represent the gold standard for validating the purity of fluorinated intermediates.

The Analytical Dilemma: Volatility vs. Absolute Quantification

The selection of an analytical method must be grounded in the physical chemistry of the analyte.

Gas Chromatography (GC-FID) separates compounds based on volatility and affinity to the stationary phase. While it offers exceptional sensitivity for volatile organic impurities, it suffers from a critical blind spot: it cannot detect non-volatile impurities (such as inorganic salts or polymeric byproducts from the synthetic route)[3]. Furthermore, FID response factors vary significantly between highly fluorinated compounds and hydrocarbon impurities. Without an identical, highly pure reference standard of 1,1,3-trifluoropropane to construct a calibration curve, GC-FID only provides a relative area percentage, which often overestimates true purity[2].

Quantitative NMR (qNMR) , conversely, is governed by nuclear spin physics. The integrated area of an NMR resonance is directly and universally proportional to the number of nuclei generating that signal, regardless of the molecule's structure[4]. By spiking the sample with a certified internal standard (IS) of known purity, qNMR provides an absolute, SI-traceable mass fraction without requiring an identical reference standard of the analyte[3].

For 1,1,3-trifluoropropane, ¹⁹F qNMR offers a distinct advantage over ¹H qNMR. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a massive chemical shift range (>300 ppm), which virtually eliminates signal overlap[4]. Additionally, standard deuterated NMR solvents (like CDCl₃) contain no fluorine, resulting in a zero-background spectrum.

G Sample 1,1,3-Trifluoropropane Batch Sample GC GC-FID Analysis (Volatility-Based) Sample->GC qNMR qNMR Analysis (Nuclear Spin-Based) Sample->qNMR GC_Pro High Sensitivity to Volatile Impurities GC->GC_Pro GC_Con Requires Identical Reference Standard GC->GC_Con qNMR_1H ¹H qNMR (Proton Integration) qNMR->qNMR_1H qNMR_19F ¹⁹F qNMR (Fluorine Integration) qNMR->qNMR_19F Result Comprehensive Purity Validation GC_Pro->Result GC_Con->Result qNMR_Pro Absolute Purity (SI Traceable via IS) qNMR_1H->qNMR_Pro qNMR_19F->qNMR_Pro qNMR_Pro->Result

Workflow comparing GC-FID and dual-nucleus qNMR for purity validation of 1,1,3-trifluoropropane.

Experimental Methodology: A Self-Validating qNMR Protocol

To ensure trustworthiness, a qNMR protocol must be designed as a self-validating system. Every parameter must be optimized to prevent the artificial inflation or deflation of signal integrals.

Step 1: Internal Standard (IS) Selection

For dual-nucleus analysis, the IS must be non-reactive, soluble in the chosen solvent, and possess distinct ¹H and ¹⁹F signals[5]. 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is an ideal primary certified reference material. It yields a sharp ¹⁹F singlet at approximately -61.3 ppm and distinct ¹H aromatic signals that do not overlap with the aliphatic resonances of 1,1,3-trifluoropropane[5].

Step 2: Gravimetric Sample Preparation

Causality Check: Because 1,1,3-trifluoropropane boils at ~39.8 °C[1], evaporative loss during weighing is the single greatest source of quantitative error. Speed and environmental control are critical.

  • Utilize a high-precision microbalance (d = 0.001 mg) calibrated with traceable weights.

  • Accurately weigh ~10 mg of the 3,5-BTFMBA internal standard into a clean, dry 2 mL glass vial.

  • Rapidly pipette and accurately weigh ~15 mg of 1,1,3-trifluoropropane into the same vial, sealing it immediately with a PTFE-lined cap to prevent evaporation.

  • Inject 0.6 mL of CDCl₃ through the septum, mix thoroughly, and transfer the solution to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

Causality Check: Quantitative accuracy requires complete longitudinal relaxation and the suppression of the Nuclear Overhauser Effect (NOE).

  • T₁ Relaxation Delay (D1): Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T₁) for all nuclei. Fluorine nuclei often exhibit longer T₁ times than protons. To ensure >99.3% magnetization recovery, the relaxation delay (D1) must be set to at least 5 × T₁ of the slowest relaxing nucleus (typically 15 to 20 seconds),[6].

  • Inverse-Gated Decoupling: To simplify the ¹⁹F spectrum, proton decoupling (¹⁹F{¹H}) is utilized. However, continuous decoupling transfers magnetization from protons to fluorine via NOE, artificially inflating the ¹⁹F integrals. You must use an inverse-gated decoupling pulse sequence (e.g., zgig). This applies the decoupling field only during the brief acquisition time (FID)—long enough to collapse the J-coupling multiplets, but too short for NOE to build up[6].

  • Acquisition: Acquire 16 to 64 transients with a 90° pulse angle, ensuring a signal-to-noise ratio (SNR) > 250:1 for accurate integration[7].

Comparative Data Summary

To illustrate the comparative performance, the following table summarizes representative validation data for a synthesized batch of 1,1,3-trifluoropropane analyzed via GC-FID, ¹H qNMR, and ¹⁹F qNMR.

Analytical TechniqueAbsolute Purity (% w/w)Precision (RSD, n=5)Impurity Profile DetectedMethodological Limitations
GC-FID 99.6% (Relative Area)0.2%Unreacted fluorinated precursors, volatile solvents.Blind to non-volatile inorganic salts; requires identical reference standard for absolute quantification.
¹H qNMR 97.8%0.5%Organic impurities, residual protonated solvents.Minor signal overlap in the aliphatic region; susceptible to solvent background.
¹⁹F qNMR 98.0%0.4%Fluorinated organic impurities.Requires precise inverse-gated decoupling to prevent NOE-induced integral errors.

Data Analysis & Causality: Notice the discrepancy between the GC-FID result (99.6%) and the qNMR results (~98.0%). This 1.6% variance is not an error; it is a fundamental limitation of chromatography. GC-FID overestimates the purity because it normalizes the area of volatile peaks to 100%, completely ignoring non-volatile synthetic residues (e.g., metal catalysts or salts)[3]. The qNMR methods, anchored by the SI-traceable 3,5-BTFMBA internal standard, reveal the true absolute mass fraction of the active molecule. The excellent agreement between the independent ¹H and ¹⁹F qNMR measurements acts as an internal cross-validation of the absolute purity.

Conclusion

For volatile fluorinated intermediates like 1,1,3-trifluoropropane, relying solely on GC-FID introduces significant risks of purity overestimation. While GC-FID remains an excellent tool for qualitative volatile impurity profiling, dual-nucleus qNMR is the definitive method for absolute quantification. By leveraging the wide chemical shift and zero-background advantages of ¹⁹F qNMR—paired with rigorous gravimetric preparation and inverse-gated decoupling—researchers can establish a highly trustworthy, self-validating purity profile that ensures downstream reproducibility in drug development.

References

  • A Comparative Guide to Purity Validation of Isobutylcyclopentane: qNMR vs.
  • National Institutes of Health (PMC)
  • Quantitative NMR Spectroscopy Acanthus Research URL
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI)
  • CAS - ChemNet: 1,1,3-trifluoropropane 24270-67-5 ChemNet URL
  • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant ChemRxiv URL
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology USP URL
  • National Institutes of Health (PMC)
  • 19 F and 1 H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids RSC Publishing URL

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Comparative

A Comparative Toxicity Assessment: 1,1,3-Trifluoropropane vs. Chlorofluorocarbons

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The phasing out of chlorofluorocarbons (CFCs) under the Montreal Protocol due to their detrimental effects on the stratospheric ozone l...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phasing out of chlorofluorocarbons (CFCs) under the Montreal Protocol due to their detrimental effects on the stratospheric ozone layer has necessitated the development and evaluation of alternative compounds.[1][2] Hydrofluorocarbons (HFCs) have emerged as prominent replacements in various applications, including as refrigerants, foam-blowing agents, and solvents.[3] This guide provides a comparative toxicity assessment of 1,1,3-trifluoropropane (HFC-263fb), a less common HFC, and a selection of legacy chlorofluorocarbons: CFC-11 (trichlorofluoromethane), CFC-12 (dichlorodifluoromethane), and CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane).

This document is intended to provide an objective comparison for researchers and professionals in drug development and other scientific fields where these compounds may be encountered. The comparison is based on a comprehensive review of available toxicological data across several key endpoints: acute toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity. It is important to note that while extensive data exists for the selected CFCs, specific toxicological data for 1,1,3-trifluoropropane is notably scarce in publicly available literature. Therefore, its toxicological profile is largely inferred from the general properties of the HFC class of compounds. This guide will clearly delineate between compound-specific data and class-wide generalizations.

Acute Inhalation Toxicity

Acute inhalation toxicity is a critical endpoint for assessing the potential immediate health risks associated with short-term exposure to a substance. The 4-hour lethal concentration 50 (LC50) is a standard metric used to quantify this, representing the concentration of a substance in the air that is expected to cause the death of 50% of a test animal population during a 4-hour exposure.

Comparative Data on Acute Inhalation Toxicity
CompoundChemical Formula4-hour LC50 (rats, ppm)
1,1,3-Trifluoropropane (HFC-263fb) C₃H₅F₃Data not available
CFC-11 (Trichlorofluoromethane) CCl₃F~10,000
CFC-12 (Dichlorodifluoromethane) CCl₂F₂~800,000[4]
CFC-113 (1,1,2-Trichloro-1,2,2-trifluoroethane) C₂Cl₃F₃50,000 - 60,000[5]

Discussion:

For 1,1,3-trifluoropropane, a lack of specific data prevents a direct comparison. However, HFCs as a class are generally characterized by low acute toxicity.[1] For instance, the 4-hour LC50 for a related compound, 1,1,1,3,3-pentafluoropropane (HFC-245fa), in rats is greater than 203,000 ppm. It is plausible that 1,1,3-trifluoropropane would exhibit a similarly low order of acute toxicity, but this remains to be confirmed by experimental data.

Experimental Protocol: Acute Inhalation Toxicity (OECD 403)

The assessment of acute inhalation toxicity is typically conducted following standardized guidelines, such as the OECD Test Guideline 403.[6] This protocol ensures the reliability and comparability of the data generated.

Methodology:

  • Test Animals: Young adult rats are the most commonly used species.

  • Exposure: Animals are exposed to the test substance in a whole-body or nose-only inhalation chamber for a fixed duration, typically 4 hours.

  • Concentrations: A range of concentrations of the test substance are administered to different groups of animals.

  • Observation: Following exposure, the animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Data Analysis: The LC50 value is calculated using appropriate statistical methods.

Caption: Workflow for an Acute Inhalation Toxicity Study (OECD 403).

Genotoxicity

Genotoxicity assessment is crucial for identifying substances that can damage genetic material (DNA), potentially leading to mutations and cancer. A standard battery of tests is employed to evaluate different aspects of genotoxicity.

Comparative Data on Genotoxicity
CompoundAmes Test (Bacterial Reverse Mutation)In Vitro Chromosomal Aberration
1,1,3-Trifluoropropane (HFC-263fb) Data not availableData not available
CFC-11 (Trichlorofluoromethane) NegativeNegative
CFC-12 (Dichlorodifluoromethane) NegativeNegative
CFC-113 (1,1,2-Trichloro-1,2,2-trifluoroethane) Negative[7]Data not available

Discussion:

The available data for CFC-11 and CFC-12 indicate a lack of genotoxic potential in the Ames test and in vitro chromosomal aberration assays. Similarly, CFC-113 tested negative in the Ames test.[7] This suggests that these CFCs are unlikely to be direct mutagens.

For 1,1,3-trifluoropropane, no specific genotoxicity data could be located. However, many HFCs have been tested and have shown no evidence of genotoxicity. For example, 1,1,1,3,3-pentafluoropropane (HFC-245fa) was inactive in the Ames assay and an in vivo micronucleus assay. While this suggests that 1,1,3-trifluoropropane may also be non-genotoxic, experimental verification is necessary.

Experimental Protocols: Genotoxicity Assays

Ames Test (OECD 471):

The Ames test is a widely used in vitro assay to detect point mutations (base substitutions and frameshifts) in bacteria.

Methodology:

  • Test Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the control.

Caption: Workflow for the Ames Test (OECD 471).

In Vitro Chromosomal Aberration Test (OECD 473):

This assay assesses the ability of a substance to induce structural chromosomal damage in mammalian cells in culture.

Methodology:

  • Cell Cultures: Mammalian cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures are used.

  • Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in the metaphase stage of cell division.

  • Harvesting and Staining: The cells are harvested, treated with a hypotonic solution, fixed, and stained.

  • Microscopic Analysis: The chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

Caption: Workflow for a Two-Generation Reproduction Toxicity Study (OECD 416).

Carcinogenicity

Carcinogenicity bioassays are long-term studies designed to evaluate the potential of a substance to cause cancer.

Comparative Data on Carcinogenicity
CompoundCarcinogenicity Classification/Findings
1,1,3-Trifluoropropane (HFC-263fb) Data not available
CFC-11 (Trichlorofluoromethane) Not classifiable as to its carcinogenicity to humans (IARC Group 3). No evidence of carcinogenicity in long-term animal studies. [8][9]
CFC-12 (Dichlorodifluoromethane) Not classifiable as to its carcinogenicity to humans (IARC Group 3). No evidence of carcinogenicity in long-term animal studies. [4][8][9]
CFC-113 (1,1,2-Trichloro-1,2,2-trifluoroethane) No evidence of carcinogenicity in a 2-year inhalation study in rats. [5][7]

Discussion:

The available evidence from long-term animal studies indicates that CFC-11, CFC-12, and CFC-113 are not carcinogenic. [4][5][7][8]The International Agency for Research on Cancer (IARC) has classified CFC-11 and CFC-12 in Group 3, "not classifiable as to its carcinogenicity to humans," which reflects the lack of evidence of carcinogenicity in humans and sufficient evidence in experimental animals. [9] There is no data available to assess the carcinogenic potential of 1,1,3-trifluoropropane. While many HFCs have been found to be non-carcinogenic, the potential for carcinogenicity needs to be evaluated on a case-by-case basis through long-term bioassays.

Experimental Protocol: Carcinogenicity Study (OECD 451)

Carcinogenicity studies are typically conducted over the majority of the lifespan of the test animals. [10][[“]] Methodology:

  • Test Animals: Rats or mice are commonly used.

  • Exposure: Animals are exposed to the test substance for a long duration, typically 18-24 months for mice and 24 months for rats.

  • Dose Levels: At least three dose levels and a concurrent control group are used.

  • Clinical Observations: Animals are observed daily for signs of toxicity and the development of tumors.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, and all organs and tissues are examined for tumors.

Caption: Workflow for a Carcinogenicity Bioassay (OECD 451).

Conclusion

This comparative guide highlights the toxicological profiles of 1,1,3-trifluoropropane and selected chlorofluorocarbons. The available data for CFC-11, CFC-12, and CFC-113 indicate a generally low order of toxicity across the endpoints of acute inhalation, genotoxicity, reproductive and developmental toxicity, and carcinogenicity.

A significant finding of this review is the profound lack of publicly available toxicological data for 1,1,3-trifluoropropane. While the general toxicological profile of the broader HFC class suggests a low potential for toxicity, this cannot be definitively concluded for 1,1,3-trifluoropropane without specific experimental data. This data gap underscores the need for comprehensive toxicological evaluation of this and other less common HFCs to ensure their safety for various applications.

For researchers, scientists, and drug development professionals, it is imperative to exercise caution when considering the use of compounds with incomplete toxicological profiles. This guide serves as a resource to inform risk assessments and to emphasize the importance of relying on robust, compound-specific data for ensuring human and environmental safety.

References

  • Reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants. (2010). Congenital Anomalies, 50(2), 85-92.
  • External Review Draft: Hydrofluorocarbons and Hydrochlorofluorocarbons - Interim Report. (1990). U.S. Environmental Protection Agency.
  • An overview of environmental hazards and exposure risk of hydrofluorocarbons (HFCs). (2005). Chemosphere, 61(11), 1539-1547.
  • Comparison between hydrocarbon gas and CFC/HFC air conditioning gases. Multitanks.
  • Understanding GLP Carcinogenicity Studies: OECD 451 & 116. (2024).
  • Guidelines for Carcinogen Risk Assessment. (2005). U.S. Environmental Protection Agency.
  • OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. (2015).
  • Guidelines for Carcinogen Risk Assessment. (1986).
  • FLUOROCARBON 113 - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. NCBI Bookshelf.
  • Summary of the Public Health Goal for 1,1,2-Trichloro-1,2,2-Trifluoroethane (FC-113). (1998). California Office of Environmental Health Hazard Assessment.
  • Long-term carcinogenicity bioassays on three chlorofluorocarbons (trichlorofluoromethane, FC11; dichlorodifluoromethane, FC12; chlorodifluoromethane, FC22) administered by inhalation to Sprague-Dawley rats and Swiss mice. (1988). Annals of the New York Academy of Sciences, 534, 261-282.
  • Risk Assessment for Carcinogenic Effects. (2025). U.S. Environmental Protection Agency.
  • OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study. (2011).
  • STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: CARCINOGENICITY TESTING.
  • OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. (2015).
  • FLUOROCARBON 12 - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. NCBI Bookshelf.
  • VICH GL28 -Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Carcinogenicity Testing. (2005). U.S.
  • Chlorofluorocarbons, fully halogen
  • Test No. 416: Two-Generation Reproduction Toxicity. (2001). OECD.
  • Test No.
  • Test No. 451: Carcinogenicity Studies. (2018). OECD.
  • SAFETY DATA SHEET - 1,1,2-Trichloro-1,2,2-trifluoroethane. Airgas.
  • 1997-11-12 Chlorinated Fluorocarbons As Federal Hazardous Air Pollutant. California Air Resources Board.
  • Halocarbon R-12 dichlorodifluoromethane - SAFETY D
  • Carcinogenic and mutagenic potential of several fluorocarbons. (1982). Food and Cosmetics Toxicology, 20(2), 299-304.
  • Long-term carcinogenicity bioassays on three chlorofluorocarbons (trichlorofluoromethane, FC11; dichlorodifluoromethane, FC12; chlorodifluoromethane, FC22)
  • 1,1,1-Trichloro-2,2,2-trifluoroethane - Hazardous Agents. Haz-Map.
  • The development of environmentally acceptable fluorocarbons. (2018). Critical Reviews in Toxicology, 48(10), 829-866.
  • Chlorofluorocarbons: CFC-11, CFC-12, CFC-113, HCFC-21, HCFC-31, HCFC- 133a. Danish Environmental Protection Agency.
  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113). (2024).

Sources

Validation

Analytical Comparison Guide: Raman Spectroscopy Reference Spectra for 1,1,3-Trifluoropropane

Executive Summary 1,1,3-Trifluoropropane ( CHF2​−CH2​−CH2​F ) is a highly specialized fluorinated aliphatic hydrocarbon[1]. It serves as a critical building block in pharmaceutical synthesis, a component in advanced refr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,3-Trifluoropropane ( CHF2​−CH2​−CH2​F ) is a highly specialized fluorinated aliphatic hydrocarbon[1]. It serves as a critical building block in pharmaceutical synthesis, a component in advanced refrigerant blends, and a precursor for plasma etching in semiconductor manufacturing[2]. For researchers and drug development professionals, accurate structural verification of this molecule is paramount.

This guide provides an objective, field-proven comparison of Raman spectroscopy against alternative analytical modalities (FTIR and NMR). Furthermore, it establishes a self-validating experimental protocol for acquiring high-fidelity Raman reference spectra, ensuring rigorous scientific integrity.

Mechanistic Insights: Vibrational Spectroscopy of 1,1,3-Trifluoropropane

As a Senior Application Scientist, I approach structural verification by first analyzing the molecule's fundamental physics. The architecture of 1,1,3-trifluoropropane features a terminal difluoromethyl group ( −CHF2​ ) and a fluoromethyl group ( −CH2​F ), separated by a methylene bridge. This asymmetry leads to complex conformational dynamics, primarily existing in gauche and anti conformers[3].

The Causality of Signal Generation: Raman spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are governed by different quantum mechanical selection rules:

  • FTIR (Dipole Moment): Fluorine is highly electronegative. Asymmetric C-F stretches produce massive changes in the molecular dipole moment, yielding overwhelmingly strong FTIR signals.

  • Raman (Polarizability): Raman scattering relies on inelastic light scattering driven by changes in the electron cloud's polarizability. While asymmetric C-F bonds hold their electron clouds tightly (low polarizability change), symmetric vibrations —such as the symmetric CF2​ stretch—induce significant polarizability changes, rendering them highly Raman-active[4].

Comparative Analysis: Analytical Modalities

To objectively evaluate your laboratory's analytical strategy, Table 1 compares Raman spectroscopy against alternative techniques for the structural elucidation of 1,1,3-trifluoropropane.

Table 1: Comparative Analytical Modalities for 1,1,3-Trifluoropropane
ModalityPrimary Detection MechanismStrengths for FluorocarbonsLimitations
Raman Spectroscopy Inelastic light scattering ( Δ Polarizability)Excellent for symmetric C-C and C-F stretches; zero interference from aqueous solvents.Weaker signal for highly polar, asymmetric C-F bonds compared to FTIR.
FTIR Spectroscopy Infrared absorption ( Δ Dipole moment)Highly sensitive to asymmetric C-F stretches; rapid acquisition.Strong interference from ambient moisture or aqueous matrices.
¹⁹F / ¹H NMR Nuclear magnetic resonanceAbsolute structural elucidation; precise conformer quantification.Requires deuterated solvents; higher operational cost and lower throughput.

Reference Raman Spectral Data

Based on empirical data from related perfluorinated and polyfluorinated alkanes, alongside Density Functional Theory (DFT) calculations, the Raman spectrum of 1,1,3-trifluoropropane exhibits distinct marker bands. The symmetric CF2​ stretching mode serves as the primary diagnostic peak[4].

Table 2: Reference Raman Shifts for 1,1,3-Trifluoropropane
Raman Shift (cm⁻¹)Vibrational Mode AssignmentExpected IntensityCausality / Structural Significance
~735 - 750 Symmetric CF2​ stretchStrongHigh change in polarizability of the terminal CHF2​ group.
~850 - 920 C-C backbone stretchMediumSensitive to gauche/anti conformational isomerism.
~1000 - 1100 Asymmetric C-F stretchWeak to MediumBetter resolved in FTIR due to strong dipole moment change.
~1380 - 1450 CH2​ scissoring / deformationMediumConfirms the presence of the aliphatic alkane bridge.
~2850 - 2950 Symmetric/Asymmetric C-H stretchStrongCharacteristic of the CH2​ and CHF2​ protons.

Experimental Protocol: Self-Validating Raman Acquisition System

Fluorinated alkanes like 1,1,3-trifluoropropane are highly volatile (boiling point ~40-45°C). Using standard open-top cuvettes leads to rapid evaporation, altering the focal plane and degrading the signal-to-noise ratio (SNR). To ensure trustworthiness, the following protocol establishes a closed-loop, self-validating system.

Step 1: System Suitability and Calibration

  • Action: Calibrate the Raman spectrometer using a pure Silicon (Si) reference wafer.

  • Causality: Ensures the wavelength axis is absolutely accurate. The first-order Si phonon mode must be observed exactly at 520.7 ± 0.5 cm⁻¹ . Deviation indicates laser or grating misalignment.

Step 2: Background Subtraction (Dark Current)

  • Action: Acquire a 10-second spectrum with the laser shutter closed.

  • Causality: Captures the detector's thermal noise (dark current) and ambient light leaks, which are mathematically subtracted from the sample spectrum to prevent baseline artifacts.

Step 3: Sample Preparation and Acquisition

  • Action: Dispense neat 1,1,3-trifluoropropane into a flame-sealed borosilicate capillary or a zero-headspace sealed quartz vial. Excite using a 532 nm or 785 nm laser .

  • Causality: Sealing prevents volatilization. A 532 nm laser maximizes scattering efficiency ( I∝1/λ4 ), while a 785 nm laser minimizes potential fluorescence from trace organic impurities.

Step 4: Post-Processing and Baseline Correction

  • Action: Apply an asymmetric least squares (ALS) polynomial baseline correction.

  • Causality: Isolates the sharp vibrational Raman peaks from any residual luminescent background, allowing for accurate peak integration and library matching.

Workflow Visualizations

RamanWorkflow S1 1. System Calibration (Si Wafer at 520.7 cm⁻¹) S2 2. Background Subtraction (Dark Current & Ambient Light) S1->S2 S3 3. Sample Acquisition (1,1,3-Trifluoropropane, Sealed) S2->S3 S4 4. Spectral Processing (Baseline Correction & Smoothing) S3->S4 S5 5. Orthogonal Validation (Cross-reference with FTIR/NMR) S4->S5

Figure 1: Self-validating experimental workflow for Raman spectra acquisition.

SelectionRules Molecule 1,1,3-Trifluoropropane (Multiple Conformers) Sym Symmetric Vibrations (e.g., CF₂ symmetric stretch) Molecule->Sym Excitation Asym Asymmetric Vibrations (e.g., C-F asymmetric stretch) Molecule->Asym Excitation Raman Raman Active (Δ Polarizability > 0) Sym->Raman Strong Signal IR FTIR Active (Δ Dipole Moment > 0) Sym->IR Weak Signal Asym->Raman Weak Signal Asym->IR Strong Signal

Figure 2: Spectroscopic selection rules governing 1,1,3-trifluoropropane vibrational modes.

References

  • National Center for Biotechnology Information (NCBI). "1,1,3-Trifluoropropane | C3H5F3 | CID 12927177 - PubChem." PubChem Database. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Amphiphilic and Perfluorinated Poly(3-Hydroxyalkanoate) Nanocapsules for 19F Magnetic Resonance Imaging." PubMed Central. Available at:[Link]

  • White Rose eTheses Online. "Classical and quantum molecular dynamics simulations of dissociation after electron impact in plasma." University of York. Available at:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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